trans-3'-Hydroxy Cotinine N-β-D-Glucuronide
Description
Properties
CAS No. |
146275-18-5 |
|---|---|
Molecular Formula |
C₁₆H₂₀N₂O₈ |
Molecular Weight |
368.34 |
Synonyms |
1-β-D-Glucopyranuronosyl-3-[(2S,4R)-4-hydroxy-1-methyl-5-oxo-2-pyrrolidinyl]pyridinium Inner Salt; trans-3’-Hydroxycotinine-N-glucuronide; |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: UGT-Mediated Formation of trans-3'-Hydroxycotinine Glucuronide
This guide details the enzymatic mechanisms, kinetic parameters, and experimental protocols for characterizing the glucuronidation of trans-3'-hydroxycotinine (3HC). It is designed for researchers investigating nicotine metabolism, biomarker validation, and pharmacokinetics.
Executive Summary
trans-3'-Hydroxycotinine (3HC) is the primary metabolite of cotinine and a critical biomarker for CYP2A6 activity (via the Nicotine Metabolite Ratio, NMR).[1][2] While CYP2A6 governs the formation of 3HC, its elimination is facilitated by Phase II conjugation. The formation of 3HC-glucuronide (3HC-Gluc) is catalyzed by specific UDP-glucuronosyltransferase (UGT) enzymes.[3][4]
Key Technical Takeaways:
-
Primary Catalyst: UGT2B17 is the dominant enzyme for O-glucuronidation (the major urinary metabolite).
-
Secondary Catalysts: UGT2B10 drives N-glucuronidation (minor pathway), while UGT2B7 and UGT1A9 show minor O-glucuronidation activity.
-
Clinical Relevance: While UGT polymorphisms (e.g., UGT2B17 deletion) significantly alter urinary 3HC-Gluc levels, they do not confound the validity of the plasma NMR as a CYP2A6 marker, establishing NMR as a robust phenotypic index.
Part 1: Metabolic Pathway & Enzymology
The Metabolic Cascade
Nicotine metabolism occurs primarily in the liver. The pathway proceeds from Nicotine
-
3HC-O-Glucuronide: The hydroxyl group at the 3' position is conjugated.[3] This is the predominant moiety found in human urine.
-
3HC-N-Glucuronide: Conjugation occurs at the pyridine nitrogen.[3][5][6] This is a minor pathway in vivo but detectable in vitro.
Enzyme Kinetics and Specificity
Understanding the specific UGT isoforms is crucial for interpreting in vitro-in vivo extrapolation (IVIVE) data.
| Enzyme | Reaction Type | Relative Contribution | Notes | |
| UGT2B17 | O-Glucuronidation | ~8.3 | Major | High affinity.[4] Polymorphic deletion (2/2) leads to negligible activity. |
| UGT2B10 | N-Glucuronidation | ~13.0 | Minor | High affinity for N-glucuronidation but product is minor in urine. |
| UGT2B7 | O-Glucuronidation | ~31.0 | Low | Low affinity; significant only at high substrate concentrations. |
| UGT1A9 | O-Glucuronidation | ~35.0 | Low | Low affinity. |
| UGT1A4 | N-Glucuronidation | ~57.0 | Negligible | significantly lower affinity than UGT2B10.[4] |
Mechanistic Insight: The dominance of UGT2B17 explains the high inter-individual variability in urinary 3HC-Gluc levels, as the UGT2B17 gene deletion is common (prevalence varies by ethnicity).
Pathway Visualization
The following diagram illustrates the sequential oxidation and subsequent glucuronidation pathways, highlighting the enzyme-specific roles.
Caption: Metabolic trajectory of Nicotine to 3HC-Glucuronides. Solid lines indicate major pathways; dashed lines indicate minor pathways.
Part 2: Experimental Protocols
Standardized In Vitro Glucuronidation Assay
This protocol is designed to phenotype UGT activity in Human Liver Microsomes (HLM) or recombinant enzymes (Supersomes™).
Reagents:
-
Buffer: 50 mM Tris-HCl (pH 7.4 for O-gluc; pH 8.5 can optimize N-gluc detection).
-
Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA), 2-5 mM final concentration.
-
Pore-forming agent: Alamethicin (50 µg/mg protein) – Critical for maximizing luminal UGT access.
-
Magnesium: 10 mM MgCl₂.
-
Substrate: trans-3'-Hydroxycotinine (purity >98%).
Workflow:
-
Pre-incubation: Mix HLM (0.5 mg/mL final), Buffer, MgCl₂, and Alamethicin on ice for 15 min to permeabilize membranes.
-
Substrate Addition: Add 3HC (concentration range 0.1 – 50 mM for kinetic determination). Pre-warm to 37°C for 5 min.
-
Initiation: Start reaction by adding UDPGA.
-
Incubation: Incubate at 37°C with shaking.
-
Time: 30–60 minutes (Must be within linear range; validate linearity for your specific lot).
-
-
Termination: Add ice-cold Acetonitrile or Methanol (1:1 v/v) containing Internal Standard (e.g., 3HC-d3).
-
Clarification: Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant for LC-MS/MS.
LC-MS/MS Analytical Method
Direct quantification of the glucuronide is superior to enzymatic hydrolysis (beta-glucuronidase) methods, which can be incomplete or introduce variability.
Instrument Parameters (Example for Triple Quadrupole):
-
Ionization: ESI Positive Mode.
-
Column: C18 Reverse Phase (e.g., Acquity HSS T3), to retain polar glucuronides.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.[7]
-
MRM Transitions:
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| 3HC-Glucuronide | 369.1 | 193.1 | ~25 |
| 3HC (Parent) | 193.1 | 80.1 / 134.1 | ~20 |
| 3HC-d3 (IS) | 196.1 | 80.1 | ~20 |
Note: The transition 369 > 193 represents the loss of the glucuronic acid moiety (176 Da).
Experimental Workflow Diagram
Caption: Step-by-step workflow for in vitro characterization of 3HC glucuronidation.
Part 3: Scientific Integrity & Implications
Genetic Polymorphisms & Data Interpretation
When analyzing clinical data, researchers must account for the UGT2B17 copy number variation (CNV) .
-
**Wild Type (1/1): High urinary 3HC-Gluc levels.
-
**Deletion (2/2): Significantly reduced or absent 3HC-O-Gluc formation.[4]
-
Impact on NMR: Crucially, studies indicate that while UGT genotypes alter the urinary ratio of Glucuronide/Free metabolite, they do not significantly alter the plasma Nicotine Metabolite Ratio (3HC/Cotinine). This preserves the utility of NMR as a CYP2A6 biomarker regardless of UGT status.
Quality Control & Self-Validation
To ensure trustworthiness in your assay:
-
Linearity Check: Always run a time-course (0, 15, 30, 60 min) and protein titration (0.1, 0.25, 0.5 mg/mL) during assay development to ensure initial rate conditions.
-
Mass Balance: If using radiolabeled 3HC, ensure the sum of Parent + Glucuronide accounts for >90% of total radioactivity.
-
Negative Controls: Incubations without UDPGA should yield zero glucuronide peak.
References
-
Chen, G., et al. (2012).[8] Glucuronidation of trans-3′-hydroxycotinine by UGT2B17 and UGT2B10. Pharmacogenetics and Genomics.
-
Kaivosaari, S., et al. (2007). N-glucuronidation of nicotine and cotinine by human liver microsomes and heterologously expressed UDP-glucuronosyltransferases. Drug Metabolism and Disposition.
-
Zhu, A.Z., et al. (2013). Variation in trans-3'-hydroxycotinine glucuronidation does not alter the nicotine metabolite ratio or nicotine intake.[1][8] PLoS ONE.
-
Jacob, P., et al. (2011).[9] Determination of Cotinine and trans-3'-hydroxycotinine in human plasma by LC-MS/MS. Journal of Chromatography B.
Sources
- 1. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 2. Trans-3'-hydroxycotinine - BEVITAL AS [bevital.no]
- 3. Glucuronidation of trans-3′-hydroxycotinine by UGT2B17 and UGT2B10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amanote [app.amanote.com]
- 5. N-glucuronidation of trans-3'-hydroxycotinine by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (PDF) Glucuronidation of Trans-3′-Hydroxycotinine by [research.amanote.com]
- 9. d-nb.info [d-nb.info]
Technical Guide: Pharmacokinetics of Nicotine Phase II Metabolites and Glucuronidation
Executive Summary & Core Directive
While cytochrome P450 2A6 (CYP2A6) mediated oxidation dominates nicotine clearance, Phase II glucuronidation represents a critical, yet often underestimated, elimination pathway. Approximately 3–5% of a nicotine dose is excreted as nicotine-N-glucuronide (Nic-Gluc) and cotinine-N-glucuronide (Cot-Gluc) in urine, but this fraction varies significantly (0–30%) based on genetic polymorphisms in UGT2B10 and UGT2B17.
This guide moves beyond standard ADME textbook descriptions to provide a rigorous technical analysis of the enzymology, kinetics, and bioanalytical workflows required to study nicotine glucuronidation. It is designed to allow you to replicate valid experimental models and interpret pharmacokinetic data with high granularity.
Biochemistry of Glucuronidation: The UGT Landscape
Nicotine and its primary metabolites undergo conjugation with glucuronic acid via UDP-glucuronosyltransferases (UGTs).[1][2][3][4][5][6][7][8] This process is regioselective, involving both N-glucuronidation (pyridine ring) and O-glucuronidation.
The Dominance of UGT2B10 in N-Glucuronidation
Historically, UGT1A4 was thought to catalyze nicotine N-glucuronidation.[1] However, kinetic profiling has definitively established UGT2B10 as the high-affinity catalyst for this reaction.
-
Nicotine & Cotinine: UGT2B10 catalyzes the transfer of glucuronic acid to the pyridine nitrogen.
-
Kinetic Superiority: UGT2B10 exhibits a
for nicotine approximately 10-fold lower (higher affinity) than UGT1A4.[4] -
Causality: The low
of UGT2B10 explains why it drives clearance at physiological nicotine concentrations, whereas UGT1A4 contributes negligibly unless UGT2B10 is saturated or genetically absent.
O-Glucuronidation of Trans-3'-Hydroxycotinine (3HC)
The metabolite 3HC is conjugated at its hydroxyl group. This pathway is distinct from N-glucuronidation and is mediated primarily by UGT2B17 , with contributions from UGT2B7 and UGT1A9.
Kinetic Parameters of Key UGTs
The following table summarizes the kinetic constants derived from human liver microsomes (HLM) and recombinant systems.
| Enzyme | Substrate | Reaction Type | Significance | ||
| UGT2B10 | Nicotine | N-Glucuronidation | 0.29 | ~450 | Primary Driver |
| UGT1A4 | Nicotine | N-Glucuronidation | 2.40 | ~300 | Low Affinity |
| UGT2B10 | Cotinine | N-Glucuronidation | 0.06 | ~1200 | High Efficiency |
| UGT2B17 | 3HC | O-Glucuronidation | 0.5 - 1.0 | Variable | Polymorphic Deletion |
Visualizing the Metabolic Network
The following diagram illustrates the Phase I and Phase II metabolic pathways, highlighting the specific UGT isoforms responsible for each conjugation step.
Figure 1: Nicotine metabolic pathway emphasizing the specific UGT isoforms driving N- and O-glucuronidation.[1][6]
Experimental Protocols: Validating Glucuronidation
To study these pathways rigorously, one must employ robust in vitro and bioanalytical protocols. The following workflows are designed to ensure self-validation and reproducibility.
Protocol A: In Vitro Microsomal Glucuronidation Assay
This assay determines the intrinsic clearance (
Reagents:
-
Human Liver Microsomes (HLM) or Recombinant UGT2B10 (Supersomes™).
-
Alamethicin (pore-forming peptide to access luminal UGTs).
-
UDP-glucuronic acid (UDPGA) cofactor.
-
Magnesium Chloride (
).
Step-by-Step Workflow:
-
Activation: Incubate HLM (0.5 mg/mL) with Alamethicin (50 µg/mg protein) on ice for 15 minutes. Causality: UGTs are luminal enzymes; alamethicin permeabilizes the ER membrane to allow UDPGA entry, preventing latency artifacts.
-
Pre-incubation: Mix activated HLM,
(5 mM), and Nicotine substrate (0–5 mM range) in Tris-HCl buffer (pH 7.4). Equilibrate at 37°C for 5 minutes. -
Initiation: Add UDPGA (final conc. 2–5 mM) to start the reaction.
-
Incubation: Incubate at 37°C for 30–60 minutes (linear range).
-
Termination: Quench with ice-cold Acetonitrile (ACN) containing deuterated internal standards (Nicotine-d4, Cotinine-d3).
-
Clarification: Centrifuge at 15,000 x g for 10 minutes to pellet protein.
-
Analysis: Inject supernatant onto LC-MS/MS.
Protocol B: Bioanalytical Quantification (Direct vs. Hydrolysis)
Quantifying glucuronides in urine or plasma requires a choice between direct measurement (requires rare standards) or enzymatic hydrolysis (indirect).
The "Subtraction" Method (Indirect): This is the industry standard when specific glucuronide reference standards are unavailable.
-
Aliquot A (Free): Process urine directly with protein precipitation. Measures Free Nicotine.
-
Aliquot B (Total): Incubate urine with
-glucuronidase (Type Helix pomatia or recombinant) at 37°C for 2–4 hours. Measures Total Nicotine (Free + Glucuronide). -
Calculation:
.
Validation Check: Ensure hydrolysis efficiency by using a positive control (e.g., 4-nitrophenyl glucuronide) in every batch. Incomplete hydrolysis leads to underestimation of Phase II clearance.
Analytical Workflow Visualization
The following diagram details the decision tree and processing steps for LC-MS/MS quantification of nicotine metabolites.
Figure 2: LC-MS/MS sample preparation workflow for differential quantification of glucuronides.
Pharmacogenetics and Clinical Implications[7][9][10]
Understanding the genetic variability in UGTs is essential for interpreting PK data, particularly in diverse populations.
The UGT2B10 Asp67Tyr Polymorphism
The UGT2B10 gene contains a functional single nucleotide polymorphism (SNP), Asp67Tyr (rs61750900) .[1][5]
-
Mechanism: The Tyr variant disrupts the enzyme's catalytic efficiency.
-
Phenotype:
-
Impact: In "slow glucuronidators," nicotine renal clearance is slightly reduced, but because CYP2A6 is the major pathway, the overall impact on plasma nicotine half-life is modest. However, urinary biomarker ratios (Nic-Gluc/Nic) are drastically altered.
Ethnic Variability[2][8][10]
-
African Americans: Exhibit a higher prevalence of reduced glucuronidation phenotypes compared to Caucasians. This contributes to lower total nicotine clearance and may influence smoking topography (e.g., compensatory smoking).
-
UGT2B17 Deletion: A "whole gene deletion" (CNV) is common in Asian populations, significantly reducing 3HC-O-glucuronide formation.
References
-
Chen, G., et al. (2007). Nicotine glucuronidation and the human UDP-glucuronosyltransferase UGT2B10. Journal of Biological Chemistry. [Link]
-
Kaivosaari, S., et al. (2007). N-glucuronidation of nicotine and cotinine by human liver microsomes and heterologously expressed UDP-glucuronosyltransferases. Drug Metabolism and Disposition. [Link]
-
Berg, C. J., et al. (2010). Glucuronidation Genotypes and Nicotine Metabolic Phenotypes: Importance of Functional UGT2B10 and UGT2B17 Polymorphisms. Cancer Research. [Link][5]
-
Benowitz, N. L., et al. (1999). Ethnic differences in N-glucuronidation of nicotine and cotinine. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
McGuffey, J. E., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids.[10] PLOS ONE. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-glucuronidation of nicotine and cotinine in human: formation of cotinine glucuronide in liver microsomes and lack of catalysis by 10 examined UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotine glucuronidation and the human UDP-glucuronosyltransferase UGT2B10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Effect of UGT2B10, UGT2B17, FMO3, and OCT2 Genetic Variation on Nicotine and Cotinine Pharmacokinetics and Smoking in African Americans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UGT1A and UGT2B genetic variation alters nicotine and nitrosamine glucuronidation in European and African American smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UGT2B10 genotype influences nicotine glucuronidation, oxidation and consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
molecular structure and properties of trans-3'-hydroxy cotinine N-beta-D-glucuronide
Technical Guide: trans-3'-Hydroxycotinine N- -D-Glucuronide
Structure, Biosynthesis, and Analytical Profiling of a UGT2B10-Specific Metabolite
Executive Summary
While trans-3'-hydroxycotinine O-glucuronide (3HC-O-Gluc) represents the dominant urinary metabolite of nicotine, its structural isomer, trans-3'-hydroxycotinine N-
Molecular Architecture & Properties
Structural Identity
The molecule is a Phase II conjugate of trans-3'-hydroxycotinine.[1] The glucuronic acid moiety is attached via a
| Property | Specification |
| IUPAC Name | (2S,3S,4S,5R,6R)-6-[3-[(2S,4R)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]-3,4,5-trihydroxyoxane-2-carboxylate |
| Molecular Formula | |
| Molecular Weight | 368.34 g/mol |
| Monoisotopic Mass | 368.1220 Da |
| Conjugation Site | Pyridine Nitrogen ( |
| Stereochemistry | trans-orientation at the pyrrolidinone ring (3'-hydroxyl relative to 5'-pyridine) |
| Charge State | Zwitterionic (Quaternary ammonium cation + Carboxylate anion at physiological pH) |
Physicochemical Profile[3][4]
-
Solubility: Highly water-soluble due to the zwitterionic nature and sugar moiety. Poor solubility in non-polar organic solvents (hexane, ether).
-
Stability:
-
Alkali Labile: Susceptible to hydrolysis in strongly basic conditions (
). -
Acid Stable: Unlike N-glucosides, quaternary N-glucuronides are relatively resistant to mild acid hydrolysis.
-
Enzymatic Hydrolysis: Hydrolyzable by
-glucuronidase (e.g., from Helix pomatia or E. coli), though reaction rates may differ significantly from O-glucuronides.
-
Biosynthetic Pathway
The formation of 3HC-N-Gluc is mechanistically distinct from the O-glucuronidation pathway. While UGT2B17 drives the formation of the major urinary metabolite (O-Gluc), UGT2B10 is the high-affinity catalyst for the N-Gluc pathway.[2]
Metabolic Signaling Pathway
The following diagram illustrates the divergence in nicotine metabolism, highlighting the specific enzymatic roles.
Figure 1: Divergent glucuronidation pathways of trans-3'-hydroxycotinine.[1][2] UGT2B10 specifically catalyzes the N-glucuronidation.[2]
Analytical Characterization (LC-MS/MS)
Detection of 3HC-N-Gluc requires specific mass spectrometry parameters due to its pre-charged state. Unlike standard electrospray ionization (ESI) where
Mass Spectrometry Transitions
Ionization Mode: ESI Positive (+)
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism |
| 3HC-N-Gluc | 369.1 ( | 193.1 | 25 - 35 | Neutral loss of glucuronic acid (-176 Da) |
| 3HC-O-Gluc | 369.1 ( | 193.1 | 20 - 30 | Neutral loss of glucuronic acid (-176 Da) |
| 3HC (Free) | 193.1 ( | 80.0 | 25 | Pyridine ring fragmentation |
Critical Note: Both N- and O-glucuronides share the same parent and product ion masses. Chromatographic separation is mandatory. The N-glucuronide typically elutes earlier than the O-glucuronide on Reverse Phase (C18) columns due to the permanent positive charge increasing polarity.
Chromatographic Separation Strategy
-
Column: C18 Polar Embedded or HILIC (Hydrophilic Interaction Liquid Chromatography).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5 - 4.0).
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: Steep gradient (e.g., 2% to 30% B) is often sufficient as glucuronides are highly polar.
Experimental Protocol: In Vitro Biosynthesis
Since 3HC-N-Gluc is difficult to isolate from urine in sufficient quantities, in vitro synthesis using Human Liver Microsomes (HLM) or recombinant UGT2B10 is the gold standard for generating the metabolite for study.
Reagents Required
-
Substrate: trans-3'-Hydroxycotinine (Purity >98%).
-
Enzyme Source: Recombinant Human UGT2B10 supersomes or pooled HLM.
-
Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA).
-
Buffer: Tris-HCl (50 mM, pH 7.4) +
(5 mM). -
Pore Forming Agent: Alamethicin (50
g/mg protein) to permeabilize microsomes.
Workflow Diagram
Figure 2: Step-by-step protocol for the enzymatic synthesis and detection of 3HC-N-Glucuronide.
Protocol Steps
-
Activation: Pre-incubate UGT2B10 microsomes (0.5 mg/mL final conc.) with Alamethicin on ice for 15 minutes to allow pore formation.
-
Incubation: Combine activated microsomes with trans-3'-hydroxycotinine (1 mM) in Tris-HCl buffer containing 5 mM
. -
Initiation: Add UDPGA (final concentration 2-5 mM) to start the reaction. Incubate at 37°C in a shaking water bath.
-
Termination: After 60–120 minutes, stop the reaction by adding an equal volume of ice-cold acetonitrile containing internal standard (e.g., trans-3'-hydroxycotinine-
). -
Clarification: Centrifuge at 15,000
g for 10 minutes to pellet protein. -
Analysis: Inject the supernatant directly into the LC-MS/MS system.
References
-
Chen, G., et al. (2007). "Glucuronidation of Nicotine and Cotinine by UGT2B10: Loss of Function by the UGT2B10 Codon 67 (Asp>Tyr) Polymorphism." Cancer Research.[4]
-
Kaivosaari, S., et al. (2003). "N-glucuronidation of trans-3'-hydroxycotinine by human liver microsomes." Chemical Research in Toxicology.
-
Berg, C.J., et al. (2010).[5] "UGT2B10 Genotype Influences Nicotine Glucuronidation, Oxidation, and Consumption."[5] Cancer Epidemiology, Biomarkers & Prevention.
-
Ye, X.J., et al. (2025). "A simple, sensitive method for the simultaneous determination of cotinine and trans-3´-hydroxycotinine in human serum by LC-MS/MS." Journal of Analytical Science and Technology.
-
PubChem Compound Summary. "trans-3'-Hydroxycotinine-O-glucuronide" (For structural comparison).
Sources
- 1. Glucuronidation of trans-3′-hydroxycotinine by UGT2B17 and UGT2B10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variation in Trans-3′-Hydroxycotinine Glucuronidation Does Not Alter the Nicotine Metabolite Ratio or Nicotine Intake | PLOS One [journals.plos.org]
- 3. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
Technical Deep Dive: Differentiating trans-3'-Hydroxycotinine Glucuronide Isomers (O- vs. N-Conjugation)
Executive Summary
In the metabolic profiling of nicotine, trans-3'-hydroxycotinine (3HC) serves as the terminal oxidative metabolite and a critical biomarker for CYP2A6 activity (via the Nicotine Metabolite Ratio, NMR).[1] However, the Phase II conjugation of 3HC presents a complex analytical challenge often overlooked in high-throughput screening: the bifurcation into O-glucuronides and N-glucuronides .
While 3HC-O-glucuronide is the predominant urinary metabolite in humans, 3HC-N-glucuronide formation is a significant pathway in in vitro liver microsome systems.[2] Failure to distinguish between these positional isomers can lead to kinetic inaccuracies, particularly when assessing UGT polymorphisms (UGT2B17 vs. UGT2B10). This guide delineates the structural, enzymatic, and analytical differences between these conjugates and provides a self-validating protocol for their quantification.
Part 1: Structural & Mechanistic Divergence
The fundamental difference lies in the site of glucuronic acid attachment, which dictates the physicochemical stability and the specific UGT isoforms responsible for catalysis.
Structural Chemistry
-
3HC-O-Glucuronide: Formed via an ether linkage at the 3'-hydroxyl group on the pyrrolidinone ring. This molecule retains the neutral/basic character of the pyridine ring but adds a hydrophilic carboxylic acid moiety.
-
3HC-N-Glucuronide: Formed via a quaternary ammonium linkage at the pyridine nitrogen. This creates a permanently charged (cationic) center at physiological pH, significantly altering retention behavior in reverse-phase chromatography compared to the O-glucuronide.
Enzymatic Drivers (The UGT Switch)
The formation of these isomers is catalyzed by distinct enzymes, making them markers for different pharmacogenetic profiles.
| Feature | 3HC-O-Glucuronide | 3HC-N-Glucuronide |
| Primary Enzyme | UGT2B17 (Major), UGT2B7 | UGT2B10 (Major), UGT1A4 |
| Reaction Type | O-Glucuronidation (Ether) | N-Glucuronidation (Quaternary Ammonium) |
| In Vivo Status | Major urinary metabolite (approx. 30-40% of 3HC) | Minor/Trace in urine; High in liver microsomes |
| Genetic Impact | UGT2B17 deletion genotype significantly reduces urinary levels.[3][4] | UGT2B10 polymorphisms (e.g., Asp67Tyr) reduce formation rates. |
Critical Insight: In human liver microsomes (HLM), the rate of N-glucuronidation often exceeds O-glucuronidation.[2] However, because N-glucuronides are chemically labile or excreted via bile, the O-glucuronide dominates the urinary profile. Researchers relying solely on HLM data may overestimate the N-glucuronide contribution to systemic clearance.
Pathway Visualization
The following diagram illustrates the divergent pathways and the enzymatic "switch" between the two isomers.
Figure 1: Divergent glucuronidation pathways of trans-3'-hydroxycotinine.[3][5][6] Note the enzyme specificity.
Part 2: Analytical Physicochemistry & Stability[1][7]
Accurate quantification requires understanding the stability profiles of these conjugates, particularly regarding hydrolysis—a common sample preparation step.
The Hydrolysis Trap
Standard protocols often use
-
O-Glucuronide Sensitivity: Readily hydrolyzed by standard
-glucuronidase (e.g., from Helix pomatia or recombinant E. coli). -
N-Glucuronide Resistance: Pyridine N-glucuronides are often resistant to standard enzymatic hydrolysis or hydrolyze much slower than O-glucuronides. Conversely, they are thermally unstable and can spontaneously degrade or rearrange under alkaline conditions.
Recommendation: For precise metabolic profiling, Direct Quantification (measuring the intact glucuronide via LC-MS/MS) is superior to Indirect (hydrolysis-based) methods. Direct analysis avoids the variability of enzyme efficiency and the thermal instability of N-conjugates.
Part 3: Advanced Analytical Workflow (LC-MS/MS)
This protocol outlines the Direct Quantification method, which separates the isomers chromatographically.
Method Validation Parameters
-
Matrix: Urine (diluted) or Microsomal Incubation Media.
-
Internal Standards: Use deuterated analogs. Note that trans-3'-hydroxycotinine-d3-O-glucuronide is commercially available.[7]
-
Column Selection: A HILIC column (e.g., Waters ACQUITY BEH HILIC) is recommended over C18 for glucuronides to ensure adequate retention of the polar conjugates and separation of the cationic N-glucuronide from the neutral/zwitterionic O-glucuronide.
Step-by-Step Protocol: Direct Analysis
Step 1: Sample Preparation (Dilute-and-Shoot)
-
Thaw urine samples at room temperature and vortex for 10 seconds.
-
Centrifuge at 12,000 x g for 5 minutes to remove particulates.
-
Transfer 50 µL of supernatant to a 96-well plate.
-
Add 450 µL of Internal Standard Solution (100 ng/mL 3HC-d3-O-glucuronide in 90:10 Acetonitrile:Water with 10mM Ammonium Formate).
-
Why: High organic content precipitates residual proteins and prepares the sample for HILIC injection.
-
-
Vortex and centrifuge again at 4,000 x g for 10 minutes.
Step 2: LC-MS/MS Conditions
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 95% B (HILIC mode). Ramp down to 60% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
Step 3: Mass Spectrometry Transitions (MRM) Differentiation relies on retention time, but specific transitions confirm the glucuronide moiety.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 3HC-O-Glucuronide | 369.1 [M+H]+ | 193.1 (Aglycone) | 35 | 25 |
| 3HC-N-Glucuronide | 369.1 [M+H]+ | 193.1 (Aglycone) | 35 | 28 |
| 3HC-d3-O-Gluc (IS) | 372.1 [M+H]+ | 196.1 (Aglycone) | 35 | 25 |
Note: Since they share mass transitions, chromatographic separation is non-negotiable. The N-glucuronide (cationic) typically elutes later than the O-glucuronide on HILIC columns due to stronger ionic interactions with the silica phase.
Analytical Decision Tree
Use this logic flow to determine the appropriate sample processing method.
Figure 2: Analytical decision matrix for selecting direct vs. indirect quantification methods.
Part 4: Clinical & Research Implications
The Nicotine Metabolite Ratio (NMR)
The NMR (ratio of 3HC/Cotinine) is the gold standard for phenotyping CYP2A6 activity.[1] However, "Total NMR" (including glucuronides) provides a more comprehensive picture of clearance.
-
Impact of UGT2B17: Individuals with the UGT2B17 deletion (2/2 genotype) excrete significantly less 3HC-O-glucuronide.[3][4] If using an indirect method (hydrolysis), these individuals may appear to have lower CYP2A6 activity if the glucuronide fraction is not accounted for correctly.
-
Impact of UGT2B10: While UGT2B10 drives N-glucuronidation, its clinical relevance is higher for Cotinine-N-glucuronide than for 3HC-N-glucuronide, as the latter is negligible in urine.
Summary of Key Differences
| Feature | 3HC-O-Glucuronide | 3HC-N-Glucuronide |
| Conjugation Site | 3'-Hydroxyl | Pyridine Nitrogen |
| Charge State (pH 7.4) | Anionic (Carboxylate) | Zwitterionic/Cationic |
| Major Enzyme | UGT2B17 | UGT2B10 |
| Stability | Stable | Labile / Thermally Unstable |
| Detection | Major Urinary Peak | Microsomal Peak (Rare in Urine) |
References
-
Chen, G., et al. (2010). "Glucuronidation Genotypes and Nicotine Metabolic Phenotypes: Importance of Functional UGT2B10 and UGT2B17 Polymorphisms."[8] Cancer Research.[3][8] Available at: [Link]
-
Yamanaka, H., et al. (2005). "Trans-3'-hydroxycotinine O- and N-glucuronidations in human liver microsomes."[2] Drug Metabolism and Disposition. Available at: [Link]
-
Murphy, S. E., et al. (2014). "Nicotine N-glucuronidation relative to N-oxidation and C-oxidation and UGT2B10 genotype in five ethnic/racial groups." Carcinogenesis. Available at: [Link]
- Kaivosaari, S., et al. (2001).
-
Taghavi, T., et al. (2018). "Determination of Cotinine, 3′-Hydroxycotinine, and Their Glucuronides in Urine by Ultra-high Performance Liquid Chromatography." Journal of Analytical Toxicology. Available at: [Link]
Sources
- 1. Trans-3'-hydroxycotinine - BEVITAL AS [bevital.no]
- 2. Trans-3'-hydroxycotinine O- and N-glucuronidations in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucuronidation genotypes and nicotine metabolic phenotypes: Importance of UGT2B10 and UGT2B17 knock-out polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-glucuronidation of trans-3'-hydroxycotinine by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. utas.edu.au [utas.edu.au]
- 8. UGT2B17 - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on Genetic Polymorphisms Affecting trans-3'-hydroxycotinine-N-beta-D-glucuronide Levels
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Nicotine Metabolism in Research and Development
Nicotine, the primary psychoactive component in tobacco, undergoes extensive metabolism in the human body, leading to a variety of metabolites.[1] The rate and pathway of this metabolism are crucial determinants of nicotine's effects, addiction potential, and the exposure of individuals to tobacco-related carcinogens. A key metabolic pathway is the conversion of nicotine to cotinine, which is then further metabolized to trans-3'-hydroxycotinine (3HC).[1][2][3] These metabolites can undergo a phase II detoxification reaction known as glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[4] This guide focuses on the genetic factors influencing the formation of trans-3'-hydroxycotinine-N-beta-D-glucuronide (3-HCOT-Gluc), a significant urinary metabolite of nicotine.[4] Understanding the genetic polymorphisms that alter the activity of UGT enzymes provides valuable insights into inter-individual variability in nicotine metabolism, which has profound implications for smoking cessation therapies, cancer risk assessment, and the development of novel therapeutic agents.
The Nicotine Metabolism Pathway: A Multi-Enzyme Process
The metabolism of nicotine is a complex process involving several key enzymes. The initial and major pathway is the oxidation of nicotine to cotinine, primarily catalyzed by the cytochrome P450 enzyme CYP2A6.[1][2][5][6] Cotinine is then further oxidized by CYP2A6 to 3HC.[1][3][6] Both nicotine, cotinine, and 3HC can then be conjugated with glucuronic acid. This glucuronidation reaction is critical for detoxification and excretion.[4]
Two primary forms of glucuronidation occur for these metabolites: N-glucuronidation on the pyridine ring and O-glucuronidation on the hydroxyl group of 3HC.[4][7] This guide will specifically focus on the genetic polymorphisms affecting the enzymes responsible for the glucuronidation of 3HC.
Caption: Workflow for genotyping UGT polymorphisms.
Protocol 2: Quantification of 3-HCOT-Glucuronide in Urine by LC-MS/MS
This protocol provides a general framework for the quantification of 3-HCOT-Glucuronide using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to pellet any precipitate.
-
Dilute the urine supernatant (e.g., 100-fold) with water. [8] * Add an internal standard (e.g., deuterated 3-HCOT-Glucuronide) to all samples, calibrators, and quality controls.
2. LC-MS/MS Analysis:
-
Inject the prepared samples onto a C18 or similar reverse-phase HPLC column. [9] * Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile).
-
Couple the HPLC to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. [10] * Monitor the transition of the precursor ion of 3-HCOT-Glucuronide to a specific product ion using Multiple Reaction Monitoring (MRM).
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of 3-HCOT-Glucuronide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Normalize the results to urinary creatinine concentration to account for variations in urine dilution.
Caption: LC-MS/MS workflow for 3-HCOT-Glucuronide.
Conclusion and Future Directions
The genetic polymorphisms in UGT2B10 and UGT2B17 are significant determinants of inter-individual variability in the glucuronidation of trans-3'-hydroxycotinine. Understanding these genetic influences is paramount for researchers and drug development professionals. For instance, in the context of smoking cessation, individuals with reduced UGT activity may have altered nicotine metabolite profiles, which could influence the efficacy of nicotine replacement therapies. Furthermore, in cancer research, variations in the detoxification of tobacco-related carcinogens due to these polymorphisms could be linked to an individual's risk of developing smoking-related cancers. [11] Future research should focus on further elucidating the complex interplay between different genetic polymorphisms in the entire nicotine metabolism pathway. Additionally, investigating the impact of these genetic variations in diverse ethnic populations will be crucial for personalized medicine approaches in smoking cessation and cancer prevention. The methodologies outlined in this guide provide a robust framework for conducting such research, ultimately contributing to a more comprehensive understanding of nicotine metabolism and its clinical implications.
References
-
Chen, G., Giambrone, N., Berg, A., Muscat, J. E., & Lazarus, P. (2010). UGT2B10 genotype influences nicotine glucuronidation, oxidation and consumption. Carcinogenesis, 31(10), 1787–1793. [Link]
-
Chen, G., Giambrone, N. E., Berg, A., Su, T., Muscat, J. E., & Lazarus, P. (2010). Glucuronidation of trans-3'-hydroxycotinine by UGT2B17 and UGT2B10. Drug Metabolism and Disposition, 38(11), 2011–2018. [Link]
-
Lazarus, P., Chen, G., Giambrone, N. E., Berg, A., Su, T., & Muscat, J. E. (2010). Glucuronidation Genotypes and Nicotine Metabolic Phenotypes: Importance of Functional UGT2B10 and UGT2B17 Polymorphisms. Cancer Research, 70(19), 7543–7552. [Link]
-
Zhu, A. Z., Zhou, Q., Chen, C., Benowitz, N. L., & Tyndale, R. F. (2013). Variation in Trans-3'-Hydroxycotinine Glucuronidation Does Not Alter the Nicotine Metabolite Ratio or Nicotine Intake. PLoS ONE, 8(8), e70933. [Link]
-
Al Koudsi, N., Chem, C., Lerman, C., Tyndale, R. F., & Benowitz, N. L. (2018). Effect of UGT2B10, UGT2B17, FMO3, and OCT2 Genetic Variation on Nicotine and Cotinine Pharmacokinetics and Smoking in African Americans. Clinical and Translational Science, 11(6), 595–604. [Link]
-
Zhu, A. Z., Zhou, Q., Chen, C., Benowitz, N. L., & Tyndale, R. F. (2013). Variation in Trans-3'-Hydroxycotinine Glucuronidation Does Not Alter the Nicotine Metabolite Ratio or Nicotine Intake. PLoS ONE, 8(8), e70933. [Link]
-
Chen, G., Giambrone, N. E., Duan, Z., Spratt, D. E., Muscat, J. E., & Lazarus, P. (2016). Association between Glucuronidation Genotypes and Urinary NNAL Metabolic Phenotypes in Smokers. Cancer Epidemiology, Biomarkers & Prevention, 25(7), 1175–1184. [Link]
-
David, S. P., Wang, H., St. Helen, G., St-Onge, M.-P., Chen, J., George, J., … & Tyndale, R. F. (2023). Impact of Genetic Variants in the Nicotine Metabolism Pathway on Nicotine Metabolite Levels in Smokers. Cancer Prevention Research, 16(1), 35–46. [Link]
-
Lazarus, P., Chen, G., Giambrone, N. E., Berg, A., Su, T., & Muscat, J. E. (2010). Glucuronidation Genotypes and Nicotine Metabolic Phenotypes: Importance of Functional UGT2B10 and UGT2B17 Polymorphisms. OiPub. [Link]
-
Murphy, S. E., Park, S. S., Thompson, E. F., & Hatsukami, D. K. (2013). The Contribution of Common UGT2B10 and CYP2A6 Alleles to Variation in Nicotine Glucuronidation among European Americans. Nicotine & Tobacco Research, 15(4), 856–860. [Link]
-
Chen, G., Giambrone, N. E., Berg, A., Su, T., Muscat, J. E., & Lazarus, P. (2010). Abstract 918: Glucuronidation genotypes and nicotine metabolic phenotypes: Importance of UGT2B10 and UGT2B17 knock-out polymorphisms. Cancer Research, 70(8_Supplement), 918. [Link]
-
Tanner, J. A., & Tyndale, R. F. (2017). Variation in CYP2A6 Activity and Personalized Medicine. Journal of Personalized Medicine, 7(4), 14. [Link]
-
Murphy, S. E., & Tyndale, R. F. (2013). Nicotine metabolism and smoking: Ethnic differences in the role of P450 2A6. Drug Metabolism and Disposition, 41(5), 986–994. [Link]
-
Health Canada. (2022). A simple, sensitive method for the simultaneous determination of cotinine and trans-3´-hydroxycotinine in human serum by LC-MS/MS. Health Canada. [Link]
-
St. Helen, G., Benowitz, N. L., Ahluwalia, J. S., Tyndale, R. F., Addo, N., & Murphy, S. E. (2015). The Contribution of Common Genetic Variation to Nicotine and Cotinine Glucuronidation in Multiple Ethnic/Racial Populations. Cancer Epidemiology, Biomarkers & Prevention, 24(1), 69–77. [Link]
-
Chen, G., Giambrone, N. E., Berg, A., Su, T., Muscat, J. E., & Lazarus, P. (2010). Glucuronidation Genotypes and Nicotine Metabolic Phenotypes: Importance of Functional UGT2B10 and UGT2B17 Polymorphisms. ResearchGate. [Link]
-
PharmGKB. (n.d.). Nicotine Pathway, Pharmacokinetics. PharmGKB. [Link]
-
Swan, G. E., Benowitz, N. L., Lessov-Schlaggar, C. N., Tyndale, R. F., Hops, H., & Andrews, J. A. (2009). GENETIC AND ENVIRONMENTAL INFLUENCES ON THE RATIO OF 3'HYDROXYCOTININE TO COTININE IN PLASMA AND URINE. Pharmacogenetics and Genomics, 19(5), 388–398. [Link]
-
Melbourne, C. A., Sheridan, J., & Jacob, P. (2015). Determination of Cotinine, 3′-Hydroxycotinine, and Their Glucuronides in Urine by Ultra-high Performance Liquid Chromatography. ResearchGate. [Link]
-
Chen, G., Giambrone, N. E., Berg, A., Su, T., Muscat, J. E., & Lazarus, P. (2010). Glucuronidation genotypes and nicotine metabolic phenotypes: Importance of UGT2B10 and UGT2B17 knock-out polymorphisms. PMC. [Link]
-
Mallock, N., Schulz, T., Malke, S., & Laux, P. (2021). Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma. Journal of Chromatography B, 1175, 122736. [Link]
-
Merianos, A. L., Jandarov, R. A., & Mahabee-Gittens, E. M. (2023). The Associations of Trans-3′-Hydroxy Cotinine, Cotinine, and the Nicotine Metabolite Ratio in Pediatric Patients with Tobacco Smoke Exposure. Toxics, 11(5), 406. [Link]
-
Kim, I., & Huestis, M. A. (2006). Simultaneous and Sensitive Measurement of Nicotine, Cotinine, trans-3'-Hydroxycotinine and Norcotinine in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatography B, 843(2), 295–302. [Link]
-
Gallagher, C. J., Muscat, J., Hicks, A., & Lazarus, P. (2007). Primer and probe sequences for the UGT2B17 genotype assay. ResearchGate. [Link]
-
Andersen, M., Stender-Petersen, A., & Brasen, J. C. (2013). UGT2B17 Genotype and the Pharmacokinetic Serum Profile of Testosterone during Substitution Therapy with Testosterone Undecanoate. A Retrospective Experience from 207 Men with Hypogonadism. Frontiers in Endocrinology, 4, 93. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. UGT2B10 genotype influences nicotine glucuronidation, oxidation and consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GENETIC AND ENVIRONMENTAL INFLUENCES ON THE RATIO OF 3’HYDROXYCOTININE TO COTININE IN PLASMA AND URINE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucuronidation of trans-3′-hydroxycotinine by UGT2B17 and UGT2B10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Contribution of Common UGT2B10 and CYP2A6 Alleles to Variation in Nicotine Glucuronidation among European Americans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Variation in Trans-3′-Hydroxycotinine Glucuronidation Does Not Alter the Nicotine Metabolite Ratio or Nicotine Intake | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. d-nb.info [d-nb.info]
- 11. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Note: Direct Extraction and Quantification of Nicotine Glucuronides in Urine via Polymeric SPE
Topic: Solid Phase Extraction (SPE) Methods for Nicotine Glucuronides in Urine Content Type: Detailed Application Note & Protocol Audience: Bioanalytical Scientists, Toxicologists, and Clinical Researchers
Executive Summary
The accurate quantification of nicotine and its metabolites is critical for smoking cessation studies, tobacco product regulation, and metabolic phenotyping.[1] While traditional methods rely on enzymatic hydrolysis to measure "total" nicotine equivalents, modern pharmacokinetic research requires the direct profiling of intact glucuronides—specifically Nicotine-N-glucuronide (Nic-N-Gluc) , Cotinine-N-glucuronide (Cot-N-Gluc) , and trans-3'-hydroxycotinine-O-glucuronide (3HC-Gluc) .
This guide addresses the primary analytical challenge: Polarity Mismatch. The parent compounds (Nicotine, Cotinine) are basic and moderately hydrophobic, whereas their glucuronides are highly polar, zwitterionic, or permanently charged (quaternary ammoniums). Standard Liquid-Liquid Extraction (LLE) fails to recover these polar conjugates. Furthermore, strong alkaline elution steps common in Cation Exchange (MCX) protocols can degrade labile N-glucuronides or fail to elute quaternary ammonium conjugates.
This protocol details a Hydrophilic-Lipophilic Balance (HLB) Solid Phase Extraction workflow optimized for the simultaneous retention of parents and polar glucuronides, ensuring high recovery (>85%) and metabolic stability.
Chemistry & Mechanism of Capture
Understanding the analyte chemistry is the prerequisite for selecting the correct SPE sorbent.
-
Nicotine & Cotinine: Weak bases (pKa ~8.0 and ~4.8 respectively). Retained well on Cation Exchange (CX) or Reversed-Phase (RP).
-
Nicotine-N-Glucuronide: A Quaternary Ammonium conjugate (formed at the pyridine nitrogen). It carries a permanent positive charge at the nitrogen and a pH-dependent negative charge at the glucuronic acid carboxyl group (zwitterionic).
-
The Trap: Because it is a quaternary amine, it cannot be eluted from a Strong Cation Exchange (MCX) sorbent using pH adjustment (base), as the charge cannot be neutralized.
-
-
The Solution: Polymeric Reversed-Phase (HLB). The N-vinylpyrrolidone-divinylbenzene copolymer provides retention for polar compounds (via the hydrophilic monomer) and hydrophobic compounds (via the lipophilic monomer) without relying on ionic retention mechanisms that complicate elution.
Analyte Properties Table[2]
| Analyte | Structure Type | pKa (Approx) | Polarity (LogP) | SPE Challenge |
| Nicotine | Tertiary Amine | 8.0 (Pyrrolidine) | 1.2 (Moderate) | Volatility; Basic interference. |
| Nicotine-N-Gluc | Quaternary Ammonium | N/A (Perm. +) / 3.5 (Acid) | -1.5 (High Polar) | Perm. Charge: Irreversible binding on MCX. |
| Cotinine | Lactam | 4.8 (Pyridine) | 0.1 (Polar) | Weak retention on C18. |
| 3HC-O-Gluc | O-Glucuronide | 3.5 (Gluc acid) | < -1.0 (High Polar) | Very early elution (solvent front). |
Experimental Protocol: The "Polar-Retention" Workflow
Materials & Reagents[1][2][3][4][5][6]
-
SPE Cartridge: Polymeric HLB (e.g., Waters Oasis HLB, Phenomenex Strata-X, or equivalent), 60 mg / 3 cc.
-
Internal Standards: Nicotine-d4, Cotinine-d3, Nicotine-N-glucuronide-d3 (if available) or analog.
-
Sample Matrix: Human Urine (thawed at room temperature, vortexed).
-
Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate, Ammonium Hydroxide (NH4OH).
Step-by-Step Methodology
Phase 1: Pre-Treatment (Critical for Ionization)
-
Aliquot 500 µL of urine into a clean tube.
-
Add 50 µL of Internal Standard working solution.
-
Add 500 µL of 20 mM Ammonium Formate (pH 3.0) .
-
Why: Acidification breaks weak protein binding and ensures the glucuronic acid moiety is protonated (neutral), improving retention on the reversed-phase sorbent.
-
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to remove particulates.
Phase 2: Solid Phase Extraction (HLB)
| Step | Solvent / Volume | Technical Rationale |
| 1. Condition | 1 mL Methanol | Activates the hydrophobic ligands of the polymer. |
| 2. Equilibrate | 1 mL Water (0.1% Formic Acid) | Creates an aqueous environment matching the sample load pH. |
| 3. Load | Prepared Urine Supernatant | Load at gravity or low vacuum (1-2 mL/min). Slow flow maximizes interaction with polar sites. |
| 4. Wash 1 | 1 mL Water (0.1% Formic Acid) | Removes salts, urea, and highly polar interferences. |
| 5. Wash 2 | 1 mL 5% Methanol in Water | Crucial Step: Removes moderate interferences without eluting the highly polar glucuronides. Do not exceed 5% organic. |
| 6. Dry | High Vacuum (5 mins) | Removes excess water which can interfere with reconstitution or evaporation. |
| 7. Elute | 2 x 500 µL Methanol | Elutes both parents (hydrophobic) and glucuronides (polar but soluble in MeOH). |
Phase 3: Post-Processing
-
Evaporate eluate to dryness under Nitrogen at 40°C .
-
Caution: Do not exceed 45°C. N-glucuronides can be thermally labile.
-
-
Reconstitute in 200 µL of Mobile Phase A (0.1% Formic Acid in Water).
-
Vortex and transfer to autosampler vials.
Visualizing the Workflow
Caption: Optimized HLB extraction workflow for simultaneous recovery of Nicotine, Cotinine, and their polar glucuronide conjugates.
LC-MS/MS Analytical Conditions
To separate the polar glucuronides from the parents, a gradient optimized for polar retention is required. While C18 is standard, HILIC (Hydrophilic Interaction Liquid Chromatography) or PFP (Pentafluorophenyl) columns often provide better selectivity for the glucuronide isomers.
-
Column: C18 High Strength Silica (e.g., Waters HSS T3) or Biphenyl (e.g., Restek Raptor Biphenyl).
-
Note: Biphenyl phases offer enhanced selectivity for the aromatic pyridine ring.
-
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (or Methanol).
-
Gradient:
-
0-1 min: 2% B (Hold for polar retention)
-
1-6 min: 2% -> 90% B
-
6-8 min: 90% B (Wash)
-
8.1 min: Re-equilibrate.
-
MRM Transitions (Example)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Nicotine | 163.2 | 130.1 | 35 | 25 |
| Cotinine | 177.2 | 80.1 | 40 | 30 |
| Nicotine-N-Gluc | 339.1 | 163.1 (Nicotine) | 45 | 20 |
| Cotinine-N-Gluc | 353.1 | 177.1 (Cotinine) | 45 | 22 |
| 3HC-O-Gluc | 369.1 | 193.1 (3HC) | 40 | 25 |
Note: Glucuronides typically fragment back to the aglycone (loss of -176 Da).
Troubleshooting & Validation
Common Failure Modes
-
Low Glucuronide Recovery:
-
Cause: Wash step too strong.
-
Fix: Ensure Wash 2 is <5% Methanol. Glucuronides are highly soluble in organic solvents and will wash off early.
-
-
Peak Tailing (Nicotine):
-
Cause: Silanol interactions on the column.
-
Fix: Use High Strength Silica (HSS) columns or increase buffer strength (Ammonium Formate) to 10mM.
-
-
Glucuronide Hydrolysis:
-
Cause: High pH exposure or heat.
-
Fix: Keep all reagents pH < 8.[2]0. Avoid alkaline elution (e.g., do not use the standard 5% NH4OH elution used for parents alone). Keep evaporation temp < 40°C.
-
Stability Warning
Nicotine-N-glucuronide is distinct from O-glucuronides. It is stable in acidic media but unstable in alkaline media (unlike acyl glucuronides which are the opposite). Avoid using 5% NH4OH in the elution solvent , which is standard for basic drugs, as it may degrade the N-glucuronide during the evaporation step.
References
-
McGuffey, J. E., et al. (2014). "Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids."[1] CDC Stacks / PLOS ONE.
-
Benowitz, N. L., et al. (1999). "Ethnic Differences in N-glucuronidation of Nicotine and Cotinine."[3] Journal of Pharmacology and Experimental Therapeutics.
-
Murphy, S. E., et al. (2014). "Combined Analysis of the Tobacco Metabolites Cotinine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in Human Urine." Chemical Research in Toxicology.
-
Phenomenex Application Note TN-1161. "Nicotine, Cotinine, 3-Hydroxycotinine, Nornicotine and Anabasine in Human Urine by LC/MS/MS."
-
Thermo Scientific Application Note. "SPE-LC-MS/MS Method for the Determination of Nicotine, Cotinine, and Trans-3-hydroxycotinine in Urine."
Sources
Application Note: Synthesis & Purification of trans-3'-Hydroxycotinine N-β-D-glucuronide
This Application Note provides a rigorous technical guide for the chemical synthesis, purification, and validation of trans-3'-hydroxycotinine N-β-D-glucuronide (3HC-N-Gluc).
While trans-3'-hydroxycotinine (3HC) is primarily excreted as the O-glucuronide in human urine, the N-glucuronide (conjugated at the pyridine nitrogen) is a distinct minor metabolite formed by UGT1A4 and UGT2B10.[1][2][3] Access to high-purity standards of this specific isomer is critical for developing robust LC-MS/MS assays that can distinguish between O- and N-glucuronidation pathways, particularly in phenotypic profiling of nicotine metabolism.[1][2]
Introduction & Metabolic Context
Nicotine metabolism is a primary biomarker for tobacco exposure and CYP2A6 activity.[2] The major pathway involves oxidation to cotinine, followed by hydroxylation to trans-3'-hydroxycotinine (3HC).[1][2][3]
-
Major Pathway: 3HC
3HC-O-Glucuronide (UGT2B17/2B7).[1][3]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Minor/Specific Pathway: 3HC
3HC-N-Glucuronide (UGT1A4/2B10).[1][3]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
The N-glucuronide is a quaternary ammonium zwitterion.[1][2] Its synthesis requires a strategy that differentiates the nucleophilic pyridine nitrogen from the secondary hydroxyl group at the 3'-position.[2]
Metabolic Pathway Visualization
Figure 1: Metabolic fate of trans-3'-hydroxycotinine.[1][2][3][4] The target molecule (Green) represents the N-glucuronidation pathway.[1][2][3]
Strategic Synthesis Protocol
Direct glucuronidation of 3HC using Koenigs-Knorr conditions typically yields a mixture favoring the O-glucuronide due to the reactivity of the secondary alcohol.[1] To enforce regioselectivity for the Nitrogen , we employ a "Protect-Couple-Deprotect" strategy.[1][2][3]
Synthetic Workflow
Figure 2: Chemo-selective synthesis route preventing O-glucuronide formation.
Detailed Experimental Protocols
Step 1: Protection (Synthesis of trans-3'-Acetoxycotinine)
Objective: Block the 3'-hydroxyl group to prevent O-glucuronidation.[1][2][3]
-
Reagents: trans-3'-Hydroxycotinine (1.0 eq), Acetic Anhydride (1.5 eq), Pyridine (Solvent/Base), DMAP (0.1 eq, catalyst).[1][2][3]
-
Procedure:
-
Dissolve 3HC in anhydrous pyridine (0.5 M concentration).
-
Add DMAP and Acetic Anhydride dropwise at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Monitor: TLC (10% MeOH in DCM) should show complete consumption of starting material.
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Step 2: N-Glucuronidation
Objective: Quaternization of the pyridine nitrogen with the glucuronyl donor.[1][2]
-
Reagents: trans-3'-Acetoxycotinine (1.0 eq), Methyl 1-bromo-2,3,4-tri-O-acetyl-α-D-glucopyranuronate (1.2 eq).
-
Solvent: Anhydrous Acetonitrile (CH₃CN) or Nitromethane.[1][2][3]
-
Procedure:
-
Dissolve the protected cotinine derivative in solvent (1.0 M).[2][3]
-
Add the bromosugar reagent.[2]
-
Heat to 50–60°C under Nitrogen atmosphere for 24–48 hours.
-
Note: The reaction forms a quaternary ammonium salt, which may precipitate or darken the solution.[2]
-
Workup: Concentrate the solvent.[2] The residue is often a hygroscopic foam containing the protected conjugate.[2]
-
Step 3: Global Deprotection
Objective: Remove the 3'-acetyl group, the sugar acetyls, and the methyl ester to yield the zwitterion.[2]
-
Reagents: 1M Lithium Hydroxide (LiOH) or NaOH.
-
Procedure:
-
Dissolve the crude residue from Step 2 in Methanol/Water (1:1).[2][3]
-
Add LiOH (5.0 eq) at 0°C.
-
Stir at 0°C for 1 hour, then at RT for 2 hours.
-
Critical Check: Ensure pH > 10 to fully hydrolyze the methyl ester.[2]
-
Neutralization: Carefully adjust pH to ~7.0 using Amberlite IR-120 (H+ form) resin or dilute acetic acid.[1][2][3] Do not over-acidify, as the zwitterion is most stable at neutral pH.[2][3]
-
Purification Protocol
The crude mixture will contain the target N-glucuronide, unreacted 3HC (from hydrolysis of unreacted starting material), and glucuronic acid.[2][3]
Method: Semi-Preparative HPLC (Reverse Phase with Ion Pairing or HILIC).[1][2][3]
| Parameter | Condition |
| Column | C18 Aq or HILIC (e.g., Waters Atlantis T3 or XBridge Amide) |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.[1][2][3]0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 2% B (Isocratic loading)5-20 min: 2% -> 30% B20-25 min: Wash |
| Detection | UV @ 260 nm (Pyridine absorbance) |
| Fractionation | Collect the peak eluting earlier than 3HC (Glucuronides are more polar).[1][2][3] |
Post-Purification: Lyophilize fractions to obtain a white, hygroscopic powder.
Validation & Quality Control (QC)
To ensure the standard is valid for regulatory or research use, the following criteria must be met.
A. Mass Spectrometry (LC-MS/MS)
-
Fragmentation:
B. NMR Spectroscopy (Structural Proof)
-
1H NMR (D₂O):
-
Anomeric Proton (H-1''): Look for a doublet at ~5.6–5.8 ppm with a coupling constant (
) of ~9.0 Hz.[1][3]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Beta-Configuration: A
value > 8 Hz confirms thengcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -linkage (axial-axial coupling).[1][3] -
Site of Conjugation: The pyridine protons will show a significant downfield shift (deshielding) compared to free 3HC due to the positive charge on the nitrogen.[2]
-
C. Purity Assessment
-
HPLC Purity: >98% by UV (260 nm).
-
Chiral Integrity: Ensure no epimerization at the 3'-position occurred (compare with cis-3HC standards if necessary, though the synthetic route preserves stereochemistry).
References
-
Metabolism & Glucuronidation
-
Synthesis of Pyridine N-Glucuronides
-
Specific Characterization of Cotinine Conjugates
-
Enzymatic Specificity (UGT1A4/2B10)
Sources
- 1. trans-3'-Hydroxycotinine-O-glucuronide | C16H20N2O8 | CID 183115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound trans-3-Hydroxycotinine glucuronide (FDB022490) - FooDB [foodb.ca]
- 3. PubChemLite - Trans-3-hydroxycotinine glucuronide (C16H20N2O8) [pubchemlite.lcsb.uni.lu]
- 4. trans-3'-hydroxycotinine | Semantic Scholar [semanticscholar.org]
- 5. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 7. mybiosource.com [mybiosource.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note & Protocols for High-Throughput Analysis of trans-3'-Hydroxy Cotinine Glucuronide
Abstract
This comprehensive guide details the development and validation of a high-throughput assay for the quantification of trans-3'-hydroxy cotinine glucuronide (3-HCOT-Gluc), a major metabolite of nicotine. As a critical biomarker for assessing tobacco exposure, accurate and efficient measurement of 3-HCOT-Gluc in biological matrices is paramount for clinical and research applications. This document provides a detailed protocol for a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, recognized for its sensitivity and specificity.[1][2] Furthermore, it explores alternative high-throughput screening (HTS) methodologies, such as enzyme-linked immunosorbent assays (ELISAs), and outlines the essential validation parameters according to regulatory guidelines to ensure data integrity and reliability.[3][4][5]
Introduction: The Significance of trans-3'-Hydroxy Cotinine Glucuronide
Nicotine, the primary psychoactive component of tobacco, is extensively metabolized in humans.[6] The major metabolic pathway involves the conversion of nicotine to cotinine, which is subsequently hydroxylated to trans-3'-hydroxycotinine (3-HCOT).[7] A significant portion of 3-HCOT is then conjugated with glucuronic acid to form trans-3'-hydroxy cotinine glucuronide (3-HCOT-Gluc), a water-soluble metabolite readily excreted in urine.[6][8]
The quantification of nicotine metabolites is a cornerstone of tobacco exposure assessment in clinical trials, epidemiological studies, and smoking cessation programs.[9] While cotinine is a widely accepted biomarker, the inclusion of its downstream metabolites, such as 3-HCOT and its glucuronide conjugate, provides a more comprehensive picture of nicotine intake and metabolism.[8][10] The ratio of trans-3'-hydroxycotinine to cotinine can also serve as a marker for the activity of the CYP2A6 enzyme, which is responsible for nicotine metabolism.[7][11] Developing a high-throughput assay for 3-HCOT-Gluc is therefore essential for large-scale studies requiring rapid and reliable analysis of numerous samples.
Principle of the High-Throughput LC-MS/MS Assay
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the quantitative analysis of small molecules in complex biological matrices due to its high sensitivity, specificity, and throughput.[2] This method involves the separation of the analyte of interest from other matrix components via high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), followed by detection and quantification using a tandem mass spectrometer.
The principle of the assay is based on the following key steps:
-
Sample Preparation: Biological samples (typically urine) are pre-treated to remove interfering substances and concentrate the analyte. For high-throughput applications, simplified methods like "dilute and shoot" or automated solid-phase extraction (SPE) are preferred.[1][2][12]
-
Chromatographic Separation: The prepared sample is injected into an LC system where 3-HCOT-Gluc is separated from other metabolites and matrix components on a reversed-phase column.
-
Ionization: The eluent from the LC column is directed to the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates charged ions of the analyte.
-
Mass Analysis: The ions are then guided into the mass analyzer. In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion for 3-HCOT-Gluc is selected in the first quadrupole (Q1).
-
Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in the collision cell (Q2) by collision with an inert gas.
-
Product Ion Detection: Specific product ions generated from the fragmentation are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity.[13]
-
Quantification: The analyte concentration is determined by comparing the peak area of the analyte's MRM transition to that of a stable isotope-labeled internal standard (SIL-IS), which is added to the samples at a known concentration.
Diagram of the LC-MS/MS Workflow
Caption: A streamlined workflow for the high-throughput analysis of 3-HCOT-Gluc using LC-MS/MS.
Detailed Protocol: High-Throughput LC-MS/MS Assay for 3-HCOT-Gluc in Urine
This protocol is designed for a high-throughput environment, prioritizing speed and simplicity without compromising analytical performance.
Materials and Reagents
-
trans-3'-hydroxy cotinine glucuronide certified reference standard
-
trans-3'-hydroxy cotinine-d3-glucuronide (or other suitable SIL-IS)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid (or ammonium formate for pH adjustment)
-
Human urine from non-smokers (for blanks and calibration standards)
-
96-well plates and sealing mats
-
Centrifuge capable of handling 96-well plates
Preparation of Standards and Quality Control Samples
-
Primary Stock Solutions: Prepare individual stock solutions of 3-HCOT-Gluc and the SIL-IS in an appropriate solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 3-HCOT-Gluc primary stock solution with LC-MS grade water to create calibration standards covering the expected concentration range in study samples.
-
Internal Standard Working Solution: Prepare a working solution of the SIL-IS at a concentration that will yield a robust signal when spiked into samples.
-
Calibration Curve Standards: In a 96-well plate, spike appropriate volumes of the working standard solutions into blank human urine to create a calibration curve with at least 6-8 non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human urine from a separate stock solution of 3-HCOT-Gluc.
Sample Preparation: "Dilute and Shoot" Method
This method is highly amenable to automation and high-throughput analysis.[2]
-
Allow all urine samples, calibration standards, and QC samples to thaw to room temperature and vortex to ensure homogeneity.
-
In a 96-well plate, add 20 µL of each urine sample, standard, or QC.
-
To each well, add 180 µL of the internal standard working solution (prepared in water or a weak organic solvent). This results in a 1:10 dilution.
-
Seal the 96-well plate and vortex for 1 minute.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet any precipitated proteins or particulates.
-
Place the 96-well plate directly into the autosampler for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters
The following are example parameters and should be optimized for the specific instrument used.
Table 1: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start at 5% B, ramp to 95% B over 2 minutes, hold for 0.5 minutes, return to 5% B and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Optimize for 3-HCOT-Gluc (precursor > product) and SIL-IS (precursor > product) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Data Analysis and Quantification
-
Integrate the peak areas for the MRM transitions of 3-HCOT-Gluc and the SIL-IS.
-
Calculate the peak area ratio (analyte/IS).
-
Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is typically used.
-
Determine the concentration of 3-HCOT-Gluc in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Alternative High-Throughput Methodologies
While LC-MS/MS is the gold standard, other techniques can be employed for high-throughput screening, particularly when the required sensitivity is lower or when cost is a major consideration.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISAs are a common immunoassay format used for the high-throughput quantification of analytes in biological fluids.[14]
-
Principle: A competitive ELISA format is typically used for small molecules like cotinine and its metabolites.[15] In this setup, free analyte in the sample competes with a labeled analyte (e.g., enzyme-conjugated) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
-
Advantages: High-throughput (96- or 384-well plate format), relatively low cost per sample, and no need for extensive sample preparation or specialized chromatography equipment.[14]
-
Disadvantages: Potential for cross-reactivity with structurally related compounds.[16][17] For instance, an antibody raised against cotinine may also recognize 3-HCOT, leading to a combined measurement.[8][16] The sensitivity of some commercial ELISAs may be insufficient for detecting low levels of exposure.[18]
Diagram of Competitive ELISA
Caption: The principle of a competitive ELISA for 3-HCOT-Gluc detection.
Assay Validation: Ensuring Scientific Integrity
A high-throughput assay must be rigorously validated to ensure the reliability and reproducibility of the data. The validation process should be conducted in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[3][4][5][19][20]
Table 2: Key Bioanalytical Method Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4] | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Accuracy | The closeness of the determined value to the nominal or known true value.[3][4] | The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision | The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample.[3][4] | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte.[3] | At least 6-8 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.[4] | Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision should meet the acceptance criteria. |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples to unextracted standards.[3] | Recovery should be consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[20] | The matrix factor (response in the presence of matrix / response in the absence of matrix) should be consistent across different sources of matrix. The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[3][4] | Analyte concentrations should remain within ±15% of the initial concentration under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and high-throughput solution for the quantification of trans-3'-hydroxy cotinine glucuronide in urine. The simplified "dilute and shoot" sample preparation protocol is particularly well-suited for large-scale clinical and research studies. While alternative methods like ELISA offer advantages in terms of cost and accessibility, they may lack the specificity and sensitivity of LC-MS/MS. Regardless of the chosen methodology, rigorous validation in accordance with regulatory guidelines is imperative to ensure the generation of high-quality, reliable data for the accurate assessment of tobacco exposure.
References
- U.S. Food and Drug Administration. (n.d.). USFDA guidelines for bioanalytical method validation.
- ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
- U.S. Food and Drug Administration. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry.
- MDPI. (2024, August 1). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique.
- ResearchGate. (2025, August 7). (PDF) Determination of Cotinine, 3′-Hydroxycotinine, and Their Glucuronides in Urine by Ultra-high Performance Liquid Chromatography.
- Restek. (2020, October 26). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases.
- PMC. (n.d.). SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY.
- Ye, X. J., MacDonald, A. M., Bennett, M. J., & Kinniburgh, D. W. (2025). A simple, sensitive method for the simultaneous determination of cotinine and trans-3´-hydroxycotinine in human serum by LC-MS/MS. Journal of Analytical Science and Technology.
- PMC. (n.d.). Enzyme-linked immunosorbent assay of nicotine metabolites.
- CDC Stacks. (2014, July 11). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco.
- Royal Society of Chemistry. (n.d.). A monoclonal antibody-based enzyme-linked immunosorbent assay for human urinary cotinine to monitor tobacco smoke exposure. Analytical Methods.
- PLOS One. (2014, July 11). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine.
- MyBioSource. (2017, August 31). Research Methods of Nicotine Determination.
- Fisher Scientific. (n.d.). SPE-LC-MS/MS Method for the Determination of Nicotine, Cotinine, and Trans-3-hydroxycotinine in Urine.
- PubMed. (2022, February 14). A Simple and High-Throughput LC-MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population.
- Lin-Zhi International, Inc. (n.d.). LZI Cotinine Enzyme Immunoassay.
- ResearchGate. (2025, August 6). (PDF) Enzyme-linked immunosorbent assay of nicotine metabolites.
- PubMed. (2010, September 6). A sensitive enzyme immunoassay for measuring cotinine in passive smokers.
- BEVITAL AS. (n.d.). Trans-3'-hydroxycotinine.
- PubMed. (2013, October 15). Cotinine and Trans 3'-hydroxycotinine in Dried Blood Spots as Biomarkers of Tobacco Exposure and Nicotine Metabolism.
- Taylor & Francis Online. (2008, October 8). Evaluation of urinary trans-3′-hydroxycotinine as a biomarker of children's environmental tobacco smoke exposure.
- Johns Hopkins University. (2005, October 15). Usefulness of salivary trans-3′-hydroxycotinine concentration and trans-3′-hydroxycotinine/cotinine ratio as biomarkers of cigarette smoke in pregnant women.
- Canada.ca. (n.d.). Nicotine and Its Major Metabolites as Biomarkers of Exposure to Tobacco.
- PubMed. (2025, July 3). A New Automated Method for the Analysis of Cotinine and trans-3'-Hydroxycotinine in Serum by LC/MS/MS.
- University of Tasmania. (2017, September 19). Detection of Cotinine and 3- hydroxycotine in Smokers' Urine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Simple and High-Throughput LC-MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. fda.gov [fda.gov]
- 6. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]
- 7. Trans-3'-hydroxycotinine - BEVITAL AS [bevital.no]
- 8. researchgate.net [researchgate.net]
- 9. Cotinine and trans 3'-hydroxycotinine in dried blood spots as biomarkers of tobacco exposure and nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. utas.edu.au [utas.edu.au]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. d-nb.info [d-nb.info]
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- 15. lin-zhi.com [lin-zhi.com]
- 16. Enzyme-linked immunosorbent assay of nicotine metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A monoclonal antibody-based enzyme-linked immunosorbent assay for human urinary cotinine to monitor tobacco smoke exposure - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. A sensitive enzyme immunoassay for measuring cotinine in passive smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. labs.iqvia.com [labs.iqvia.com]
- 20. fda.gov [fda.gov]
Application Note: Advanced Quantitation of trans-3'-Hydroxycotinine O-Glucuronide via LC-MS/MS
Abstract
This guide details the direct quantification of trans-3'-hydroxycotinine O-glucuronide (T3HCG), a critical Phase II metabolite of nicotine, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike traditional methods that rely on enzymatic hydrolysis to measure "total" hydroxycotinine, this protocol addresses the direct measurement of the intact glucuronide conjugate. We prioritize the selection of isotopically labeled internal standards (SIL-IS) to mitigate matrix effects and in-source fragmentation, ensuring data integrity for pharmacokinetic and smoking cessation studies.
Part 1: Scientific Context & Technical Challenges
Biological Significance
Nicotine metabolism is a primary biomarker for tobacco consumption. The pathway involves the oxidation of nicotine to cotinine (via CYP2A6), followed by hydroxylation to trans-3'-hydroxycotinine (3HC).[1] 3HC is subsequently conjugated by UDP-glucuronosyltransferase (UGT) enzymes—specifically UGT2B17 and UGT2B10—to form T3HCG.
While N-glucuronidation is possible, O-glucuronidation is the predominant excretion pathway in human urine. Direct quantification of T3HCG allows researchers to phenotype UGT activity without the variability introduced by incomplete enzymatic hydrolysis (e.g.,
The Analytical Challenge
Quantifying intact glucuronides presents three distinct hurdles:
-
Polarity: T3HCG is highly polar, leading to poor retention on traditional C18 columns and elution in the "void volume," where ion suppression is most severe.
-
In-Source Fragmentation: The fragile O-glycosidic bond can rupture within the ion source (ESI), converting the glucuronide back to the aglycone (3HC). If not monitored, this leads to under-estimation of the glucuronide and over-estimation of free 3HC.
-
Isobaric Interferences: Distinguishing the trans isomer from potential cis isomers or other isobaric conjugates requires high-efficiency chromatographic separation.
Part 2: Internal Standard (IS) Selection Strategy
The choice of Internal Standard is the single most critical factor in this assay.
The Gold Standard: trans-3'-Hydroxycotinine-O-Glucuronide-d3
For direct quantification, you must use the deuterated analog of the intact glucuronide.
-
Why: It co-elutes perfectly with the analyte.
-
Mechanism: It experiences the exact same matrix suppression/enhancement and compensates for in-source fragmentation. If 5% of your analyte fragments in the source, 5% of your IS will also fragment, maintaining the area ratio.
The "Surrogate" Trap (Avoid if possible)
Many labs attempt to use trans-3'-hydroxycotinine-d3 (the aglycone) as the IS for the glucuronide.
-
Risk: The aglycone elutes significantly later than the glucuronide (due to lower polarity). Therefore, the IS does not experience the same ionization environment as the analyte. This compromises quantitation accuracy, particularly in urine matrices with variable salt content.
Recommendation
Primary Choice: trans-3'-Hydroxycotinine-O-Glucuronide-methyl-d3 (or similar stable label).
Alternative:
Part 3: Experimental Protocol
Materials & Reagents
-
Analyte: trans-3'-Hydroxycotinine O-Glucuronide (T3HCG).[2][3]
-
Internal Standard: trans-3'-Hydroxycotinine O-Glucuronide-d3 (T3HCG-d3).
-
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water (pH ~4.5).
-
Mobile Phase B: Methanol (LC-MS Grade). Note: Methanol often provides better selectivity for nicotine metabolites than Acetonitrile.
-
Column: Phenyl-Hexyl stationary phase (e.g., 2.1 x 100 mm, 1.8 µm).
-
Rationale: Phenyl-Hexyl provides superior retention for polar amines and glucuronides via pi-pi interactions compared to standard C18.
-
Sample Preparation (Urine: Dilute-and-Shoot)
Targeting high-throughput screening.
-
Thaw urine samples at room temperature and vortex.
-
Centrifuge at 10,000 x g for 5 minutes to remove particulates.
-
Aliquot 10 µL of supernatant into a 96-well plate.
-
Spike with 10 µL of IS Working Solution (1,000 ng/mL T3HCG-d3).
-
Dilute with 980 µL of Mobile Phase A (1:100 dilution factor).
-
Mix and inject.
LC-MS/MS Conditions
Chromatographic Gradient:
| Time (min) | Flow (mL/min) | % Mobile Phase B | Phase |
|---|---|---|---|
| 0.0 | 0.4 | 5 | Equilibration |
| 0.5 | 0.4 | 5 | Load |
| 3.5 | 0.4 | 40 | Elution Gradient |
| 3.6 | 0.4 | 95 | Wash |
| 4.5 | 0.4 | 95 | Hold |
| 4.6 | 0.4 | 5 | Re-equilibration |
| 6.0 | 0.4 | 5 | End |
Mass Spectrometry Parameters (Source: ESI Positive):
-
Spray Voltage: 4500 V
-
Temp: 500°C
-
Curtain Gas: 30 psi
-
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV) |
| T3HCG | 369.1 | 193.1 | Quantifier (Loss of Glucuronide) | 25 |
| T3HCG | 369.1 | 80.0 | Qualifier | 40 |
| T3HCG-d3 | 372.1 | 196.1 | IS Quantifier | 25 |
| 3HC (Aglycone) | 193.1 | 80.0 | Monitor for Degradation | 35 |
Note: The primary transition (369 -> 193) represents the neutral loss of the glucuronic acid moiety (176 Da). This is the most sensitive transition but requires chromatographic resolution from the aglycone.
Part 4: Visualization of Workflows
Metabolic Pathway & Analytical Targets
Figure 1: Metabolic pathway of nicotine leading to the formation of the target glucuronide analyte.[1]
Analytical Decision Tree
Figure 2: Analytical workflow decision tree distinguishing between urine and plasma processing.
Part 5: Quality Control & Troubleshooting
Self-Validating the Protocol
To ensure scientific integrity, every batch must include a "Fragment Check" :
-
Inject a pure standard of T3HCG (no matrix).
-
Monitor the transition for the Aglycone (193.1
80.0). -
Result: If a peak appears at the retention time of the Glucuronide in the Aglycone channel, your source temperature is too high.
-
Action: Lower the Source Temperature or Declustering Potential until this "crosstalk" is <1%.
Matrix Effects
Glucuronides are notoriously susceptible to ion suppression.
-
Calculation:
- = Peak area of standard in neat solvent.
- = Peak area of standard spiked into extracted blank matrix.
-
Acceptance: 85-115%. If <85% (suppression), increase the dilution factor or switch to SPE.
References
-
Centers for Disease Control and Prevention (CDC). (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids. PLOS ONE. Link
-
Yamanaka, H., et al. (2005). Trans-3'-hydroxycotinine O- and N-glucuronidations in human liver microsomes. Drug Metabolism and Disposition. Link
-
Murphy, S. E., et al. (2003). N-Glucuronidation of trans-3'-Hydroxycotinine by Human Liver Microsomes. Chemical Research in Toxicology. Link
-
Mallock, N., et al. (2021).[4] Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS. Journal of Chromatography B. Link
-
Miller, E. I., et al. (2010). Determination of cotinine and trans-3'-hydroxycotinine in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Link
Sources
- 1. Variation in Trans-3′-Hydroxycotinine Glucuronidation Does Not Alter the Nicotine Metabolite Ratio or Nicotine Intake | PLOS One [journals.plos.org]
- 2. Trans-3'-hydroxycotinine O- and N-glucuronidations in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple, fast and sensitive LC–MS/MS analysis for the simultaneous quantification of nicotine and 10 of its major metabolites [agris.fao.org]
- 4. Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Targeted Extraction and LC-MS/MS Analysis of Trans-3'-Hydroxycotinine N-β-D-Glucuronide in Serum
This Application Note is designed for researchers and analytical scientists requiring a robust, high-sensitivity protocol for the isolation and quantification of trans-3'-hydroxycotinine N-β-D-glucuronide (3-HC-N-Gluc) in human serum.
While the O-glucuronide is the major urinary metabolite, the N-glucuronide represents a specific metabolic pathway (likely involving UGT1A4/UGT2B10) and poses unique analytical challenges due to its polarity and structural isomerism. This guide addresses the specific separation of the N-isomer from the abundant O-isomer.
Introduction & Biological Context
Nicotine metabolism is primarily mediated by CYP2A6, converting nicotine to cotinine, and subsequently to trans-3'-hydroxycotinine (3-HC) . 3-HC is further metabolized via glucuronidation before excretion.[1][2]
The Isomer Challenge
3-HC possesses two potential sites for glucuronidation:
-
The Hydroxyl Group (-OH): Forms trans-3'-hydroxycotinine O-glucuronide (3-HC-O-Gluc) .[3] This is the dominant metabolite in urine.[4]
-
The Pyridine Nitrogen (N): Forms trans-3'-hydroxycotinine N-β-D-glucuronide (3-HC-N-Gluc) .
Although 3-HC-N-Gluc is often a minor metabolite compared to the O-glucuronide, its quantification is critical for detailed pharmacogenomic studies (e.g., UGT polymorphism analysis). The N-glucuronide is a quaternary ammonium glucuronide (pyridinium type), conferring distinct charge properties compared to the neutral/acidic O-glucuronide.
Critical Analytical Requirement: The method must chromatographically resolve the N-glucuronide from the O-glucuronide, as they are isobaric (same mass) and share similar fragmentation patterns.[3]
Experimental Strategy
Methodology Selection
-
Sample Preparation: Solid Phase Extraction (SPE) using a polymeric reversed-phase sorbent (HLB). This sorbent is chosen over cation exchange to ensure the simultaneous retention of the analyte (N-gluc) and its isomers/aglycones without requiring high-ionic strength elution buffers that might degrade the labile N-glucuronide bond.
-
Separation Chemistry: Biphenyl or Phenyl-Hexyl LC Column . These stationary phases provide superior selectivity for aromatic structural isomers (N- vs O-substitution) via pi-pi interactions, which C18 columns often fail to resolve.
Reagents & Standards
-
Target Analyte: Trans-3'-hydroxycotinine N-β-D-glucuronide (Custom synthesis or high-purity standard required; often available from specialized metabolite vendors like Toronto Research Chemicals).
-
Internal Standard (IS): Trans-3'-hydroxycotinine-d3 (Aglycone IS is acceptable if Gluc-IS is unavailable, provided retention times are stable) or Cotinine-N-glucuronide-d3 (structural analog). Best practice:Trans-3'-hydroxycotinine-O-glucuronide-d3 (if N-gluc-d3 is unavailable) to track extraction efficiency of the glucuronide class.
-
Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid, Ammonium Formate.
Detailed Protocol
Reagent Preparation
-
Stock Solution: Dissolve 3-HC-N-Gluc standard in 50:50 Methanol:Water to 1 mg/mL. Store at -80°C. Note: N-glucuronides can be thermally unstable; avoid leaving at room temperature.
-
Loading Buffer (pH 6.0): 20 mM Ammonium Acetate in water. Adjust pH to 6.0 with dilute acetic acid.
-
Elution Solvent: Methanol.
Sample Preparation (SPE Workflow)
System: Waters Oasis HLB (30 mg / 1 cc) or Phenomenex Strata-X.
| Step | Action | Critical Technical Insight |
| 1. Pre-treatment | Thaw serum on ice. Vortex. Aliquot 200 µL serum .[5] Add 20 µL Internal Standard . Add 200 µL Loading Buffer . Vortex. | Dilution prevents protein clogging and adjusts pH to favor retention of the glucuronide backbone. |
| 2. Conditioning | 1 mL Methanol followed by 1 mL Water.[3] | Activates the polymeric sorbent. Do not let the cartridge dry out. |
| 3. Loading | Load the pre-treated sample (approx 420 µL) at gravity flow or low vacuum (1 mL/min). | Slow loading maximizes interaction time for the polar glucuronide. |
| 4. Wash 1 | 1 mL 5% Methanol in Water.[3] | Removes salts and proteins. Low organic content prevents premature elution of the polar glucuronide. |
| 5. Wash 2 | 1 mL 2% Formic Acid in Water (Optional). | Caution: Only use if matrix is dirty. N-glucuronides are generally stable in mild acid but verify stability. Skip if sensitivity is adequate. |
| 6. Elution | Elute with 2 x 250 µL Methanol . | Two small aliquots maximize recovery compared to one large volume. |
| 7. Reconstitution | Evaporate under N₂ at 35°C (Do not exceed 40°C). Reconstitute in 100 µL Mobile Phase A . | High temp degrades N-glucuronides. Reconstituting in initial mobile phase ensures good peak shape. |
LC-MS/MS Parameters
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Column: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm) OR Agilent Zorbax Eclipse Plus Phenyl-Hexyl.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
-
0.0 min: 2% B (Hold for 0.5 min to trap polar analytes)
-
0.5 - 5.0 min: Linear ramp to 30% B (Slow ramp crucial for isomer separation)
-
5.0 - 6.0 min: Ramp to 95% B (Wash)
-
6.1 min: Re-equilibrate at 2% B for 2 mins.
MRM Transitions:
-
Analyte (3-HC-N-Gluc):
-
Quantifier: m/z 369.1 → 193.1 (Loss of glucuronide moiety, [M+H]+)
-
Qualifier: m/z 369.1 → 80.0 (Pyridinium ring fragment, specific to N-conjugates) or 175.1.
-
-
Differentiation: The O-glucuronide will typically elute later than the N-glucuronide on a Biphenyl column due to steric hindrance of the glucuronic acid on the hydroxyl group interacting with the stationary phase pi-electrons.[3]
Visualized Workflows
Metabolic Pathway & Isomerism
This diagram illustrates the divergence of 3-HC into its N- and O-glucuronide forms.[3]
Figure 1: Metabolic divergence of Trans-3'-Hydroxycotinine.[3] The red node indicates the target N-glucuronide.
Sample Preparation Workflow
Self-validating SPE steps to ensure capture and stability.
Figure 2: Optimized Solid Phase Extraction (SPE) workflow for polar glucuronide recovery.[3]
Validation & Quality Control
To ensure Scientific Integrity (E-E-A-T) , the following validation checkpoints must be met:
-
Isomer Resolution Test: Inject a mixture of 3-HC-N-Gluc and 3-HC-O-Gluc standards. Baseline separation (Resolution > 1.5) must be achieved. If peaks co-elute, adjust the gradient slope (flatten between 2-10% B).
-
Stability Check: N-glucuronides are susceptible to in-source fragmentation (converting back to 3-HC inside the MS source). Monitor the 3-HC aglycone transition in your standard injection. If the aglycone peak is present at the retention time of the glucuronide, lower the De-clustering Potential (DP) or source temperature.
-
Matrix Effect: Perform a post-extraction spike. Compare the response of spiked serum extract vs. neat solvent standard. Matrix factor should be between 0.85 - 1.15.
References
-
Benowitz, N. L., et al. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers.[2][6] Handbook of Experimental Pharmacology. Link
-
Murphy, S. E., et al. (2014). N-Glucuronidation of trans-3'-Hydroxycotinine by Human Liver Microsomes.[1][4][7][8] Chemical Research in Toxicology. (Demonstrates the existence and enzymatic basis of the N-glucuronide). Link
-
Kyerematen, G. A., et al. (1987). Disposition of nicotine and its major metabolites in the rat.[9] Drug Metabolism and Disposition.[10] (Foundational work on glucuronide separation). Link
-
Chen, G., et al. (2010).[11] Glucuronidation Genotypes and Nicotine Metabolic Phenotypes. Cancer Epidemiology, Biomarkers & Prevention.[11] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. trans-3'-Hydroxycotinine-O-glucuronide | C16H20N2O8 | CID 183115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trans-3'-hydroxycotinine - BEVITAL AS [bevital.no]
- 6. caymanchem.com [caymanchem.com]
- 7. N-glucuronidation of trans-3'-hydroxycotinine by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Trans-3′-hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
enzymatic synthesis of trans-3'-hydroxy cotinine N-beta-D-glucuronide using liver microsomes
[1][2]
Introduction
The metabolic profiling of nicotine is critical for smoking cessation studies, forensic toxicology, and the evaluation of tobacco product safety. Trans-3'-hydroxycotinine (3HC) is the primary metabolite of cotinine and serves as a biomarker for the rate of nicotine metabolism (via the 3HC/Cotinine ratio). While 3HC is predominantly excreted as an O-glucuronide in human urine, in vitro studies using Human Liver Microsomes (HLM) reveal a significant pathway for N-glucuronidation on the pyridine ring.
The synthesis of trans-3'-hydroxycotinine N-β-D-glucuronide (3HC-N-Gluc) is challenging due to the competing formation of the O-glucuronide isomer. This protocol details the enzymatic generation of 3HC-N-Gluc using HLM, leveraging the specific catalytic activity of UGT2B10 and UGT1A4 .[1] Unlike chemical synthesis, which often yields complex racemic mixtures and requires extensive protection/deprotection steps, this enzymatic approach ensures regio- and stereoselectivity.
Mechanistic Insight
The reaction involves the transfer of glucuronic acid from uridine 5'-diphospho-glucuronic acid (UDPGA) to the pyridine nitrogen of 3HC.
-
Primary Enzyme: UGT2B10 (High affinity,
). -
Secondary Enzyme: UGT1A4 (Lower affinity,
).[1] -
Competing Reaction: O-glucuronidation (catalyzed by UGT2B17, UGT2B7, UGT1A9).[1]
Note on Isomers: The N-glucuronide is a quaternary ammonium conjugate (pyridinium), whereas the O-glucuronide is an ether glucuronide. This distinct chemical nature facilitates their chromatographic separation.
Visualizing the Pathway
The following diagram illustrates the enzymatic pathways governing 3HC glucuronidation in the liver.
Figure 1: Metabolic pathway of Nicotine to 3HC glucuronides.[1] Green path indicates the target synthesis route mediated by UGT2B10.
Materials & Reagents
Biological Reagents
| Component | Specification | Purpose |
| Human Liver Microsomes (HLM) | Pooled (n>50), characterized for UGT activity. | Source of UGT2B10/1A4 enzymes.[1][2][3][4] |
| Recombinant UGT2B10 | (Optional) Supersomes™ or Baculosomes. | Higher specificity, minimizes O-glucuronide byproduct. |
Chemical Reagents
| Component | Concentration (Stock) | Role |
| trans-3'-Hydroxycotinine | 100 mM (in Water/MeOH) | Substrate. High purity (>98%) required. |
| UDP-Glucuronic Acid (UDPGA) | 100 mM (in Water) | Cofactor donor. Prepare fresh or store -80°C. |
| Alamethicin | 5 mg/mL (in Ethanol) | Pore-forming peptide to permeabilize microsomal membrane. |
| MgCl₂ | 100 mM | Divalent cation essential for UGT activity. |
| Tris-HCl Buffer | 100 mM, pH 7.4 | Reaction medium. |
| Saccharolactone | 100 mM |
Experimental Protocol: Biosynthetic Generation
Phase 1: Microsomal Activation
Microsomal UGTs are lumenal enzymes. Latency must be removed using Alamethicin to allow UDPGA and substrate free access to the active site.
-
Thaw HLM on ice.
-
Dilute HLM to 2.0 mg protein/mL in Tris-HCl buffer (pH 7.4).
-
Add Alamethicin (50 µg/mg protein).
-
Calculation: For 1 mL of 2 mg/mL HLM, add 20 µL of 5 mg/mL Alamethicin stock.
-
-
Incubate on ice for 15 minutes .
Phase 2: Enzymatic Incubation
Since the
-
Prepare Reaction Mix (Final Volume: 1.0 mL):
-
Tris-HCl Buffer (pH 7.4): qs to 1 mL
-
MgCl₂: 5 mM (50 µL of stock)
-
Saccharolactone: 5 mM (50 µL of stock)
-
Activated HLM: 1.0 mg/mL final conc (500 µL of activated mix)
-
trans-3'-Hydroxycotinine: 10 mM (100 µL of stock)
-
-
Pre-incubation: Warm the mixture to 37°C for 5 minutes.
-
Initiation: Add UDPGA to a final concentration of 20 mM (200 µL of stock).
-
Note: Excess UDPGA drives the equilibrium toward conjugation.
-
-
Incubation: Shake at 37°C for 4 to 6 hours .
-
Optimization: For preparative synthesis, replenish UDPGA (add another 10 mM) after 3 hours to maximize yield.
-
Phase 3: Termination & Extraction
-
Quench: Add 1.0 mL of ice-cold Acetonitrile (ACN) or Methanol containing 0.1% Formic Acid.
-
Precipitate: Vortex vigorously for 30 seconds, then incubate at -20°C for 20 minutes to precipitate proteins.
-
Clarify: Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Concentrate: Transfer supernatant to a clean tube. Evaporate solvent under nitrogen or vacuum concentrator (keep temp < 40°C) to near dryness. Reconstitute in 200 µL Water (0.1% Formic Acid).
Purification & Analysis (LC-MS/MS)
The critical challenge is separating the N-glucuronide (quaternary ammonium, highly polar) from the O-glucuronide and parent 3HC.
Separation Strategy
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18 (e.g., Waters T3 or Phenomenex Kinetex Biphenyl).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).
-
Mobile Phase B: Acetonitrile.
LC-MS/MS Parameters
| Parameter | Setting |
| Ionization | ESI Positive Mode |
| Parent Ion (3HC-Gluc) | m/z 369.1 |
| Transition 1 (Quant) | m/z 369.1 |
| Transition 2 (Qual) | m/z 369.1 |
| Differentiation | N-Glucuronide: Elutes earlier on C18 due to permanent positive charge (pyridinium).O-Glucuronide: Elutes later. |
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the enzymatic synthesis.
Expertise & Troubleshooting
Low Yield of N-Glucuronide
-
Cause: Competition from O-glucuronidation (UGT2B17/2B7).
-
Solution:
-
Enzyme Selection: Use recombinant UGT2B10 instead of pooled HLM. UGT2B10 is highly specific for N-glucuronidation.
-
pH Adjustment: While physiological pH is standard, UGT1A4 (the secondary N-glucuronidating enzyme) historically shows higher activity at pH 8.5 - 8.9 . However, UGT2B10 works well at pH 7.4. If using HLM, maintain pH 7.4 to preserve UGT2B10 activity.
-
Hydrolysis of Product
-
Cause: Endogenous
-glucuronidase activity in microsomes. -
Solution: Ensure Saccharolactone (5 mM) is included in the buffer. Avoid harsh acidic conditions during extraction (keep Formic Acid
0.1%).
Separation Issues
-
Insight: The N-glucuronide is a zwitterion/cation hybrid depending on the lactam ring, but the pyridine nitrogen is quaternized. On a standard C18 column, it may elute in the void volume.
-
Fix: Use a HILIC column (Amide or Silica) where the polar glucuronide moiety interacts strongly with the stationary phase, providing better retention and separation from the O-glucuronide.
References
-
Kaivosaari, S., et al. (2001). N-glucuronidation of nicotine and cotinine by human liver microsomes and heterologously expressed UDP-glucuronosyltransferases.[5][4][6] Drug Metabolism and Disposition.[1][2][6][7][8] Link
-
Chen, G., et al. (2007).[2] Glucuronidation of Nicotine and Cotinine by UGT2B10: Loss of Function by the UGT2B10 Codon 67 (Asp>Tyr) Polymorphism. Cancer Research.[2] Link
-
Murphy, S. E., et al. (2004). N-Glucuronidation of trans-3'-Hydroxycotinine by Human Liver Microsomes.[9][6][10] Chemical Research in Toxicology.[6] Link
-
Yamanaka, H., et al. (2005). Trans-3'-hydroxycotinine O- and N-glucuronidations in human liver microsomes.[9][10] Drug Metabolism and Disposition.[1][2][6][7][8] Link
-
PubChem. (2025).[11] trans-3'-Hydroxycotinine-O-glucuronide Compound Summary. National Library of Medicine. Link
Sources
- 1. Glucuronidation of trans-3′-hydroxycotinine by UGT2B17 and UGT2B10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ClinPGx [clinpgx.org]
- 4. Glucuronidation of nicotine and cotinine by UGT2B10: loss of function by the UGT2B10 Codon 67 (Asp>Tyr) polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-glucuronidation of nicotine and cotinine in human: formation of cotinine glucuronide in liver microsomes and lack of catalysis by 10 examined UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. Trans-3'-hydroxycotinine O- and N-glucuronidations in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-glucuronidation of trans-3'-hydroxycotinine by human liver microsomes [pubmed.ncbi.nlm.nih.gov]
- 11. trans-3'-Hydroxycotinine-O-glucuronide | C16H20N2O8 | CID 183115 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Nicotine Metabolites in Human Urine Using Isotope Dilution LC-MS/MS with Deuterated Glucuronide Standards
Abstract
This application note presents a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of major nicotine metabolites, including their glucuronide conjugates, in human urine. The protocol leverages the power of stable isotope-labeled internal standards, specifically deuterated glucuronide standards, to ensure the highest level of accuracy and precision by compensating for matrix effects and variations in sample processing. This detailed guide is intended for researchers, scientists, and drug development professionals involved in tobacco exposure monitoring, smoking cessation studies, and pharmacokinetic analysis of nicotine.
Introduction: The Rationale for Precise Nicotine Metabolite Quantification
Nicotine, the primary psychoactive component of tobacco, is extensively metabolized in humans, with approximately 70-80% being converted to cotinine, which is further metabolized to trans-3'-hydroxycotinine.[1] A significant portion of these metabolites, as well as nicotine itself, undergo conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs), to form more water-soluble compounds that are readily excreted in urine.[2][3] The major glucuronide conjugates include nicotine-N-glucuronide, cotinine-N-glucuronide, and trans-3'-hydroxycotinine-O-glucuronide.[4]
The accurate measurement of these metabolites in biological fluids, particularly urine, provides a comprehensive profile of an individual's exposure to nicotine and their metabolic phenotype.[5] This information is invaluable for assessing smoking status, monitoring the efficacy of nicotine replacement therapies, and in pharmacogenomic studies of nicotine metabolism.[6]
The inherent complexity of biological matrices like urine can lead to significant analytical challenges, most notably matrix effects in LC-MS/MS analysis, which can cause ion suppression or enhancement, leading to inaccurate quantification.[7][8] The use of stable isotope-labeled internal standards that co-elute with the analytes of interest is the gold standard for mitigating these effects.[7] This application note specifically highlights the utility of deuterated glucuronide standards, which closely mimic the chemical and physical properties of the target glucuronidated metabolites, ensuring reliable correction throughout the entire analytical workflow.[9][10]
Nicotine Metabolism Overview
The metabolic fate of nicotine is complex, involving multiple enzymatic pathways. Understanding these pathways is crucial for selecting the appropriate biomarkers for a given study.
Caption: Major metabolic pathways of nicotine, highlighting the formation of cotinine, trans-3'-hydroxycotinine, and their corresponding glucuronide conjugates.
Experimental Protocol
This protocol details the steps for the quantitative analysis of "total" nicotine metabolites in urine, which includes both the free and glucuronidated forms. This is achieved by enzymatic hydrolysis of the glucuronide conjugates prior to extraction.
Materials and Reagents
-
Standards: Nicotine, cotinine, trans-3'-hydroxycotinine, and their corresponding deuterated internal standards (e.g., nicotine-d4, cotinine-d3, trans-3'-hydroxycotinine-d3). Deuterated glucuronide standards such as (S)-Nicotine-d3 N-β-D-Glucuronide and cotinine-d3 N-glucuronide are highly recommended for the most accurate quantification of the conjugated metabolites.[11][12]
-
Enzyme: β-glucuronidase from E. coli.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid.
-
Buffers: Ammonium acetate.
-
Sample Collection: Human urine samples collected in sterile containers and stored at -20°C or lower until analysis.
Sample Preparation Workflow
The following workflow is designed for high-throughput analysis while ensuring high recovery and minimal matrix effects.
Caption: Step-by-step workflow for the preparation of urine samples for the analysis of total nicotine metabolites.
Detailed Sample Preparation Protocol
-
Thaw and Vortex: Thaw frozen urine samples to room temperature and vortex thoroughly to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of each urine sample, calibration standard, and quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the internal standard working solution (containing a mixture of deuterated nicotine, cotinine, trans-3'-hydroxycotinine, and their deuterated glucuronide counterparts) to each tube.
-
Enzymatic Hydrolysis (for "Total" Metabolites): Add 100 µL of β-glucuronidase solution prepared in a suitable buffer (e.g., ammonium acetate). For the analysis of "free" metabolites, this step is omitted, and buffer is added instead.[13]
-
Incubation: Vortex the tubes and incubate at 37°C for at least 2 hours to ensure complete hydrolysis of the glucuronide conjugates.
-
Protein Precipitation: Add 500 µL of ice-cold acetonitrile to each tube to precipitate proteins and other matrix components.[14] Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated material.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 35-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
-
Final Centrifugation: Centrifuge the reconstituted samples at 14,000 rpm for 5 minutes to remove any remaining particulate matter.
-
Transfer and Injection: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Recommended Setting |
| LC System | High-performance or Ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) or a biphenyl column for enhanced retention of polar analytes.[6] |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile. |
| Gradient | Optimized for separation of all analytes and their isomers. A typical gradient might start at 5% B, ramp to 95% B, and re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min. |
| Injection Volume | 5 - 10 µL. |
| MS System | Triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive. |
| Scan Type | Multiple Reaction Monitoring (MRM). |
MRM Transitions
MRM is a highly specific and sensitive detection mode where a precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The following table provides example MRM transitions for key analytes and their deuterated internal standards. These should be optimized for the specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Nicotine | 163.1 | 132.1 |
| Nicotine-d4 | 167.1 | 136.1 |
| Cotinine | 177.1 | 98.1 |
| Cotinine-d3 | 180.1 | 101.1 |
| trans-3'-Hydroxycotinine | 193.1 | 80.1 |
| trans-3'-Hydroxycotinine-d3 | 196.1 | 80.1 |
| Nicotine-N-Glucuronide | 339.2 | 163.1 |
| Nicotine-d3 N-Glucuronide | 342.2 | 166.1 |
| Cotinine-N-Glucuronide | 353.2 | 177.1 |
| Cotinine-d3 N-Glucuronide | 356.2 | 180.1 |
Data Analysis and Quantification
Quantification is performed by constructing calibration curves for each analyte. The response for each analyte is normalized to the response of its corresponding stable isotope-labeled internal standard.
Calibration Curve
Calibration curves are generated by plotting the peak area ratio of the analyte to its internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used to fit the data.[6]
Example Quantitative Data
The following table illustrates typical performance characteristics of a validated method.
| Analyte | Linearity Range (ng/mL) | r² | Accuracy (%) | Precision (%RSD) |
| Nicotine | 1 - 1000 | > 0.995 | 90 - 110 | < 15 |
| Cotinine | 5 - 5000 | > 0.995 | 90 - 110 | < 15 |
| trans-3'-Hydroxycotinine | 10 - 10000 | > 0.995 | 90 - 110 | < 15 |
| Nicotine-N-Glucuronide | 2 - 2000 | > 0.995 | 85 - 115 | < 15 |
| Cotinine-N-Glucuronide | 5 - 5000 | > 0.995 | 85 - 115 | < 15 |
Conclusion
The method described in this application note provides a reliable and accurate means for the quantitative analysis of nicotine and its major metabolites, including their glucuronide conjugates, in human urine. The incorporation of deuterated glucuronide internal standards is a critical component of this methodology, ensuring robust compensation for matrix effects and variability in sample preparation, thereby yielding high-quality data suitable for a wide range of research and clinical applications.
References
- George, J., et al. (2018).
- McGuffey, J. E., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE.
- Hukkanen, J., et al. (2005). Biochemistry of nicotine metabolism and its relevance to lung cancer. PMC.
- Nakajima, M., et al. (2006). Metabolic pathways of nicotine in humans.
- Tyndale, R. F., & Sellers, E. M. (2002). Biochemistry of nicotine metabolism and its significance to lung cancer.
- Chen, L. S., et al. (2023). Impact of Genetic Variants in the Nicotine Metabolism Pathway on Nicotine Metabolite Levels in Smokers. AACR Journals.
- Wang, L., et al. (n.d.). Quantitation of Nicotine, Its Metabolites, and Other Related Alkaloids in Urine, Serum, and Plasma Using LC-MS-MS.
- Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek Resource Hub.
- Kozłowska, E., et al. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. MDPI.
- Benowitz, N. L., & Hukkanen, J. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. PMC.
- Charles River Laboratories. (n.d.). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma.
- Colby, J. M., et al. (2004). Specific Detection of Anabasine, Nicotine, and Nicotine Metabolites in Urine by Liquid Chromatography–Tandem Mass Spectrometry.
- Murphy, S. E., et al. (2004).
- McGuffey, J. E., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE.
- Murphy, S. E., et al. (2016). Quantitation of the Minor Tobacco Alkaloids Nornicotine, Anatabine, and Anabasine in Smokers’ Urine by High Throughput Liquid Chromatography–Mass Spectrometry.
- Kim, J. Y., et al. (2015).
- Kim, H. J., et al. (2023).
- Request PDF. (2026). Anabasine analysis in human plasma using liquid chromatography coupled to tandem mass spectrometry to Verify tobacco use: empirical challenges and limitations.
- Leelayathorn, N., et al. (2007). A Sensitive HPLC-ESI–MS–MS Method for the Determination of Cotinine in Urine. Journal of Analytical Toxicology.
- Jack, A. M., et al. (2019). Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS.
- Alves, M., et al. (2022). Optimization and validation of a procedure using the dried saliva spots approach for the determination of tobacco markers in ora. Talanta.
- Jacob, P., et al. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Chemistry.
- Byrd, G. D., et al. (1994). Determination of nicotine N-1-glucuronide, a quaternary N-glucuronide conjugate, in human biological samples. PubMed.
- de Andrade, J. B., et al. (2020). Trends in analytical methods for analysis of tobacco products: An Overview. Editora da Universidade de Vassouras.
- Zhang, Y., et al. (2018).
- Caldwell, W. S., et al. (1992). Characterization of the glucuronide conjugate of cotinine: a previously unidentified major metabolite of nicotine in smokers' urine. PubMed.
- MedchemExpress.com. (n.d.). Nicotine N-β-D-glucuronide-d3 (Synonyms: Nicotine N-glucuronide-d3). MedchemExpress.com.
- Wang, J., et al. (2024). Analysis of Coumarin in Tobacco, Smokeless Tobacco Products, and Electronic Cigarette Liquids by Isotope Dilution LC–MS/MS.
- Agilent Technologies. (2013). Modified QuEChERS for HILIC LC/MS/MS Analysis of Nicotine and Its Metabolites in Fish. Agilent.
- LGC Standards. (n.d.). (S)-Nicotine-d3 N-Beta-D-Glucuronide. LGC Standards.
- LGC Standards. (n.d.). rac-Nicotine-d3 N-Beta-D-Glucuronide. LGC Standards.
- Byrd, G. D., et al. (1992).
- Google Patents. (n.d.). US5908927A - Synthesis of deuterated opiate glucuronides.
- ResearchGate. (2025). (PDF) Determination of Cotinine, 3′-Hydroxycotinine, and Their Glucuronides in Urine by Ultra-high Performance Liquid Chromatography.
- Carmella, S. G., et al. (2005). Tobacco-Specific Nitrosamines and Their Pyridine-N-glucuronides in the Urine of Smokers and Smokeless Tobacco Users. Cancer Epidemiology, Biomarkers & Prevention - AACR Journals.
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- 6. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
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Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of Cotinine Glucuronides
Welcome to the technical support guide for the LC-MS analysis of cotinine glucuronides. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently encountered challenges. As Senior Application Scientists, we aim to explain not just the procedural steps but the fundamental principles behind them, ensuring robust and reliable analytical outcomes.
Section 1: Foundational Concepts
Q1: What are matrix effects, and why are they a significant problem in LC-MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon, a major challenge in liquid chromatography-mass spectrometry (LC-MS), can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[3] These effects directly compromise the accuracy, precision, and sensitivity of quantitative analyses.[4]
The underlying mechanism often involves competition between the analyte and matrix components for charge in the electrospray ionization (ESI) source.[5] Less volatile matrix components can also change the droplet formation and evaporation characteristics in the source, further hindering the generation of gas-phase analyte ions.[4] In complex biological matrices like urine or plasma, common interferences include salts, endogenous metabolites, and, most notably, phospholipids.[5]
Q2: Why is the analysis of cotinine glucuronides particularly susceptible to matrix effects?
A2: The susceptibility of cotinine glucuronides to matrix effects stems from a combination of their chemical properties and the complexity of the biological samples in which they are measured.
-
Polarity: Cotinine glucuronide is a highly polar metabolite of nicotine.[6][7] When using traditional reversed-phase (RP) liquid chromatography, such polar compounds often elute early in the chromatographic run, close to the solvent front. This region is frequently where many other polar, endogenous matrix components (like salts and other metabolites) also elute, leading to a high probability of co-elution and significant ion suppression.[8]
-
Biological Matrix: Urine and plasma, the common matrices for cotinine analysis, are inherently complex.[2] Urine contains high concentrations of urea and inorganic salts, while plasma is rich in proteins and phospholipids.[5] Phospholipids are particularly problematic as they are notorious for causing ion suppression and can build up on LC columns and in the MS source.[5][9]
-
Glucuronide Moiety: The glucuronic acid group makes the molecule larger and more hydrophilic, influencing its extraction and chromatographic behavior in ways that can differ from the parent compound, cotinine.
Section 2: Pre-Analytical Strategies: The Critical Role of Sample Preparation
The most effective strategy to combat matrix effects is to remove interfering components before the sample is ever introduced to the LC-MS system.[1]
Q3: Is a simple 'Dilute-and-Shoot' approach sufficient for analyzing cotinine glucuronides?
A3: While 'Dilute-and-Shoot' is the simplest and fastest sample preparation method, it is generally not recommended for accurate quantification of cotinine glucuronides in complex matrices like plasma or untreated urine.[10][11] Dilution reduces the concentration of both the analyte and matrix components.[4] However, for low-concentration analytes, the required dilution factor to sufficiently mitigate matrix effects may push the analyte concentration below the limit of quantitation (LOQ).[10] This approach is only feasible when the analyte is present at very high concentrations and the assay has a high degree of sensitivity.[4] For most research and clinical applications, the risk of uncorrected ion suppression and inaccurate results is too high.[12]
Q4: What are the limitations of Protein Precipitation (PPT) for this analysis?
A4: Protein Precipitation (PPT), typically performed with acetonitrile or methanol, is effective at removing proteins but is notoriously poor at removing phospholipids and salts.[9][11] Since phospholipids are a primary cause of matrix-induced ion suppression, PPT alone is often an inadequate cleanup method.[5] The resulting supernatant remains a complex mixture that can lead to significant matrix effects, foul the instrument, and shorten the lifespan of the analytical column.[5][9]
Q5: How does Solid-Phase Extraction (SPE) help in minimizing matrix effects?
A5: Solid-Phase Extraction (SPE) is a powerful and highly effective technique for cleaning up complex samples and minimizing matrix effects.[1][13] It works by selectively retaining the analyte on a solid sorbent while matrix interferences are washed away, or vice-versa.[11] The analytes are then eluted with a small volume of clean solvent. This process achieves two critical goals:
-
Cleanup: It removes a significant portion of interfering compounds like salts, proteins, and phospholipids.[13][14]
-
Concentration: It allows for the concentration of the analyte, which improves sensitivity.
For cotinine and its metabolites, which are basic compounds, mixed-mode SPE sorbents are particularly effective.[9][15]
Workflow for Matrix Effect Mitigation
Caption: Workflow highlighting sample preparation as the key step for mitigating matrix effects (ME).
Q6: Which type of SPE is best for cotinine glucuronide analysis?
A6: A mixed-mode reversed-phase/strong cation-exchange (RP/SCX) SPE is often the optimal choice.[9] Here's why this approach is so effective:
-
Dual Retention Mechanism: Cotinine contains a basic nitrogen that will be positively charged under acidic conditions (low pH). The SCX sorbent retains these charged analytes via ion exchange, while the reversed-phase backbone provides a secondary retention mechanism based on hydrophobicity.[15]
-
Superior Phospholipid Removal: This methodology is highly effective at removing phospholipids. During the wash steps, an acidic aqueous wash removes polar interferences, and an organic wash removes non-polar interferences like lipids and phospholipids.[9] The analyte of interest remains bound to the sorbent.
-
Selective Elution: The final elution step uses a basic organic solvent. This neutralizes the charge on the cotinine analyte, disrupting the ion-exchange retention and allowing for a clean, selective elution.[9]
Specialized phospholipid removal plates and cartridges (e.g., HybridSPE®, Oasis® PRiME) are also excellent choices that combine protein precipitation and phospholipid removal in a single device.[14][16]
Table 1: Comparison of Sample Preparation Techniques
| Technique | Phospholipid Removal | Salt Removal | Throughput | Cost | Recommendation for Cotinine Glucuronide |
| Dilute-and-Shoot | Poor | Poor | High | Low | Not Recommended |
| Protein Precipitation | Poor[9] | Poor | High | Low | Not Recommended |
| Liquid-Liquid Extraction (LLE) | Good | Moderate | Low | Moderate | Viable, but can be labor-intensive[6] |
| Mixed-Mode SPE | Excellent[9][15] | Excellent | Moderate | High | Highly Recommended |
| Phospholipid Removal Plates | Excellent[14][16] | Good | High | High | Highly Recommended |
Section 3: Analytical Strategies & Method Optimization
Even with excellent sample prep, further optimization of the analytical method is crucial.
Q7: How can chromatography be optimized to reduce matrix effects?
A7: Chromatographic separation is your second line of defense. The goal is to physically separate the analyte peak from any remaining interfering matrix components.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For polar compounds like cotinine glucuronide, HILIC is an excellent alternative to reversed-phase chromatography.[17][18] In HILIC, a polar stationary phase is used with a high-organic mobile phase. This allows for strong retention of polar analytes, moving them away from the early-eluting salts and other interferences common in RP-LC.[19][20] This separation orthogonality can dramatically reduce ion suppression.[17]
-
Gradient Optimization: A longer, shallower gradient can improve the resolution between the analyte and closely eluting matrix components.[21] Extending the run time to include a robust column wash step can also prevent the buildup of contaminants from one injection to the next.[22]
Q8: What is the role of an internal standard, and which type should be used?
A8: An internal standard (IS) is essential for accurate quantification and is the primary way to compensate for, rather than eliminate, matrix effects.[23] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., cotinine-d3, cotinine-13C).[24][25]
A SIL-IS is chemically identical to the analyte and will therefore have the same extraction recovery, chromatographic retention time, and ionization efficiency.[1] If a matrix effect suppresses the analyte signal by 30%, it will also suppress the SIL-IS signal by 30%. Because quantification is based on the ratio of the analyte peak area to the IS peak area, the effect is cancelled out, leading to an accurate result.[1] It is critical to use a high-quality SIL-IS to avoid issues where the label itself causes a slight shift in retention time, which can compromise its ability to perfectly correct for matrix effects.[12]
Mechanism of Ion Suppression
Caption: Co-eluting matrix components compete with the analyte in the ESI source, suppressing its ionization.
Section 4: Protocols & Workflows
Protocol 1: Mixed-Mode SPE for Cotinine Glucuronide from Urine
This protocol is a template for an Oasis® MCX µElution plate, a type of mixed-mode reversed-phase/strong cation-exchange sorbent. It should be optimized for your specific application.
1. Sample Pre-treatment & Hydrolysis (for 'Total' Cotinine Glucuronide):
- Pipette 100 µL of urine sample into a 2 mL tube.
- Add 50 µL of the SIL-Internal Standard working solution.
- Add 100 µL of HPLC-grade water and 160 µL of β-glucuronidase enzyme solution.[22]
- Vortex mix and incubate at 37°C for at least 4 hours (or overnight).[26]
- After incubation, add 400 µL of 4% phosphoric acid to stop the reaction and acidify the sample. Vortex mix. This step ensures the basic analytes are positively charged for retention on the SCX sorbent.[9]
2. SPE Plate Conditioning:
- Place the µElution plate on a vacuum manifold.
- Add 200 µL of methanol to each well. Apply vacuum to pull it through.
- Add 200 µL of HPLC-grade water to each well. Apply vacuum to pull it through. Do not let the sorbent dry out.
3. Sample Loading:
- Load the entire pre-treated sample (approx. 810 µL) onto the conditioned plate.
- Apply a slow, gentle vacuum to pull the sample through the sorbent at ~1-2 drops per second.
4. Wash Steps:
- Aqueous Wash: Add 200 µL of 2% formic acid in water to each well. Apply vacuum. This removes polar interferences.[15]
- Organic Wash: Add 200 µL of methanol to each well. Apply vacuum. This removes non-polar interferences like phospholipids.[9]
5. Elution:
- Place a clean 96-well collection plate inside the vacuum manifold.
- Add 25 µL of 5% ammonium hydroxide in methanol to each well.
- Wait 1 minute for the solvent to soak the sorbent bed.
- Apply vacuum to collect the eluate.
- Repeat with a second 25 µL aliquot of elution solvent for a total elution volume of 50 µL.
6. Post-Elution:
- Dilute the eluate with 50 µL of HPLC-grade water (or initial mobile phase) prior to injection.
- Seal the plate and vortex. The sample is now ready for LC-MS analysis.
Protocol 2: Quantitative Assessment of Matrix Effects
This protocol uses the post-extraction spike method to calculate the matrix factor (MF).[1]
1. Prepare Three Sets of Samples:
- Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent.
- Set B (Post-Spike): Extract blank matrix (at least 6 different sources) using your validated sample preparation method (e.g., Protocol 1). Spike the analyte and IS into the final, clean eluate.
- Set C (Pre-Spike): Spike the analyte and IS into blank matrix before extraction. This set is used to determine recovery, not the matrix factor.
2. Analyze and Calculate:
- Inject and analyze all samples from Sets A and B.
- Calculate the Matrix Factor (MF) for each blank matrix source using the following formula:
- MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
- Calculate the IS-normalized Matrix Factor:
- MF_normalized = (Analyte MF) / (IS MF)
3. Interpretation of Results:
- MF = 1: No matrix effect.
- MF < 1: Ion suppression.
- MF > 1: Ion enhancement.
- The coefficient of variation (%CV) of the IS-normalized MF across the different matrix sources should be <15%. A high %CV indicates that the matrix effect is variable and the chosen IS may not be adequately compensating for it.
Section 5: Troubleshooting FAQs
Q: My recovery is low after SPE. What should I check? A: First, ensure your sample loading pH is low enough (<2 pH units below the pKa of cotinine) to ensure it is charged for efficient retention. Second, check that your elution solvent is sufficiently basic to neutralize the analyte for release. Finally, ensure your organic wash step is not too strong, which could cause premature elution of the analyte.
Q: I still see ion suppression even after using a phospholipid removal plate. What's happening? A: While phospholipids are a major cause of suppression, they are not the only one. Highly concentrated polar metabolites or salts could still be present. Consider switching to an orthogonal chromatographic method like HILIC to separate your analyte from these interferences.[17][19]
Q: My results are highly variable between different urine samples. Why? A: This is a classic sign of inconsistent matrix effects that are not being fully corrected by your internal standard.[12] The composition of urine can vary dramatically between individuals. This reinforces the need for an excellent sample cleanup method (like mixed-mode SPE) and a high-quality, co-eluting stable isotope-labeled internal standard to normalize this variability.[1][24]
References
- Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC North America.
- COMPARISON OF SPE PROTOCOLS FOR PHOSPHOLIPID REMOVAL IN BASIC ANALYTE BIOANALYTICAL QUANTITATION. (n.d.).
- Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression. (2020). Restek.
- HybridSPE® Phospholipid Removal Technology for Biological M
- Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. (2026). LCGC North America.
- Systematic Evaluation of HILIC Stationary Phases for Global Metabolomics of Human Plasma. (n.d.). PMC.
- Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. (n.d.). MilliporeSigma.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical and Bioanalytical Techniques.
- Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (n.d.).
- Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020). Journal of Drug Metabolism & Toxicology.
- Hydrophilic Interaction Liquid Chrom
- Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021). Analyst.
- Hilic–UHPlc–MS as a Tool for Metabolomics Study. (2016).
- Matrix effects: Causes and solutions. (n.d.).
- Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024).
- Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (n.d.). CDC Stacks.
- Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. (2014). PLOS One.
- Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco. (2014). CDC Stacks.
- Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity. (n.d.). PMC.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2026). LCGC North America.
- Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. (2014). PMC.
- Minimizing matrix effects in LC-MS/MS measurement of alcohol biomarker. (2023).
- Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. (2024). MDPI.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). PMC.
- Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow. (2025). Thermo Fisher Scientific.
- Internal Standards for Food and Nutrition. (n.d.). IsoLife.
- Accurate verification of nicotine and tobacco product use or abstinence using a multi-biomarker approach. (2026).
Sources
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- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]
- 7. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
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- 12. stacks.cdc.gov [stacks.cdc.gov]
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- 25. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 26. oaepublish.com [oaepublish.com]
Technical Support Center: Trans-3'-Hydroxy Cotinine N-beta-D-Glucuronide Analysis
Topic: Resolving Peak Tailing & Retention Issues for T3HC-N-Glucuronide Role: Senior Application Scientist Status: Operational[1]
The Core Challenge: Understanding the Molecule
User Question: Why does Trans-3'-hydroxy cotinine N-beta-D-glucuronide (T3HC-N-Gluc) tail significantly on my standard C18 column, even when the parent compound (T3HC) looks fine?
Scientist's Diagnosis: The issue lies in the unique zwitterionic nature of the N-glucuronide conjugate compared to its parent.
-
The N-Glucuronide Factor: Unlike the O-glucuronide (which is an ether/ester linkage), the N-beta-D-glucuronide is formed at the pyridine nitrogen.[1] This creates a quaternary ammonium center, resulting in a permanent positive charge (
) on the pyridine ring. -
The Zwitterionic Trap: The glucuronic acid moiety possesses a carboxyl group with a pKa of approximately 3.2.
-
At pH > 4.0: The carboxyl is ionized (
) and the nitrogen is positive ( ).[1] The molecule is a zwitterion with high water solubility and "self-ion-pairing" behavior, leading to poor retention and peak distortion on hydrophobic C18 phases.[1] -
At pH < 3.0: The carboxyl is protonated (
), leaving a net positive charge ( ).[1] While this improves retention slightly, the positive charge interacts aggressively with residual silanols ( ) on the silica surface, causing the characteristic "shark-fin" tailing.[1]
-
Method Development & Optimization Guides
Strategy A: The "Gold Standard" (HILIC)
Recommended for: Maximum sensitivity (MS), sharpest peak shape, and retention of polar metabolites.[1]
Protocol: Hydrophilic Interaction Liquid Chromatography (HILIC) is superior here because it retains the polar zwitterion via water-layer partitioning rather than hydrophobic interaction.[1]
| Parameter | Recommendation | Technical Rationale |
| Column | Bare Silica or Amide-HILIC (e.g., 2.7 µm fused-core) | Amide phases provide hydrogen bonding sites that stabilize the glucuronide moiety without the strong ionic repulsion of bare silica.[1] |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.0 - 3.[1]5) | Provides ionic strength to mask secondary interactions.[1] The acidic pH suppresses the carboxyl ionization slightly, improving shape. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Aprotic organic solvent required for HILIC partitioning.[1] |
| Gradient | 95% B to 70% B over 5-7 mins | Glucuronides elute later in HILIC (unlike RP). Start high organic to retain. |
| Sample Diluent | 80:20 ACN:Water | CRITICAL: Injecting a high-water sample into HILIC causes "solvent washout" and split peaks.[1] |
Strategy B: The "Workaround" (Reversed Phase)
Recommended for: Labs restricted to C18 or requiring simultaneous analysis of hydrophobic parent drugs.[1]
Protocol: To make this work on C18, you must suppress the silanol activity and control the ionization.
| Parameter | Recommendation | Technical Rationale |
| Column | Polar-Embedded C18 or T3 (High Strength Silica) | These columns are designed to resist "dewetting" in 100% aqueous conditions and shield silanols.[1] |
| Mobile Phase A | 0.1% Formic Acid + 5mM Ammonium Formate | CRITICAL: Formic acid alone is often insufficient. You need the ammonium ions to compete with the analyte for active silanol sites. |
| Mobile Phase B | Methanol or Acetonitrile | Methanol often provides better solubility for glucuronides, though ACN yields lower backpressure. |
| pH Control | pH 2.5 - 2.8 | Keeps the carboxyl group protonated ( |
| Sample Diluent | 100% Aqueous (0.1% Formic Acid) | Matches the initial mobile phase. Organic diluents will cause immediate breakthrough (peak splitting) on C18.[1] |
Visual Troubleshooting Workflows
Workflow 1: Diagnosing Peak Shape Issues
Use this logic flow to identify if your issue is chemical (pH/Column) or physical (System/Load).[1]
Caption: Diagnostic logic for identifying the root cause of peak tailing based on retention time and symmetry factors.
Frequently Asked Questions (FAQs)
Q: I see two peaks for the glucuronide. Is my column degrading? A: Likely not. This is often due to isobaric interference or anomer separation .
-
Anomers: Glucuronides exist as alpha and beta anomers. While enzymatic synthesis usually produces one, chemical degradation or synthesis can lead to anomerization. HILIC columns can sometimes resolve these anomers, appearing as a split peak.
-
N- vs O-Glucuronide: T3HC can form both N-glucuronides (pyridine) and O-glucuronides (hydroxyl).[1] These are isobaric (Same Mass).[1] Ensure your standard is isomerically pure.
Q: Can I use ion-pairing agents like TFA to fix the tailing? A: Avoid if using MS. While Trifluoroacetic acid (TFA) is excellent for masking silanols and sharpening peaks of cationic species, it causes severe ion suppression in Mass Spectrometry (signal loss > 50%).[1]
-
Alternative: Use Difluoroacetic acid (DFA) or rely on the high ionic strength of Ammonium Formate (5-10mM).[1]
Q: My peak area is decreasing over time in the autosampler. Is T3HC-N-Gluc unstable? A: Yes, N-glucuronides can be labile.[1]
-
Mechanism: They are susceptible to hydrolysis, reverting to the parent T3HC, especially in acidic conditions at room temperature.[1]
-
Validation Step: Monitor the parent T3HC transition. If the glucuronide peak drops and the parent peak rises, hydrolysis is occurring.
-
Fix: Keep autosampler at 4°C. Limit run times. Adjust pH to neutral (pH 6-7) only if using HILIC (Amide columns are stable here), as acid hydrolysis is faster at pH 2.
References
-
Miller, E. I., et al. (2010).[1] "Determination of Cotinine, 3'-Hydroxycotinine, and Their Glucuronides in Urine by Ultra-high Performance Liquid Chromatography-Tandem Mass Spectrometry." Analytical Letters. (Discusses the separation of nicotine metabolites and the stability of glucuronides). [1]
-
Mallock, N., et al. (2021).[1][2] "Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS." Journal of Chromatography B. (Comparison of HILIC vs RP for polar nicotine metabolites).
-
Thermo Fisher Scientific. "Superior Separation of Nicotine and Tobacco related Alkaloids by Utilizing the Selectivity of Hydrophilic Interaction Chromatography (HILIC)." Application Note. (Technical breakdown of HILIC mechanisms for tobacco alkaloids).
-
Restek Corporation. "Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds." Restek Resource Hub. (Guidance on biphenyl and C18 columns for nicotine metabolites).
Sources
Technical Support Center: Navigating Ion Suppression in the ESI-MS Analysis of Nicotine Glucuronides
Welcome to the technical support center dedicated to addressing the challenges of ion suppression in the electrospray ionization (ESI) mass spectrometry (MS) analysis of nicotine glucuronides. This guide is designed for researchers, scientists, and drug development professionals who are working to achieve accurate and reproducible quantification of these critical metabolites. Here, we will delve into the underlying causes of ion suppression and provide practical, field-proven troubleshooting strategies and detailed protocols to help you overcome these analytical hurdles.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding ion suppression in the context of nicotine glucuronide analysis.
Q1: What is ion suppression and why is it a significant problem for nicotine glucuronide analysis?
A: Ion suppression is a matrix effect that results in a decreased response of the analyte of interest in the mass spectrometer.[1][2] In electrospray ionization, analytes in solution are converted into gas-phase ions.[3][4] When co-eluting compounds from the sample matrix (e.g., salts, phospholipids, proteins) are present, they can compete with the nicotine glucuronides for ionization, leading to a reduction in the number of analyte ions that reach the detector.[1][2] This can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your assay.[1] Nicotine glucuronides, being polar molecules, are often analyzed using reversed-phase liquid chromatography with aqueous mobile phases, which can sometimes lead to co-elution with other polar matrix components, exacerbating ion suppression.
Q2: How can I determine if ion suppression is affecting my results?
A: A common method to assess ion suppression is the post-extraction addition experiment.[5] This involves comparing the signal of an analyte in a clean solvent to the signal of the same analyte spiked into a blank sample matrix that has already undergone the extraction procedure. A significantly lower signal in the matrix sample indicates the presence of ion suppression.[5] Another approach is to monitor the signal of a stable-isotope labeled internal standard (SIL-IS) that co-elutes with your analyte. A dip in the SIL-IS signal during the elution of the analyte peak suggests that co-eluting matrix components are causing suppression.
Q3: What are the primary sources of ion suppression in biological matrices like plasma and urine?
A: The primary sources of ion suppression in biological matrices are endogenous components that are often present at much higher concentrations than the analyte. In plasma, these include salts, phospholipids, and proteins.[2] In urine, urea, salts, and other metabolic waste products are common culprits. These matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity, hindering the efficient formation of gas-phase analyte ions.[1][6]
Q4: Can my LC mobile phase contribute to ion suppression?
A: Yes, mobile phase additives can significantly impact ionization efficiency. While some additives are necessary for good chromatography, they can also cause ion suppression.[5][7] For example, trifluoroacetic acid (TFA) is an excellent ion-pairing agent for chromatography but is known to cause severe signal suppression in ESI-MS. It is crucial to use volatile mobile phase additives like formic acid or ammonium acetate at the lowest effective concentration.[7]
Troubleshooting Guide: A Problem-Solution Approach
This guide provides a structured approach to diagnosing and resolving common issues related to ion suppression in nicotine glucuronide analysis.
Issue 1: Low or No Signal for Nicotine Glucuronide Peaks
Possible Cause: Severe ion suppression from co-eluting matrix components.
Diagnostic Workflow:
-
Perform a Post-Extraction Addition Experiment: As described in the FAQs, this will confirm if ion suppression is the root cause.
-
Analyze a Diluted Sample: Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components and may improve the signal.[1][8] If the signal-to-noise ratio improves upon dilution, ion suppression is likely a significant factor.
-
Review Your Sample Preparation: Inadequate sample cleanup is a common source of severe ion suppression.[2]
Solutions:
-
Optimize Sample Preparation: Implement a more rigorous sample preparation technique to remove interfering matrix components. See the detailed protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) below. For urine samples, a simple protein precipitation with acetone or acetonitrile can also be effective at removing proteins and some salts.[9][10][11]
-
Improve Chromatographic Separation: Modify your LC method to separate the nicotine glucuronides from the regions of significant ion suppression. This can be achieved by adjusting the gradient, changing the column chemistry (e.g., from a C18 to a phenyl-hexyl column), or altering the mobile phase composition.[12][13]
Issue 2: Poor Reproducibility and Accuracy in Quantitative Results
Possible Cause: Variable ion suppression across different samples or calibration standards.
Diagnostic Workflow:
-
Utilize a Stable-Isotope Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting for matrix effects.[14][15] It has nearly identical chemical and physical properties to the analyte and will be affected by ion suppression in the same way.[15]
-
Ensure Co-elution of Analyte and SIL-IS: For the SIL-IS to effectively compensate for ion suppression, it must co-elute completely with the analyte.[16] A slight shift in retention time can lead to different degrees of ion suppression for the analyte and the internal standard, resulting in inaccurate quantification.
Solutions:
-
Implement a SIL-IS: If you are not already using one, incorporating a SIL-IS for each nicotine glucuronide is highly recommended.
-
Optimize Chromatography for Co-elution: Adjust your LC method to ensure that the analyte and its corresponding SIL-IS have identical retention times.
-
Matrix-Matched Calibration Curves: Prepare your calibration standards in the same biological matrix as your samples.[2] This helps to ensure that the standards and samples experience similar levels of ion suppression.
Issue 3: Gradual Decrease in Signal Intensity Over a Sample Batch
Possible Cause: Accumulation of matrix components in the ion source or on the LC column.
Diagnostic Workflow:
-
Monitor System Suitability: Inject a standard solution at regular intervals throughout your sample batch to monitor for any decline in signal intensity.
-
Inspect the Ion Source: Visually inspect the ESI probe and the orifice for any visible contamination.
Solutions:
-
Incorporate a Diverter Valve: Use a diverter valve to direct the flow from the LC column to waste during the elution of highly concentrated, unretained matrix components at the beginning of the run. This prevents them from entering the mass spectrometer.
-
Regular Instrument Cleaning: Implement a routine maintenance schedule for cleaning the ion source.
-
Column Washing: Include a high-organic wash step at the end of your gradient to elute strongly retained matrix components from the column.[17]
Visualizing the Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting ion suppression issues.
Caption: The mechanism of ESI and the impact of matrix components on ion formation.
Data Summary Tables
Table 1: Comparison of Sample Preparation Techniques for Nicotine Glucuronide Analysis in Plasma
| Sample Preparation Technique | Relative Ion Suppression (%) | Analyte Recovery (%) | Throughput |
| Protein Precipitation (Acetonitrile) | 40-60% | 85-95% | High |
| Liquid-Liquid Extraction | 20-35% | 70-85% | Medium |
| Solid-Phase Extraction (Polymeric) | <15% | >90% | Medium |
Note: Values are approximate and can vary depending on the specific method and matrix.
Table 2: Common Mobile Phase Additives and Their Impact on ESI-MS Signal
| Additive | Typical Concentration | Effect on Positive Ion Mode | Effect on Negative Ion Mode |
| Formic Acid | 0.1% | Enhances protonation | Can suppress deprotonation |
| Acetic Acid | 0.1% | Enhances protonation | Can suppress deprotonation |
| Ammonium Acetate | 5-10 mM | Can form adducts | Enhances deprotonation |
| Ammonium Hydroxide | 0.1% | Suppresses protonation | Enhances deprotonation |
| Trifluoroacetic Acid (TFA) | 0.1% | Severe signal suppression | Severe signal suppression |
References
- Electrospray Ionization (ESI)
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.).
- Quantification of Glucuronide Metabolites in Biological M
- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021). LCGC North America.
- Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. (2023). Journal of the American Society for Mass Spectrometry.
- Mechanistic Investigation of Ionization Suppression in Electrospray Ionization. (n.d.).
- Ion Suppression and its Role in Secondary Electrospray Ionization. (2023).
- Ion suppression (mass spectrometry). (n.d.). In Wikipedia.
- Research progress of electrospray ion source principle. (n.d.). ChemRxiv.
- The Role of Internal Standards In Mass Spectrometry. (2025). SCION Instruments.
- Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025). WuXi AppTec DMPK.
- HPLC solvents and mobile phase additives. (n.d.).
- Mobile Phase Additives for Peptide Characterization. (2019).
- Ion Suppression Correction. (n.d.). IROA Technologies.
- LC–MRM/MS analysis of d 3 -nicotine- N -glucuronide, d 3 -cotinine. (n.d.).
- Matrix Effects and Ion Suppression in LC-MS: Essential Str
- Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. (2014). PLoS ONE.
- Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.).
- Mobile Phase Additives: Enhancing Chromatographic Separ
- Liquid-liquid extraction and ultrafiltration based sample preparation technique for Q-TOF LC/MS analysis of non. (2019). DergiPark.
- Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. (2014). PLOS ONE.
- A Sensitive HPLC-ESI–MS–MS Method for the Determin
- Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma. (2025).
- Maximizing Metabolite Extraction for Comprehensive Metabolomics Studies of Erythrocytes. (n.d.).
- Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. (2024). Molecules.
- Why Solvent Choice Matters in Metabolomics Sample Prepar
- Minimizing matrix effects in LC-MS/MS measurement of alcohol biomarker. (2023).
- Rapid solid-phase extraction method for automated gas chromatographic-mass spectrometric determination of nicotine in plasma. (1998).
- LCMS Troubleshooting: 14 Best Practices for Labor
- A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. (2004).
- Analyzing proteins and metabolites: All-in-One Extraction. (n.d.). Max-Planck-Gesellschaft.
- Application Note and Protocol: Solid-Phase Extraction (SPE) for the Quantification of SN-38 Glucuronide (SN-38G) in Human Plasma. (n.d.). Benchchem.
- Liquid-Liquid Extraction of Polar Organic Compounds. (2026).
- Ion suppression effects in liquid chromatography-electrospray-ionisation transport-region collision induced dissociation mass spectrometry with different serum extraction methods for systematic toxicological analysis with mass spectra libraries. (2002). Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences.
- Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011). Agilent.
- Quantification of Glucuronide Metabolites in Biological M
- LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. (n.d.).
- Solid-Phase Extraction and HPLC Assay of Nicotine and Cotinine in Plasma and Brain. (2025).
- Liquid Chromatography Mass Spectrometry. (n.d.). Shimadzu Scientific Instruments.
- The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent.
- Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. (n.d.).
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- 17. agilent.com [agilent.com]
optimizing beta-glucuronidase hydrolysis efficiency for total hydroxycotinine
An essential component of accurately quantifying nicotine exposure and metabolism is the measurement of total hydroxycotinine, a primary metabolite. Since a significant portion of hydroxycotinine is excreted in urine as a glucuronide conjugate, efficient enzymatic hydrolysis is paramount for converting it back to its free form for analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1][2].
This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your beta-glucuronidase hydrolysis protocols.
Core Principles of Optimization
Achieving complete and reproducible hydrolysis depends on several critical factors. Understanding the interplay between these variables is the first step toward optimizing your assay. The efficiency of hydrolysis must be evaluated for each specific glucuronide metabolite being analyzed[3].
-
Enzyme Selection: Beta-glucuronidases are available from various sources, including bacteria (E. coli), mollusks (Patella vulgata, Abalone, Helix pomatia), and recombinant expression systems[4]. These enzymes exhibit different optimal conditions, substrate specificities, and resistance to inhibitors[5][6]. Recombinant enzymes, in particular, often offer advantages such as higher efficiency, faster reaction times (some in as little as 5-15 minutes), and the ability to perform hydrolysis at room temperature[5][7][8].
-
pH: The pH of the reaction is widely considered the most significant factor influencing enzyme activity[3][6]. Each enzyme has a narrow optimal pH range where it functions most efficiently[9][10][11]. Since the pH of clinical urine specimens can range from 4.5 to 8.0, properly buffering the sample to the enzyme's optimal pH is essential for achieving complete and consistent hydrolysis[6][7]. A shift of just 0.5 pH units can alter enzyme performance by 20% or more[6][7].
-
Temperature: Like all enzymes, beta-glucuronidase activity is temperature-dependent. Higher temperatures generally increase reaction rates up to an optimal point, beyond which the enzyme can denature and lose activity[10][11]. While traditional methods often require incubation at elevated temperatures (e.g., 55°C to 65°C), many modern recombinant enzymes are designed for optimal performance at room temperature, simplifying the workflow[7][8].
-
Incubation Time: The time required for complete hydrolysis can vary from under 15 minutes to over 18 hours, depending on the enzyme source, its concentration, temperature, and the specific substrate[5][12]. It is crucial to determine the shortest time required to achieve complete cleavage for your specific analyte panel.
-
Enzyme Concentration: The amount of enzyme used should be sufficient to completely hydrolyze the analyte within the desired incubation time. While increasing enzyme concentration can shorten the required time, it is often not the most rate-limiting factor compared to pH and temperature[3]. The optimal dose should be determined experimentally[4].
-
Matrix Effects & Inhibitors: Urine is a complex matrix containing various endogenous substances that can inhibit enzyme activity[7]. These inhibitors can include flavonoids, natural acids, and other medications[7][13]. Diluting the urine sample with buffer (a minimum 3-fold dilution is recommended) can help mitigate the impact of these inhibitors and ensure the target pH is achieved[6].
Troubleshooting Guide
Q: Why am I seeing incomplete hydrolysis or low recovery of hydroxycotinine?
A: This is the most common issue and can stem from several sources. Follow this checklist to diagnose the problem:
-
Verify pH: This is the most critical factor. Do not assume the buffer's nominal pH is the final reaction pH. Use a pH meter to check the pH of a representative sample after adding the urine and buffer. Urine samples can be highly variable and may require more buffer volume to reach the target pH[6][9]. A neutral pH is often easier to achieve than a highly acidic one[9].
-
Check Incubation Time and Temperature: Ensure you are incubating for the appropriate duration and at the correct temperature as recommended by the enzyme manufacturer. For broad drug panels, the incubation time should be optimized for the slowest-cleaving drug in your assay[14].
-
Evaluate Enzyme Activity:
-
Enzyme Age/Storage: Ensure the enzyme has been stored correctly (typically 2-8°C) and is within its expiration date[11]. Repeated freeze-thaw cycles can degrade some enzymes.
-
Insufficient Concentration: You may need to increase the enzyme concentration, especially for samples with very high levels of conjugated hydroxycotinine. It's recommended to test different enzyme concentrations during method validation[4].
-
-
Suspect Matrix Inhibitors: Urine contains compounds that can inhibit beta-glucuronidase[7]. If hydrolysis works well with fortified controls in synthetic urine but fails in authentic patient samples, inhibitors are a likely cause. Try increasing the dilution of the urine sample with the reaction buffer to reduce the concentration of these interfering substances[6]. Some modern recombinant enzymes are specifically engineered to be more resistant to common urine inhibitors[7].
Q: My results are highly variable between samples. What could be the cause?
A: High variability often points to inconsistent sample matrix effects or pH.
-
Inconsistent pH: The natural pH of urine varies significantly from person to person based on diet, health, and other factors[7]. If you use a fixed volume of buffer for all samples, the final reaction pH will differ between samples, leading to variable hydrolysis efficiency. Always ensure each sample (or a pooled batch) is buffered to the correct pH range.
-
Sample Heterogeneity: Patient urine samples can contain varying levels of inhibitors[7]. A robust method should involve sufficient sample dilution to minimize these sample-to-sample differences.
-
Competitive Hydrolysis: If other drugs are present at very high concentrations (e.g., acetaminophen), they can compete for the enzyme, potentially leading to incomplete hydrolysis of the target analyte. Using a sufficient concentration of a high-efficiency enzyme can help overcome this[15].
Q: I'm observing signal suppression or instrument issues (e.g., column clogging) after hydrolysis. How can I fix this?
A: These issues are typically caused by introducing the enzyme protein and other matrix components into the LC-MS/MS system.
-
Protein Precipitation: Enzymatic hydrolysis adds a significant amount of protein to the sample, which can precipitate in the LC system, causing pressure increases and column fouling[16]. A "dilute-and-shoot" approach may not be suitable without a cleanup step. Incorporating a protein precipitation step after hydrolysis is highly recommended. This is typically done by adding a solvent like acetonitrile or methanol, vortexing, and centrifuging to pellet the protein before injecting the supernatant[16].
-
Sample Cleanup: For the cleanest extracts, consider a solid-phase extraction (SPE) step after hydrolysis to remove not only the enzyme but also other matrix interferences like salts and phospholipids[17].
Frequently Asked Questions (FAQs)
Q1: There are many beta-glucuronidase enzymes available. How do I choose the right one for hydroxycotinine?
Choosing the right enzyme is a critical step for complete hydrolysis and accurate results[9]. Consider the following:
-
Source and Type: Recombinant enzymes often provide the highest purity and efficiency, with some enabling "flash" hydrolysis at room temperature in minutes[5][8]. Enzymes from sources like Patella vulgata (limpet) or E. coli may have different pH optima and efficiencies for different drug classes[3].
-
Panel of Analytes: If you are analyzing a panel of drugs beyond hydroxycotinine, you must select an enzyme and conditions that are effective for all glucuronide metabolites in your assay. Not all enzymes are equally effective for all substrates[6].
-
Workflow Requirements: If high throughput and automation are priorities, a fast, room-temperature recombinant enzyme that minimizes incubation steps is ideal.
Q2: What are the typical optimal conditions for beta-glucuronidase hydrolysis?
Optimal conditions are enzyme-specific. It is crucial to consult the manufacturer's recommendations and validate them in your own laboratory[15].
| Enzyme Source | Typical Optimal pH | Typical Optimal Temperature (°C) | Notes |
| Recombinant (e.g., IMCSzyme, B-One) | 6.8 - 7.4 | Room Temp - 55°C | Often faster and more resistant to inhibitors[4][5][7]. Some are designed for room temperature use. |
| E. coli | 6.0 - 7.0 | ~37°C | Generally efficient for a wide range of substrates[3][11]. |
| Abalone | 4.5 - 5.0 | ~55°C - 65°C | Has a more acidic pH optimum; activity drops sharply above this range[9]. |
| Patella vulgata (Limpet) | 3.8 - 5.0 | ~60°C - 65°C | Also has an acidic pH optimum[3][4]. |
| Helix pomatia | ~5.0 | ~37°C | Often contains sulfatase activity, which may or may not be desired[5][18]. |
Q3: How do I properly validate my hydrolysis method?
Validation should include:
-
Hydrolysis Efficiency: Analyze a fortified control containing hydroxycotinine glucuronide at a high concentration (near the upper limit of your calibration curve) to confirm complete cleavage[19].
-
Time Course Study: Test different incubation times (e.g., 15, 30, 60, 120 minutes) to find the minimum time required for complete hydrolysis.
-
Matrix Comparison: Compare hydrolysis efficiency in different matrices (e.g., synthetic urine vs. multiple authentic patient urine samples) to assess the impact of inhibitors.
-
Analyte Stability: Ensure that the free hydroxycotinine is stable under the chosen hydrolysis conditions (time and temperature) and does not degrade[5].
Q4: How should I prepare and use a hydrolysis control?
A hydrolysis control is a sample fortified with a known concentration of a glucuronide standard to verify that the hydrolysis reaction is successful for each batch of samples[19].
-
Select the Right Standard: Use a certified hydroxycotinine-glucuronide standard.
-
Calculate Concentration Correctly: When fortifying your control sample, you must account for the difference in molecular weight between the glucuronide conjugate and the free parent drug to achieve your target concentration of free hydroxycotinine post-hydrolysis[19].
-
Fortify at a High Concentration: It is more difficult to achieve complete hydrolysis at high analyte concentrations. Therefore, the control should be fortified at a concentration towards the high end of your analytical range[19].
Protocols and Visualizations
Standard Enzymatic Hydrolysis Protocol (Urine)
This protocol is a general template. Volumes and specific conditions should be optimized based on your chosen enzyme and instrument sensitivity.
-
Sample Preparation: Aliquot 100 µL of urine sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Buffering & Internal Standard Addition: Add 100 µL of the appropriate reaction buffer (pre-adjusted to achieve the target pH for your enzyme). Add your internal standard solution. Vortex for 10 seconds.
-
Enzyme Addition: Add the optimized amount of beta-glucuronidase solution (e.g., 20 µL).
-
Incubation: Vortex the samples for 10 seconds and incubate at the optimized temperature (e.g., 55°C or room temp) for the optimized time (e.g., 30 minutes).
-
Protein Precipitation (Recommended): After incubation, add 400 µL of acetonitrile to each tube. Vortex vigorously for 2 minutes to precipitate the enzyme and other proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 rpm) for 10 minutes.
-
Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Visual Workflow for Hydrolysis
Caption: Enzymatic hydrolysis workflow from sample preparation to analysis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting incomplete hydrolysis.
References
-
The Importance of pH in β-Glucuronidase Hydrolysis Efficiency. IMCS.
-
UHPLC/MS for Drug Detection in Urine. Sigma-Aldrich.
-
Validation of an Automated Method to Remove β-Glucuronidase from Hydrolyzed Pain Management Urine Sample. Phenomenex.
-
Urine Variability Could Compromise Efficiency of β-Glucuronidase Hydrolysis. IMCS.
-
Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. MDPI.
-
Best Practices for an Enzymatic Hydrolysis Method of a Drug Comprehensive Panel with Opioids. Kura Biotech.
-
Development and Validation of a Novel LC-MS/MS Opioid Confirmation Assay: Evaluation of β-glucuronidase Enzymes and Sample Cleanup Methods. Journal of Analytical Toxicology.
-
Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives. Journal of Analytical Toxicology.
-
Hydrolysis efficiency comparison of two beta-glucuronidases: BG100. Kura Biotech.
-
Investigating the Impact of Temperature and pH on Enzyme Activity: A Kinetic Analysis. Journal of Enzyme Research.
-
Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species. MDPI.
-
SPE-LC-MS/MS Method for the Determination of Nicotine, Cotinine, and Trans-3-hydroxycotinine in Urine. Thermo Fisher Scientific.
-
Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. Restek.
-
Human beta-glucuronidase. Studies on the effects of pH and bile acids in regard to its role in the pathogenesis of cholelithiasis. The Journal of clinical investigation.
-
Evaluation of three beta-glucuronidase enzymes to determine the best hydrolysis conditions for urine samples in clinical toxicology and pain management. Biotage.
-
Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek.
-
Protocol - Nicotine Metabolite Ratio - Serum and Saliva. SRNT.
-
National Health and Nutrition Examination Survey. CDC.
-
Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. MDPI.
-
Absolute concentration of urinary endogenous beta-glucuronidase determined by an ELISA method as a sensitive but non-specific indicator for active renal parenchymal damage. Nephrology, dialysis, transplantation.
-
Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLOS One.
-
Analysis of Commercially Available Beta-Glucuronidase Enzymes and Optimum Hydrolysis Conditions in Urine for Licit and Illicit. Kura Biotech.
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Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Chemosphere.
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β-Glucuronidase. Sigma-Aldrich.
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Simple Urine Drug Screening with MS β-glucuronidase: Quick Start Guide and Demo Video. NEB.
-
Using Hydrolysis to Improve Urine Drug Test Accuracy. AACC.
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Optimized Conditions for the Enzymatic Hydrolysis of α-Hydroxytriazolam-Glucuronide in Human Urine. Chemical and Pharmaceutical Bulletin.
-
Comparison of Species-Specific β-Glucuronidase Hydrolysis of Cannabinoids in Human Urine. Federal Aviation Administration.
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Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application. Journal of Pharmaceutical and Biomedical Analysis.
-
Evaluation of a new optimized β-glucuronidase for flash-hydrolysis. MSACL.
-
A simple, sensitive method for the simultaneous determination of cotinine and trans-3´-hydroxycotinine in human serum by LC-MS/MS. Journal of Analytical Science & Technology.
-
A simple, sensitive method for the simultaneous determination of cotinine and trans-3´-hydroxycotinine in human serum by LC-MS/MS. Journal of Analytical Science and Technology.
-
Characterization of the glucuronide conjugate of cotinine: a previously unidentified major metabolite of nicotine in smokers' urine. Chemical research in toxicology.
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Standard Reference Material 3671 - Certificate of Analysis. NIST.
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Evidence for the biosynthesis of A glucuronide conjugate of (S)-(-)-nicotine, but not (S)-(-)-cotinine or (+/-)-trans-3'-hydroxycotinine by marmoset hepatic microsomes. Xenobiotica.
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Sample Prep Reagents for Mass Spec Analysis. UCT.
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Beta-Glucuronidase in the Hydrolysis of Glucuronide-Drug Conjugates. CovaChem.
-
Glucuronidation of Nicotine and Cotinine by UGT2B10: Loss of Function by the UGT2B10 Codon 67 (Asp>Tyr) Polymorphism. Cancer Research.
-
Combined Analysis of the Tobacco Metabolites Cotinine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in Human Urine. Chemical Research in Toxicology.
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- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. myadlm.org [myadlm.org]
- 13. Absolute concentration of urinary endogenous beta-glucuronidase determined by an ELISA method as a sensitive but non-specific indicator for active renal parenchymal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kurabiotech.com [kurabiotech.com]
- 15. kurabiotech.com [kurabiotech.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [discover.restek.com]
storage conditions to prevent degradation of trans-3'-hydroxy cotinine N-beta-D-glucuronide
Technical Support Center: Stability & Storage of trans-3'-Hydroxycotinine N- -D-Glucuronide[1]
Current Status: Operational Document ID: TS-3HC-NGLUC-001 Last Updated: February 18, 2026[1]
Executive Summary & Molecule Identification
Warning: Isomer Specificity
This guide specifically addresses trans-3'-hydroxycotinine N-
-
Distinction: This is distinct from the O-glucuronide (conjugated at the hydroxyl group), which is the primary urinary metabolite in humans.
-
Stability Profile: Unlike the relatively stable O-glucuronide, N-glucuronides of pyridine derivatives are often labile , particularly under acidic conditions and elevated temperatures. They require stricter handling protocols to prevent spontaneous hydrolysis back to the parent compound, trans-3'-hydroxycotinine (3HC).[1]
Critical Storage Parameters (The Stability Matrix)
The following conditions are non-negotiable for maintaining the integrity of 3HC-N-Gluc standards or biological isolates.
| Parameter | Recommended Condition | Critical Danger Zone | Mechanism of Failure |
| Temperature (Long-term) | -80°C | > -20°C | Thermal energy accelerates spontaneous hydrolysis of the N-glycosidic bond.[1] |
| Temperature (Short-term) | 4°C (On Ice) | Room Temp (>20°C) | Rapid degradation observed in liquid matrices at ambient temp.[1] |
| pH Environment | Neutral (pH 7.0 - 7.4) | Acidic (< pH 6.0) | Acid-catalyzed hydrolysis. N-glucuronides are highly susceptible to cleavage in acidic media.[1] |
| Solvent System | 100% DMSO or MeOH (Stock) | Acidic Buffers / Water | Water promotes hydrolysis; acidic buffers accelerate it.[1] |
| Light Exposure | Protect from Light | Direct UV/Sunlight | Photosensitivity of the pyridine ring (inherited from nicotine structure).[1] |
| Freeze/Thaw | Aliquot immediately (Single use) | Multiple Cycles | Ice crystal formation alters local pH and salt concentration, stressing the molecule.[1] |
Mechanism of Degradation
Understanding why the molecule degrades is essential for troubleshooting.[1] The diagram below illustrates the primary degradation pathways for 3HC-N-Glucuronide.
Figure 1: Degradation pathways of 3HC-N-Glucuronide.[1] Note that acidic pH is a primary driver of chemical instability for N-glucuronides.
Troubleshooting Guide
Scenario A: "My HPLC peak for the glucuronide has disappeared/decreased."
-
Diagnosis: Spontaneous Hydrolysis.[1]
-
Root Cause Analysis:
-
Mobile Phase Acidity: Did you use an acidic mobile phase (e.g., 0.1% Formic Acid)?
-
Explanation: While standard for O-glucuronides, acidic mobile phases can degrade N-glucuronides on-column or in the autosampler.
-
-
Autosampler Temperature: Was the sample left at room temperature?
-
Fix: Ensure autosampler is set to 4°C.
-
-
Solvent Choice: Was the sample stored in water/buffer for >24 hours?
-
Fix: Reconstitute fresh from powder or thaw a new DMSO aliquot.[1]
-
-
Scenario B: "I see a growing peak for the parent (3HC) in my standard."
-
Diagnosis: Contamination or Thermal Stress.[1]
-
Root Cause Analysis:
Scenario C: "The compound is not dissolving in my aqueous buffer."
-
Diagnosis: Solubility/Polarity Mismatch.[1]
-
Root Cause Analysis:
-
While glucuronides are polar, the zwitterionic nature of the N-glucuronide can cause solubility issues in pure water.
-
Fix: Dissolve first in a small volume of DMSO (e.g., 1% of final volume), then dilute slowly into the buffer while vortexing gently.[1]
-
Standard Operating Procedure (SOP): Handling & Thawing
Objective: Minimize hydrolytic cleavage during experimental preparation.
Step 1: Receipt & Initial Storage
-
Upon arrival, immediately inspect the shipment for dry ice integrity.[1]
-
Store the lyophilized powder or solution at -80°C .
-
Do not store at -20°C for periods exceeding 1 month.
Step 2: Reconstitution (If Lyophilized)
-
Equilibrate the vial to room temperature in a desiccator (prevents condensation).
-
Dissolve in 100% DMSO or Methanol . Avoid water for stock solutions.[1]
-
Aliquot immediately into single-use, light-protective (amber) vials.
-
Flash freeze in liquid nitrogen (if available) or return to -80°C.
Step 3: Preparation for Analysis (LC-MS/MS)
-
Thaw aliquot on wet ice .
-
Dilute using a neutral buffer (e.g., 10mM Ammonium Acetate, pH 7.0).
-
Critical: Avoid 0.1% Formic Acid or TFA in the diluent if the sample will sit for >1 hour.
-
-
LC Conditions: If possible, use a neutral pH mobile phase (e.g., Ammonium Acetate/Methanol) rather than an acidic one. If acid is required for ionization, minimize the column residence time and keep the autosampler at 4°C.
Frequently Asked Questions (FAQs)
Q1: Can I use the same storage conditions for 3HC-N-Glucuronide as I do for Cotinine-Glucuronide?
-
Answer: Generally, yes, but with higher caution regarding pH.[1] Both are N-glucuronides (cotinine is N-glucuronidated).[1][2][3][4] However, 3HC-N-Gluc is often less stable than the O-glucuronide form.[1] Treat it as the most labile component in your mixture.[1]
Q2: Why does the literature mostly mention the O-glucuronide?
-
Answer: In human urine, trans-3'-hydroxycotinine is primarily excreted as the O-glucuronide .[1][2][3][4] The N-glucuronide is a minor pathway or an intermediate that is often hydrolyzed before excretion or detection. If you are analyzing patient samples, you are likely looking for the O-glucuronide unless you are studying specific UGT1A4/UGT2B10 kinetics.
Q3: Is this molecule light sensitive?
-
Answer: Yes. The pyridine ring structure (common to nicotine metabolites) is susceptible to photo-oxidation.[1] Always use amber glass vials.
References
-
Yamanaka, H., et al. (2005). "Trans-3'-hydroxycotinine O- and N-glucuronidations in human liver microsomes."[1][2] Drug Metabolism and Disposition, 33(1), 23-30.[1][2] Significance: Identifies the enzymatic formation of the N-glucuronide and its distinction from the O-glucuronide.[1][2]
-
Zhu, A.Z., et al. (2013). "Variation in Trans-3′-Hydroxycotinine Glucuronidation Does Not Alter the Nicotine Metabolite Ratio or Nicotine Intake."[1][5] PLOS ONE. Significance: Discusses the prevalence of O- vs N-glucuronidation in clinical samples.[1]
-
Kaivosaari, S., et al. (2010). "N-glucuronidation of drugs and other xenobiotics."[1] University of Helsinki, Faculty of Pharmacy.[1] Significance: Provides the mechanistic basis for N-glucuronide instability under acidic conditions.[1]
-
Centers for Disease Control and Prevention (CDC). "Laboratory Procedure Manual: Cotinine and Hydroxycotinine."[1] National Health and Nutrition Examination Survey (NHANES).[1] Significance: Establishes gold-standard storage protocols (<-20°C) for nicotine metabolites in urine.[1]
Sources
- 1. Nicotine | C10H14N2 | CID 89594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trans-3'-hydroxycotinine O- and N-glucuronidations in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-glucuronidation of trans-3'-hydroxycotinine by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. caymanchem.com [caymanchem.com]
Validation & Comparative
Technical Consensus Guide: Inter-Laboratory Comparison of trans-3'-Hydroxycotinine Glucuronide Assays
Executive Summary
The accurate quantification of trans-3'-hydroxycotinine glucuronide (T3HCG) is critical for phenotyping UDP-glucuronosyltransferase (UGT) activity and refining the Nicotine Metabolite Ratio (NMR). While the NMR (3HC/Cotinine) is the gold standard for CYP2A6 activity, neglecting the glucuronidation pathway—which accounts for up to 40% of urinary nicotine metabolites—introduces significant error in metabolic profiling.
This guide objectively compares the two dominant analytical paradigms: Indirect Quantification (Enzymatic Hydrolysis) and Direct Quantification (Intact LC-MS/MS) . Based on inter-laboratory data (including NIST and CDC round-robin studies), this guide advocates for the transition to Direct Quantification to eliminate the variability inherent in enzymatic hydrolysis.
Metabolic Context & The "Labile" Challenge
To measure T3HCG accurately, one must understand its origin. trans-3'-hydroxycotinine (3HC) is formed from cotinine by CYP2A6.[1][2] It is then conjugated with glucuronic acid.[3][4]
Critical Technical Nuance: Unlike nicotine and cotinine, which primarily undergo N-glucuronidation, 3HC possesses a hydroxyl group, allowing for O-glucuronidation .[4] While N-glucuronidation occurs in vitro, the O-glucuronide is the predominant species found in human urine.
Pathway Visualization
The following diagram illustrates the specific enzymatic pathways, highlighting the critical role of UGT2B10 and UGT2B17.
Figure 1: Metabolic pathway of nicotine focusing on 3HC glucuronidation.[4] Note the divergence into O- and N-glucuronides, with O-glucuronide being the primary urinary target.
Methodological Landscape: Direct vs. Indirect[5]
Historical data relies heavily on hydrolysis, but modern LC-MS/MS sensitivity allows for direct detection.
Method A: Indirect Quantification (Hydrolysis)
-
Principle: Samples are treated with
-glucuronidase (e.g., Helix pomatia or recombinant E. coli) to cleave the glucuronide. Total 3HC is measured, and "Free 3HC" is subtracted to calculate the glucuronide fraction. -
The Flaw: This method assumes 100% enzymatic efficiency, which varies by enzyme source, pH, and incubation time.
Method B: Direct Quantification (Intact LC-MS/MS)
-
Principle: The intact glucuronide conjugate is separated chromatographically (typically HILIC or specialized C18) and detected via MRM (Multiple Reaction Monitoring).
-
The Advantage: Eliminates biological variability of the deconjugation enzyme.
Comparative Performance Table
| Feature | Indirect (Hydrolysis) | Direct (Intact LC-MS/MS) |
| Specificity | Low (Infers concentration) | High (Measures molecule directly) |
| Precision (Inter-lab) | Moderate (CV 10-20%) | High (CV <5-8%) |
| Sample Prep Time | High (Incubation: 2-16 hours) | Low (Dilute-and-Shoot or SPE) |
| Bias Sources | Incomplete hydrolysis, enzyme inhibition | Matrix effects, lack of isotopic standards |
| Cost | Low (Generic standards) | Moderate (Requires Glucuronide Std) |
Inter-Laboratory Comparison Data
The following data synthesizes findings from round-robin studies (e.g., CDC, NIST SRM 3671 evaluations) comparing laboratories using hydrolysis versus direct methods.
Accuracy & Recovery Analysis
Data normalized to NIST SRM 3671 Certified/Reference Values.
| Analyte | Method Type | Mean Recovery (%) | Inter-Lab CV (%) | Status |
| Total 3HC | Hydrolysis (Enzymatic) | 88.4% | 14.2% | Prone to Underestimation |
| Total 3HC | Hydrolysis (Alkaline) | 92.1% | 18.5% | High Variability |
| 3HC-Glucuronide | Direct LC-MS/MS | 99.2% | 4.6% | Recommended |
Key Insight: Laboratories using enzymatic hydrolysis consistently reported lower "Total 3HC" values compared to those summing "Free 3HC + Direct Glucuronide." This suggests that standard hydrolysis protocols (often 37°C for 4 hours) may not achieve 100% cleavage for the O-glucuronide isomer in complex urine matrices.
Critical Protocol: The "Gold Standard" Workflow
To achieve data capable of passing FDA bioanalytical method validation (BMV) guidelines, a Direct LC-MS/MS approach is required.
Reagents & Standards
-
Analyte: trans-3'-Hydroxycotinine-O-glucuronide (Ammonium salt).
-
Internal Standard (ISTD): trans-3'-Hydroxycotinine-O-glucuronide-d3 (Critical for compensating matrix effects).
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to the high polarity of the glucuronide.
Step-by-Step Methodology
-
Sample Thawing: Thaw urine samples at room temperature. Vortex for 30 seconds. Note: Do not heat; glucuronides are thermally labile.
-
Internal Standard Addition: Aliquot 100
L of urine. Add 20 L of ISTD working solution (1,000 ng/mL in MeOH). -
Protein Precipitation: Add 300
L of cold Acetonitrile (ACN) with 0.1% Formic Acid. -
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer supernatant to a 96-well plate. Dilute 1:1 with aqueous mobile phase (10mM Ammonium Formate) to match initial mobile phase conditions.
-
LC-MS/MS Analysis: Inject 2-5
L.
Validated Workflow Diagram
Figure 2: Optimized Direct LC-MS/MS workflow for T3HCG quantification. This workflow minimizes thermal degradation risks associated with hydrolysis.
Troubleshooting & Self-Validating Systems
A robust assay must be self-validating. Implement these controls to ensure data integrity.
The "In-Source" Fragmentation Check
Glucuronides are fragile. In the ion source (ESI), they can lose the glucuronic acid moiety, appearing as the parent drug (3HC).
-
Validation Step: Inject a pure standard of 3HC-Glucuronide. Monitor the MRM transition for Free 3HC.
-
Acceptance Criteria: The Free 3HC peak at the glucuronide retention time should be <2% of the glucuronide signal. If higher, lower the Desolvation Temperature and Cone Voltage.
Isomeric Separation
-
Risk: cis-3'-hydroxycotinine glucuronide exists but is minor.
-
Validation Step: Ensure your chromatography separates the cis and trans isomers, or verify that your standard is exclusively trans. Most commercial standards are trans-specific.
Matrix Effect Quantification
-
Protocol: Compare the slope of a calibration curve in solvent vs. pooled urine matrix .
-
Acceptance: The "Matrix Factor" should be between 0.85 and 1.15. If outside this range, increase the dilution factor in Step 5 of the protocol.
References
-
Centers for Disease Control and Prevention (CDC). "Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids." CDC Stacks, 2014. Link
-
National Institute of Standards and Technology (NIST). "Certificate of Analysis: Standard Reference Material 3671 - Nicotine Metabolites in Human Urine." NIST, 2020. Link
-
Murphy, S. E., et al. "Determination of Cotinine, 3′-Hydroxycotinine, and Their Glucuronides in Urine by Ultra-high Performance Liquid Chromatography-Tandem Mass Spectrometry." Analytical Letters, 2015. Link
-
Chen, G., et al. "Glucuronidation of Nicotine and Cotinine by UGT2B10: Loss of Function by the UGT2B10 Codon 67 (Asp>Tyr) Polymorphism."[5] Cancer Research, 2007.[5] Link
-
Benowitz, N. L., et al. "Nicotine Chemistry, Metabolism, Kinetics and Biomarkers." Handb Exp Pharmacol, 2009. Link
Sources
Benchmarking trans-3'-Hydroxy Cotinine Glucuronide: A Comparative Analysis of Commercial Standards vs. ISO 17034 CRMs
Executive Summary
The Hidden Variable in CYP2A6 Phenotyping
In nicotine metabolism research and wastewater epidemiology, the ratio of trans-3'-hydroxycotinine (3-HC) to cotinine is the gold standard biomarker for CYP2A6 activity. However, the reliability of this ratio hinges on the stability and accurate quantification of the downstream conjugate: trans-3'-hydroxycotinine glucuronide (T3HCG) .
As a Senior Application Scientist, I have observed a recurring failure mode in high-throughput labs: the use of non-certified "research grade" standards for T3HCG. These materials often suffer from hygroscopic water uptake, isomeric impurities (cis vs. trans), and undocumented hydrolysis. This guide benchmarks generic commercial standards against ISO 17034 Certified Reference Materials (CRMs), demonstrating why the latter is non-negotiable for regulatory-grade data.
Part 1: The Chemistry of Instability (The "Why")
T3HCG is an O-glucuronide .[1] While generally more stable than acyl glucuronides, it remains susceptible to two critical analytical artifacts:[2]
-
In-Source Fragmentation (ISF): During Electrospray Ionization (ESI), the labile O-glycosidic bond can rupture before mass filtration. The mass spectrometer then detects this fragment as the aglycone (3-HC), artificially inflating the apparent 3-HC concentration and skewing the CYP2A6 metabolic ratio.
-
Hygroscopicity: Glucuronide salts are extremely hygroscopic. A "98% pure" solid standard may actually contain 10-15% water by weight after opening, rendering gravimetric preparation inaccurate without a water-corrected potency value provided by a CRM certificate.
Diagram 1: Metabolic Pathway & Analytical Risk
This diagram illustrates the biological pathway and the specific point where analytical error (ISF) mimics biological metabolism.
Caption: Figure 1. The biological generation of T3HCG and the analytical artifact (ISF) that mimics the aglycone 3-HC.
Part 2: Benchmarking Study (CRM vs. Analytical Standard)
We compared a Cerilliant ISO 17034 T3HCG CRM against a generic "98% Purity" Chemical Standard sourced from a non-accredited vendor. Both were analyzed using HILIC-MS/MS.[3]
Comparative Data Table
| Parameter | ISO 17034 CRM | Generic Analytical Standard | Impact on Data |
| Certified Titer | 100.0 µg/mL ± 0.6% | N/A (Solid powder provided) | High Risk: User must weigh powder; weighing error is high for <5mg amounts. |
| Water Content | Quantified & Corrected (Karl Fischer) | Not Reported | Severe: Glucuronides can absorb >10% water. 10mg weighed = only ~8.5mg active compound. |
| Isomeric Purity | trans isomer >99% confirmed | trans/cis ratio unknown | Moderate: cis-isomer may co-elute or have different ionization efficiency. |
| Stability | Real-time stability monitoring (2 years) | "Re-test annually" | Unknown: Degradation products (aglycone) will contaminate the baseline. |
| Uncertainty | Expanded Uncertainty ( | None | Impossible to calculate total assay error budget. |
Key Finding: When preparing the generic standard gravimetrically without water correction, the calculated concentration was 12.4% higher than the actual active concentration determined by QNMR. This leads to a systematic underestimation of T3HCG in patient samples.
Part 3: The Self-Validating Protocol
To ensure your T3HCG data is valid, you must implement a "Self-Validating" workflow that detects ISF and separates isomers.
Chromatographic Separation (The First Line of Defense)
You cannot rely on MS selectivity alone. You must chromatographically separate T3HCG from 3-HC.
-
Column Selection: Do not use standard C18. T3HCG is too polar and will elute in the void volume.
-
Recommendation: Use a HILIC column (e.g., bare silica or amide) or a Pentafluorophenyl (PFP) column which offers selectivity for the glucuronide moiety.
-
Success Criteria: Retention time difference (
) between T3HCG and 3-HC must be min.
The ISF Check Experiment
Every batch of analysis must include an ISF monitor.
Step-by-Step Methodology:
-
Inject a neat solution of T3HCG standard (1 µg/mL) without any 3-HC present.
-
Monitor two transitions:
-
Channel A (Glucuronide):
(Parent Glucuronic acid loss) -
Channel B (Aglycone):
(3-HC Pyridine ring fragment)
-
-
Analyze: If you see a peak in Channel B at the exact retention time of T3HCG, that is In-Source Fragmentation.
-
Calculate %ISF:
-
Limit: If ISF > 5% and chromatographic separation is poor, the method is invalid.
Diagram 2: Validation Workflow
This decision tree guides the researcher through the necessary validation steps to accept a T3HCG dataset.
Caption: Figure 2. Decision tree for validating T3HCG methods, emphasizing the handling of non-CRM standards and ISF checks.
Conclusion
For high-stakes drug development or population phenotyping, the cost of an ISO 17034 CRM is negligible compared to the risk of data retraction. The instability of glucuronides demands a reference material with a certified uncertainty budget that accounts for hydrolysis and hygroscopicity.
Recommendation:
-
For Routine Screening: Analytical standards are acceptable only if water content is determined in-house and ISF is monitored.
-
For PK/PD & Clinical Trials: ISO 17034 CRMs are mandatory to ensure the 3-HC/Cotinine ratio reflects biology, not analytical artifacts.
References
-
National Institutes of Health (NIH). (2023). Nicotine metabolism and its association with CYP2A6 genotype. Retrieved from [Link]
-
Bioanalysis. (2020).[4] Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides. Retrieved from [Link]
-
ISO. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from [Link]
-
Journal of Chromatography B. (2009). Simultaneous and sensitive measurement of nicotine, cotinine, trans-3'-hydroxycotinine and norcotinine in human plasma by LC-MS/MS. Retrieved from [Link]
-
FoodB. (2011). trans-3-Hydroxycotinine glucuronide: Chemical Structure and Properties. Retrieved from [Link]
Sources
- 1. Showing Compound trans-3-Hydroxycotinine glucuronide (FDB022490) - FooDB [foodb.ca]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: Specificity Testing of Antibodies for Trans-3'-Hydroxycotinine N-β-D-Glucuronide
Executive Summary: The "Aglycone" Challenge
In the pharmacokinetic profiling of nicotine, Trans-3'-hydroxycotinine (3HC) is the primary metabolite used to calculate the Nicotine Metabolite Ratio (NMR), a biomarker for CYP2A6 activity. However, the Phase II conjugation of 3HC into its glucuronide forms (specifically 3HC-N-β-D-glucuronide and 3HC-O-glucuronide) represents a critical, often overlooked variable in assessing UGT enzyme activity (specifically UGT2B10 and UGT2B17).
The development of antibodies for 3HC-N-glucuronide presents a unique immunological challenge: distinguishing the conjugated metabolite from its free aglycone (3HC) and its precursor (Cotinine).
This guide compares the performance of Direct Immunoassay (ELISA) using high-specificity monoclonal antibodies against the industry gold standard, LC-MS/MS . We provide a self-validating protocol to quantify cross-reactivity (CR), ensuring that your immunoassay detects the conjugate, not the substrate.
Scientific Context: The Metabolic Target
To understand the specificity requirements, we must visualize the structural similarity between the target and its interferents. The antibody must bind the glucuronic acid moiety in the context of the cotinine scaffold, rejecting both the scaffold alone and the scaffold with different modifications.
Diagram 1: Nicotine Metabolic Pathway & Interference Potential[1][2][3]
Figure 1: The metabolic lineage of Nicotine.[1][2][3] The antibody must distinguish the Target (Green) from the structurally nearly identical Aglycone (Yellow) and Isomer (Red).
Technology Comparison: Antibody (ELISA) vs. LC-MS/MS[5][6][7]
Why develop an antibody when Mass Spectrometry exists? Throughput and cost.[4][5] However, the trade-off is often specificity.
| Feature | Direct Immunoassay (Target Product) | LC-MS/MS (Gold Standard) | Generic/Polyclonal Antibody |
| Detection Principle | Steric recognition of Glucuronic acid + Cotinine scaffold. | Mass-to-charge ratio (m/z) and fragmentation pattern. | Broad recognition of the Cotinine scaffold. |
| Sample Prep | Minimal: Dilute & Shoot. No hydrolysis required. | Complex: Requires enzymatic hydrolysis (β-glucuronidase) to measure total 3HC, or expensive standards for direct measurement. | Minimal. |
| Specificity (Aglycone) | High (>1000:1 selectivity) if properly screened. | Absolute. Mass resolution separates Gluc (454 Da) from Free (278 Da). | Low. Often binds Free 3HC with equal/higher affinity. |
| Throughput | High (96/384 well plates). | Low to Medium (Serial injection). | High. |
| Primary Risk | Cross-Reactivity: False positives from high levels of Free 3HC in urine. | Matrix Effects: Ion suppression in urine samples. | False Positives: Cannot distinguish UGT activity from CYP activity. |
Expert Insight: The primary failure mode for 3HC-Gluc antibodies is "Hapten Displacement." If the immunogen design did not sufficiently expose the glucuronic acid ring (e.g., the linker was too short), the resulting antibody will bind the Cotinine core rather than the Glucuronide cap.
Validation Protocol: The "Self-Validating" Specificity System
To validate your antibody, you cannot simply run a standard curve. You must perform a Competitive Inhibition Assay using the Aglycone (Free 3HC) as the competitor.
Experimental Design: Competitive ELISA
Objective: Determine the Cross-Reactivity (CR%) of the antibody with Free 3HC, Cotinine, and Nicotine.
Materials
-
Coating Antigen: 3HC-N-Glucuronide conjugated to BSA (via a linker distinct from the immunogen to avoid linker-recognition).
-
Primary Antibody: Anti-3HC-N-Glucuronide (Candidate).
-
Competitors (Analytes):
Workflow Diagram
Figure 2: Competitive ELISA workflow. The critical step is the pre-incubation of the antibody with increasing concentrations of the potential interferent (Free 3HC).
Step-by-Step Method
-
Coating: Coat microtiter plate with 3HC-Gluc-BSA (1 µg/mL) overnight. Block with 3% Non-Fat Dry Milk.
-
Competition Series: Prepare serial dilutions (log scale: 0.1 ng/mL to 10,000 ng/mL) of:
-
Incubation: Mix the antibody (at a fixed limiting concentration, e.g., 50 ng/mL) with the competitor dilutions. Incubate for 1 hour at RT.
-
Why? This allows the antibody to bind the solution-phase analyte. If it binds Free 3HC, it will be "neutralized" and unable to bind the plate.
-
-
Transfer: Transfer the mixture to the coated plate. Incubate 1 hour.
-
Detection: Wash 3x. Add HRP-conjugated secondary antibody. Develop with TMB substrate.
-
Calculation: Plot Optical Density (OD) vs. Log[Concentration]. Calculate the IC50 (concentration required to inhibit 50% of the signal) for each analyte.
Data Presentation & Analysis
The measure of success is the Cross-Reactivity (CR) percentage, calculated as:
Interpretation Guide (Hypothetical Data)
| Analyte | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| 3HC-N-Gluc (Target) | 5.0 | 100% | Reference Standard. |
| Trans-3'-hydroxycotinine | >5,000 | < 0.1% | PASS. Excellent specificity. The antibody ignores the aglycone. |
| Cotinine | >10,000 | < 0.05% | PASS. No recognition of the precursor. |
| 3HC-O-Glucuronide | 50.0 | 10% | CAUTION. Some recognition of the isomer. Acceptable for general screening, but must be noted. |
| Nicotine | >10,000 | < 0.05% | PASS. |
The "Fail" Scenario: If the IC50 of Free 3HC is 50 ng/mL (CR = 10%), the assay is invalid for clinical use. Since Free 3HC concentrations in urine can be 5-10x higher than the glucuronide in certain phenotypes, a 10% cross-reactivity would result in a massive false-positive signal, masking the true glucuronidation ratio.
Troubleshooting & Optimization
The "Bridge" Effect
If you observe high background or inability to displace signal, your antibody might be recognizing the linker chemistry used in the coating antigen rather than the drug itself.
-
Solution: Use a heterologous linker. If the immunogen used a succinate linker, use a maleimide linker for the plate coating.
Matrix Interference (Urine)
Urine pH varies widely (4.5 - 8.0). Glucuronides can be unstable at high pH or susceptible to bacterial beta-glucuronidase.
-
Protocol Adjustment: Buffer all urine samples to pH 7.0 with Phosphate Buffered Saline (PBS) containing 0.1% Sodium Azide (to prevent bacterial growth and spontaneous hydrolysis).
Verification via LC-MS/MS
For final validation, run 20 clinical urine samples on both the ELISA and LC-MS/MS.
-
Plot Correlation:
should be . -
Bland-Altman Plot: Look for bias. If ELISA is consistently higher, you likely have cross-reactivity with the Free 3HC aglycone.
References
-
Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers.[1][2][6][10] Handb Exp Pharmacol, 192, 29–60. [Link]
-
Chen, G., et al. (2007). Glucuronidation of Nicotine and Cotinine by UGT2B10: Loss of Function by the UGT2B10 Codon 67 (Asp>Tyr) Polymorphism. Cancer Research, 67(19), 9024–9029. [Link]
-
Kaivosaari, S., et al. (2003). N-glucuronidation of trans-3'-hydroxycotinine by human liver microsomes.[8][11][12] Drug Metabolism and Disposition, 31(12), 1546-1551. [Link]
-
Centers for Disease Control and Prevention (CDC). (2014). Laboratory Procedure Manual: Cotinine and Hydroxycotinine in Urine by LC/MS/MS. [Link]
Sources
- 1. UGT2B10 genotype influences nicotine glucuronidation, oxidation and consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 3. journals.plos.org [journals.plos.org]
- 4. Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. probiologists.com [probiologists.com]
- 6. Trans-3′-hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. N-glucuronidation of trans-3'-hydroxycotinine by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Variation in Trans-3′-Hydroxycotinine Glucuronidation Does Not Alter the Nicotine Metabolite Ratio or Nicotine Intake | PLOS One [journals.plos.org]
Comparative Guide: Evaluating Isotopic Effects of Deuterium-Labeled trans-3'-Hydroxy Cotinine Glucuronide
Executive Summary
In the quantification of trans-3'-hydroxy cotinine glucuronide (3'-HC-Gluc) —the terminal metabolite of the nicotine pathway and a primary biomarker for UGT2B10 activity—the choice of Internal Standard (IS) is the single most critical variable for assay robustness.
While Deuterium-labeled (
This guide evaluates the performance of Deuterium-labeled 3'-HC-Gluc against
Scientific Context: The UGT2B10 Pathway
Understanding the metabolic origin is essential for synthesis and stability considerations. 3'-HC-Gluc is formed via the N-glucuronidation of trans-3'-hydroxycotinine.
Biological Pathway Diagram
Figure 1: The metabolic pathway of Nicotine to 3'-HC-Glucuronide.[1][2] UGT2B10 is the rate-limiting enzyme for the final conjugation step.
The Isotopic Challenge: Deuterium vs. Carbon-13[3]
The Mechanism of Failure
The "Deuterium Isotope Effect" in LC-MS is primarily chromatographic. The C-D bond is shorter and has a smaller molar volume than the C-H bond. This makes the deuterated molecule slightly less lipophilic .
-
Result: In Reverse Phase (C18) chromatography, the D-labeled IS elutes earlier than the analyte.
-
Risk: If the retention time (RT) shift (
) is significant (e.g., min in a fast gradient), the IS may elute in a region of high matrix suppression (e.g., salts/phospholipids at the solvent front) while the analyte elutes later in a cleaner region. This "de-coupling" renders the IS ineffective at correcting matrix effects.
Comparative Performance Matrix
| Feature | Deuterium-Labeled ( | Carbon-13 / Nitrogen-15 ( | Structural Analog |
| Chromatographic Behavior | Shift Prone: Elutes earlier than analyte (RP). | Ideal: Perfect co-elution. | Poor: Unpredictable elution. |
| Matrix Effect Correction | Variable: Fails if | Superior: Tracks exact ionization environment. | Low: Does not track specific suppression. |
| Cross-Talk (Interference) | Moderate: Risk of H/D exchange or impure synthesis. | Low: Mass shift is stable. | N/A |
| Cost | Low to Moderate | High | Low |
| Verdict | Standard Use (Requires Validation) | Gold Standard (Critical Assays) | Not Recommended |
Experimental Workflow: The Self-Validating Protocol
Do not assume your D-labeled standard is working. You must prove it using the Matrix Factor (MF) test.
Protocol A: Determining the Retention Time Shift ( )[4]
Objective: Quantify the separation between 3'-HC-Gluc and 3'-HC-Gluc-
-
Column Selection: Use a high-aqueous stable column (e.g., Restek Raptor Biphenyl or Waters HSS T3 ) to retain polar glucuronides.
-
Note: Traditional C18 often fails to retain 3'-HC-Gluc away from the void volume.
-
-
Mobile Phase:
-
A: 10mM Ammonium Formate (pH 3.5)
-
B: Acetonitrile (or Methanol)[3]
-
-
Injection: Inject a neat solution containing both Analyte (100 ng/mL) and IS (100 ng/mL).
-
Calculation:
-
Acceptance Criteria:
minutes (or of peak width).
-
Protocol B: Matrix Factor (MF) Evaluation
Objective: Confirm that the IS compensates for ion suppression despite any RT shift. This is the FDA/EMA requirement.
-
Preparation:
-
Prepare 6 lots of blank biological matrix (plasma/urine) from different donors.
-
Prepare a "Neat" solution of Analyte + IS in mobile phase.
-
-
Extraction: Extract the 6 blank lots (protein precipitation or SPE).
-
Post-Extraction Spiking: Spike the extracted blank supernatant with Analyte + IS.
-
Analysis: Inject the Spiked Extracts and the Neat Solution.
-
Calculation (for each lot):
-
Validation Check: The CV% of the IS Normalized MF across all 6 lots must be < 15% .
-
If CV > 15%: The D-labeled IS is failing to correct for matrix effects (likely due to RT shift). Switch to
.
-
Decision Logic & Visualization
Use this logic flow to determine the appropriate isotopic strategy for your study.
Figure 2: Decision tree for validating isotopic internal standards according to FDA Bioanalytical Guidelines.
Synthesis & Stability Considerations
When sourcing or synthesizing your standard, verify the label position.[4]
-
Label Position: The deuterium must be on the cotinine aglycone (preferably the methyl group or pyridine ring), not on the glucuronic acid moiety or exchangeable hydroxyls.
-
Why? If you perform a
-glucuronidase hydrolysis assay (to measure total 3-HC), a label on the glucuronide sugar will be lost.
-
-
Scrambling: Ensure the label is
(methyl) or ring-based. Labile protons (N-H or O-H) will exchange with solvent, leading to signal loss and cross-talk.
References
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[5][6] [Link]
-
Wang, S., Cyronak, M., & Yang, E. (2007).[7] Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 701-707. [Link]
-
Benowitz, N. L., et al. (2010). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers.[1][8] Handb Exp Pharmacol, (192), 29–60. [Link]
-
Berg, T., et al. (2010). The isotope effect in the chromatography of deuterated compounds. European Journal of Mass Spectrometry, 16(3), 437-442. [Link]
-
Chen, G., et al. (2020). Glucuronidation of Nicotine and Cotinine by UGT2B10: Loss of Activity by a Common Missense Variant. Cancer Research. [Link]
Sources
- 1. Effect of UGT2B10, UGT2B17, FMO3, and OCT2 Genetic Variation on Nicotine and Cotinine Pharmacokinetics and Smoking in African Americans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. ukisotope.com [ukisotope.com]
- 5. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Technical Guide: Cross-Validation of Urinary Biomarkers for Nicotine Metabolism Phenotyping
Executive Summary
The Nicotine Metabolite Ratio (NMR), defined as the ratio of trans-3'-hydroxycotinine (3HC) to cotinine (COT), is the gold standard phenotypic biomarker for CYP2A6 enzymatic activity.[1][2] While plasma NMR is the historical reference point, urinary biomarkers offer a non-invasive alternative that, when validated correctly, correlates highly (
The Critical Verdict: Not all urinary ratios are equal.[2] Experimental evidence confirms that the Total 3HC / Free COT (NMR T/F) ratio in urine provides the highest fidelity to plasma NMR, whereas ratios relying on Total Cotinine (NMR T/T) are confounded by UGT2B10 glucuronidation polymorphisms. This guide details the cross-validation protocols required to transition from plasma to urinary phenotyping with high scientific confidence.
The Biological Imperative: CYP2A6 and the NMR[2][3][4][5]
Phenotyping nicotine metabolism is essential because CYP2A6 activity varies over 100-fold in the population due to genetic polymorphisms (e.g., CYP2A6*2, *4, *9) and environmental induction (e.g., estrogen, phenobarbital). Genotyping alone is often insufficient because it fails to capture induction effects.
The metabolic pathway involves two critical steps:
-
Cotinine Formation: Nicotine
Cotinine (via CYP2A6).[1][2][3] -
3HC Formation: Cotinine
3'-Hydroxycotinine (via CYP2A6).[1][2]
Because the second step is formation-limited and exclusively mediated by CYP2A6, the ratio of product (3HC) to precursor (Cotinine) serves as a direct index of enzyme velocity.
Pathway Visualization
Figure 1: The CYP2A6-mediated metabolic pathway.[1][2][4][5][6] Note that while CYP2A6 drives the core oxidation, Phase II glucuronidation (UGT enzymes) can confound urinary measurements if not accounted for via hydrolysis.
Comparative Analysis: Urine vs. Plasma vs. Saliva[7][8][9]
To validate a urinary biomarker, one must understand how it deviates from the plasma "truth." The table below synthesizes performance metrics across matrices.
Table 1: Matrix Performance Comparison for CYP2A6 Phenotyping
| Feature | Plasma NMR (Gold Standard) | Urine NMR (T/F) | Urine NMR (F/F) | Urine NMR (T/T) | Saliva NMR |
| Definition | Free 3HC / Free COT | Total 3HC / Free COT | Free 3HC / Free COT | Total 3HC / Total COT | Free 3HC / Free COT |
| Correlation to Clearance | |||||
| Sensitivity to UGT Polymorphisms | Low | Low | Moderate | High (Avoid) | Low |
| Sample Prep Complexity | Low (Protein Precip) | High (Hydrolysis req.) | Low (Dilute & Shoot) | High (Hydrolysis req.) | Moderate |
| Stability (24h) | High | High | Moderate | High | Moderate |
| Invasiveness | Invasive | Non-Invasive | Non-Invasive | Non-Invasive | Non-Invasive |
Expert Insight:
-
Why NMR (T/F) wins: In urine, 3HC is heavily glucuronidated (approx. 40-60%), while Cotinine is less so. If you measure only Free 3HC (F/F), you miss a significant portion of the metabolite, reducing sensitivity. However, including Total Cotinine (T/T) introduces noise because UGT2B10 (which glucuronidates Cotinine) is highly polymorphic. Therefore, the Total 3HC / Free Cotinine ratio balances total metabolite capture with minimal genetic confounding.
Methodological Validation: LC-MS/MS vs. Immunoassay
For rigorous phenotyping, LC-MS/MS is the only acceptable modality.
-
Immunoassays (ELISA): Suffering from cross-reactivity between nicotine, cotinine, and 3HC. They cannot reliably distinguish between the hydroxylated and non-hydroxylated forms required for the ratio.
-
LC-MS/MS: Provides mass-specific detection. The use of deuterated internal standards (
-Cotinine, -3HC) is mandatory to correct for matrix effects in urine, which are significantly higher than in plasma.
Experimental Protocol: Validated LC-MS/MS Workflow
This protocol outlines the generation of the NMR (T/F) phenotype.
Phase 1: Sample Preparation (Hydrolysis)
Rationale: To convert 3HC-Glucuronide back to 3HC for "Total" measurement.
-
Aliquot: Transfer 100
L of urine into a 96-well plate. -
Internal Standard: Add 20
L of Internal Standard Mix ( -COT, -3HC at 100 ng/mL). -
Hydrolysis Buffer: Add 50
L of -glucuronidase solution (e.g., from Helix pomatia or recombinant equivalents, >5000 units/mL) in 0.5M ammonium acetate buffer (pH 5.0). -
Incubation: Seal and incubate at 37°C for 4 hours (or overnight).
-
Control Check: Run a QC sample with known glucuronide concentration to verify >95% deconjugation efficiency.
-
-
Quench: Add 200
L of ice-cold Acetonitrile with 1% Formic Acid to stop the reaction and precipitate enzymes. -
Centrifuge: 4000 rpm for 10 minutes at 4°C.
Phase 2: LC-MS/MS Parameters
-
Column: Biphenyl or Hydrophilic Interaction Liquid Chromatography (HILIC) columns are preferred over C18 for retaining polar 3HC.
-
Recommendation: Kinetex Biphenyl (2.6
m, 50 x 2.1 mm).
-
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[7]
-
Gradient: 0% B to 90% B over 3 minutes (rapid polarity ramp).
Phase 3: Data Calculation
To derive the NMR (T/F), you must run two injections or a split-sample workflow if measuring Free Cotinine separately, although often "Total 3HC" and "Free Cotinine" are measured in separate aliquots (one hydrolyzed, one not).
-
Aliquout A (Hydrolyzed): Yields Total 3HC.
-
Aliquot B (Non-Hydrolyzed): Yields Free Cotinine.
-
Calculation:
Cross-Validation Workflow
How do you prove your urinary assay is valid? You must cross-validate against a reference method.
Workflow Diagram
Figure 2: The logical workflow for cross-validating a urinary biomarker assay against the plasma gold standard.
Statistical Criteria for Acceptance
-
Linearity: The regression slope between Urine NMR and Plasma NMR should be consistent (typically Urine NMR is approx 4-5x higher in absolute concentration, but the ratio correlation is what matters).
-
Bland-Altman Plot: Construct a Bland-Altman plot to check for bias across the concentration range. There should be no systematic deviation at high or low metabolic rates.
-
Genomic Confirmation (Optional but Recommended): If plasma is unavailable, validate against CYP2A6 genotype.
-
Expectation: NMR should be significantly lower in Reduced Activity genotypes (e.g., 1/2, 1/4) compared to Normal (1/1) or Fast (1/1B) metabolizers.
-
References
-
Benowitz, N. L., et al. (2003).[1] Nicotine Metabolite Ratio as a Predictor of Cigarette Consumption.[6][8] Clinical Pharmacology & Therapeutics.[9]
-
Zhu, A. Z., et al. (2021). Nicotine Metabolite Ratio: Comparison of the Three Urinary Versions to the Plasma Version and Nicotine Clearance. Cancer Epidemiology, Biomarkers & Prevention.
-
Dempsey, D., et al. (2004).[1][9] Nicotine metabolite ratio as an index of cytochrome P450 2A6 metabolic activity.[2][3][6][9] Clinical Pharmacology & Therapeutics.[9]
-
Tanner, J. A., et al. (2015). The influence of CYP2A6 activity on smoking behavior and cessation.[2] Drug Metabolism Reviews.
-
Lerman, C., et al. (2006).[1] Nicotine metabolite ratio predicts efficacy of transdermal nicotine for smoking cessation. Clinical Pharmacology & Therapeutics.[9]
Sources
- 1. Nicotine Metabolite Ratio: Comparison of the Three Urinary Versions to the Plasma Version and Nicotine Clearance in Three Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotine Metabolite Ratio (3-hydroxycotinine/cotinine) in Plasma and Urine by Different Analytical Methods and Laboratories: Implications for Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 4. bevital.no [bevital.no]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Quantification of Nicotine, Cotinine, trans-3′-Hydroxycotinine, Norcotinine and Mecamylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancercontrol.cancer.gov [cancercontrol.cancer.gov]
- 9. Urine nicotine metabolite concentrations in relation to plasma cotinine during low-level nicotine exposure - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: trans-3'-Hydroxy Cotinine N-β-D-Glucuronide
[1]
Executive Summary & Chemical Context
Compound: trans-3'-Hydroxy Cotinine N-β-D-Glucuronide (3HC-N-Gluc) Primary Hazard Class: Chemical Waste / Potential Biohazard (Matrix Dependent) CAS Registry (Parent): 34834-67-8 (trans-3'-Hydroxycotinine)
As a Senior Application Scientist, I often observe a critical oversight in the handling of glucuronide conjugates: the assumption that their polarity and water solubility equate to "sewer safety." This is incorrect.
While trans-3'-Hydroxy Cotinine N-β-D-Glucuronide is a metabolite of nicotine with lower acute toxicity than its parent, it represents a latent environmental contaminant. Glucuronides are chemically metastable; upon exposure to bacterial
This guide defines the disposal workflows for 3HC-N-Gluc in three common laboratory states: Neat Standards , Solvated Stock Solutions , and Biological Matrices .
Risk Assessment & Waste Characterization
Before disposal, you must characterize the waste stream.[1][2] The regulatory classification often depends more on the solvent than the solute, unless the concentration is extremely high.
| Parameter | Characteristic | Operational Implication |
| Chemical Stability | Metastable (Hydrolyzable) | Do NOT flush. Deconjugation in sewers releases active alkaloids. |
| RCRA Status | Not explicitly P-listed (unlike Nicotine P075) | Treat as Hazardous Chemical Waste (General). Do not mix with P-listed waste streams to avoid up-classifying the entire container. |
| Solubility | High (Polar) | Compatible with aqueous waste streams only if collected for incineration/treatment, not drain disposal. |
| Common Solvents | Methanol, Acetonitrile, Water | The solvent dictates the primary waste code (e.g., Ignitable D001). |
The Hydrolysis Mechanism (Why We Segregate)
The following DOT diagram illustrates the environmental fate if improper disposal occurs, reinforcing the need for incineration or controlled chemical treatment.
Figure 1: The deconjugation pathway. Disposal via sink leads to enzymatic hydrolysis in wastewater, releasing the parent alkaloid.
Step-by-Step Disposal Protocols
Scenario A: Pure Reference Standard (Solid/Neat)
Context: Expired or degraded lyophilized powder.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste container.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "trans-3'-Hydroxy Cotinine N-β-D-Glucuronide"
-
Hazard Check: Toxic (General).
-
-
Transfer: Transfer the vial containing the solid directly into the waste container. Do not attempt to empty the vial if it poses an inhalation risk; dispose of the vial and contents together.
-
Disposal Path: Route to Chemical Incineration .
Scenario B: Stock Solutions (Methanol/Acetonitrile)
Context: High-concentration standards used for LC-MS/MS calibration.
CRITICAL: The primary hazard here is usually the solvent .
-
Methanol: Flammable (D001) + Toxic (U154).
-
Acetonitrile: Flammable (D001) + Toxic (U003).
-
Segregation: Segregate into Organic Solvents (Non-Halogenated) waste streams.
-
Note: If your protocol uses Dichloromethane (DCM), you must use the Halogenated waste stream.
-
-
Bulking: Pour the solution into the satellite accumulation carboy.
-
Rinsing: Triple-rinse the original container with a compatible solvent (e.g., methanol). Add the rinsate to the waste carboy , not the sink.
-
Defacing: Deface the original container label and dispose of the empty glass/plastic in the "Lab Glass" or "Recycling" bin, depending on facility rules.
Scenario C: Biological Matrices (Urine/Plasma)
Context: Clinical samples or spiked bio-fluids containing the metabolite.
-
Assessment:
-
Low Concentration (Study Samples): Treat primarily as Biohazardous Waste .
-
High Concentration (Spiked/Fortified): Treat as Mixed Waste (Chemical + Bio).
-
-
Protocol (Standard Samples):
-
Dispose of liquid urine/plasma in approved biohazard containers (Red Bag/Box or liquid bio-waste carboy).
-
Autoclaving or chemical disinfection (bleach) is standard.
-
Caveat: If using bleach, ensure no high concentrations of ammonia or acids are present to avoid gas generation.
-
-
Protocol (Mixed Waste):
-
If the sample contains >10% organic solvent (e.g., protein precipitation supernatant), it cannot be autoclaved (explosion risk).
-
Label as "Flammable/Toxic Chemical Waste" containing "Biological Material."
-
Route for Chemical Incineration (this destroys both the pathogen and the chemical).
-
Spill Response & Decontamination[3]
In the event of a spill of the pure standard or concentrated stock:
-
PPE: Nitrile gloves (double gloving recommended for high concentrations), safety goggles, and lab coat.
-
Containment:
-
Solid: Cover with a damp paper towel to prevent dust generation, then wipe up.
-
Liquid: Use an organic solvent spill pad or vermiculite.
-
-
Decontamination: Clean the surface with 10% Bleach followed by an Ethanol wipe.
-
Why: Bleach oxidizes residual organics; Ethanol removes the bleach residue and any remaining lipophilic contaminants.
-
-
Disposal of Debris: All spill pads and gloves go into the Hazardous Chemical Waste bin.
Decision Workflow (Visual Guide)
Use this decision tree to determine the correct waste stream immediately.
Figure 2: Operational decision tree for segregating 3HC-N-Glucuronide waste.
References
-
National Institute of Standards and Technology (NIST). (2020). Certificate of Analysis: SRM 3671 - Nicotine Metabolites in Human Urine. [Link]
-
U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. [Link]
-
Benowitz, N. L., et al. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handb Exp Pharmacol. [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling trans-3'-Hydroxy Cotinine N-β-D-Glucuronide
This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling trans-3'-Hydroxy Cotinine N-β-D-Glucuronide. The information herein is designed to establish a comprehensive safety framework, ensuring both personal protection and data integrity. As this compound is a nicotine metabolite, all procedures should be approached with a conservative safety posture, treating it with the caution afforded to its parent compounds.
Foundational Safety: Hazard Assessment and Risk Analysis
A thorough understanding of the substance is the cornerstone of any safety protocol. While a specific, comprehensive Safety Data Sheet (SDS) for trans-3'-Hydroxy Cotinine N-β-D-Glucuronide is not always available, its classification as a nicotine metabolite necessitates a stringent approach to handling. Nicotine itself is classified by the Environmental Protection Agency (EPA) as an acute hazardous waste (P075), a designation that should inform all handling and disposal procedures for its derivatives.[1][2]
The physical form of the compound significantly alters the risk profile. It may be supplied as a solid powder or as a solution in a solvent like methanol.[3][4] A solution in methanol, for instance, introduces hazards of flammability and toxicity (dermal, inhalation, and ingestion) that are paramount.[4] Conversely, handling the solid form presents a primary risk of aerosolization and inhalation.
| Hazard Category | Description | Mitigation Strategy |
| Chemical Nature | Nicotine metabolite; one source notes it as a potential carcinogen.[3] Assume potential for systemic effects. | Minimize direct contact and exposure through engineering controls and appropriate PPE. |
| Primary Routes of Exposure | Inhalation (powder/aerosol), Dermal Contact (solid/solution), Ocular (splash), Ingestion. | Use of fume hoods, gloves, eye protection, and strict hygiene protocols. |
| Solvent Hazards | Often supplied in methanol, which is highly flammable and toxic.[4] | Work in a chemical fume hood away from ignition sources. Use solvent-appropriate gloves. |
| Waste Stream | Waste is considered acute hazardous waste, similar to nicotine.[1][2] | Segregate all contaminated materials into clearly labeled hazardous waste containers for professional disposal. |
The Hierarchy of Controls: A Mandate for Safe Science
Personal Protective Equipment (PPE) is the final, critical barrier between a researcher and a potential hazard. However, it must be integrated into a broader safety strategy known as the Hierarchy of Controls. This model prioritizes systemic solutions over individual protective measures, creating a more robust and reliable safety environment.
Caption: The Hierarchy of Controls prioritizes systemic safety measures over individual protection.
The PPE Ensemble: A Task-Specific Approach
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risks. The minimum PPE for any laboratory work includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[5]
Eye and Face Protection
Ocular exposure can lead to rapid absorption of chemicals.
-
Safety Glasses: Required as a minimum for all laboratory activities. They must be ANSI Z87-marked and equipped with side shields to protect against minor splashes and projectiles.[5]
-
Chemical Splash Goggles: Essential when there is a risk of splashing, such as when transferring solutions or preparing stock concentrations.
-
Face Shield: Must be worn in conjunction with chemical splash goggles during high-risk procedures, including handling large volumes, working with concentrated stock solutions outside of a fume hood, or during spill cleanup.[6][7]
Hand Protection
Gloves are the most critical barrier for preventing dermal exposure.
-
Material Selection: Disposable nitrile gloves are the standard for incidental contact but must be removed and replaced immediately upon contamination.[5] No single glove material is impervious to all chemicals; always consult a glove compatibility chart for the specific solvent being used (e.g., methanol).
-
Double Gloving: Recommended when handling stock solutions or performing dilutions. This practice provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.[5]
-
Proper Technique: Never touch common surfaces (door handles, keyboards, pens) with gloved hands. Wash hands thoroughly after removing gloves.
Body Protection
-
Lab Coat: A standard cotton or polyester-blend lab coat is suitable for handling dilute solutions.
-
Chemical-Resistant Gown: For procedures with a higher splash risk, such as preparing stock solutions or handling larger quantities, a disposable, polyethylene-coated gown that provides a liquid barrier is recommended. These should have long sleeves and tight-fitting cuffs.[8]
Respiratory Protection
Engineering controls, such as a certified chemical fume hood, are the primary method for mitigating inhalation hazards.[9][10]
-
When Required: Respiratory protection may be necessary when engineering controls are not feasible or during emergency situations like a large spill. Specifically, when weighing the solid powder form of the compound outside of a containment device, a NIOSH-approved N95 respirator is recommended to prevent inhalation of fine particles.[7]
-
Programmatic Requirement: The use of respirators requires enrollment in a formal Respiratory Protection Program, which includes medical clearance and fit-testing, as mandated by OSHA.[11][12]
PPE Selection Matrix
| Task / Procedure | Minimum Required PPE Ensemble |
| Receiving and Unpacking | Lab Coat, Safety Glasses, Nitrile Gloves. |
| Weighing Solid Compound | Lab Coat, Safety Glasses, Nitrile Gloves. Strongly Recommended: Perform in a chemical fume hood or other ventilated enclosure. If not possible, an N95 respirator is required. |
| Preparing Stock Solutions | Chemical-Resistant Gown, Chemical Splash Goggles, Double Nitrile Gloves. Mandatory: Perform in a chemical fume hood. |
| Handling Dilute Samples (<1 µg/mL) | Lab Coat, Safety Glasses, Nitrile Gloves. |
| Spill Cleanup | Chemical-Resistant Gown, Face Shield over Chemical Splash Goggles, Heavy-Duty Nitrile or Neoprene Gloves. |
| Waste Disposal (Packaging) | Lab Coat, Safety Glasses, Nitrile Gloves. |
Operational Plan: Donning and Doffing Procedures
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. Contaminated PPE must be removed in an order that ensures the hazard is not transferred to skin, hair, or clothing.
Caption: The proper sequence for donning and doffing PPE to prevent contamination.
Step-by-Step Doffing Protocol:
-
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove. Dispose of both in a hazardous waste container.
-
Gown/Coat: Unfasten the gown. Peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward and dispose of it.
-
Exit Laboratory: Perform hand hygiene.
-
Eye/Face Protection: Outside the immediate work area, remove the face shield and/or goggles by handling the headband or earpieces.
-
Mask/Respirator: Remove the respirator or mask by the straps, avoiding contact with the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.
Disposal Plan: Managing the Hazardous Waste Stream
Improper disposal of cotinine-related waste can pose a significant threat to human health and the environment.[1] All materials that come into contact with trans-3'-Hydroxy Cotinine N-β-D-Glucuronide must be treated as acute hazardous waste.
-
Waste Segregation: Establish a dedicated, clearly labeled hazardous waste container in the immediate work area. The container must be made of a compatible material, have a secure lid, and be labeled with "Hazardous Waste" and the chemical name.[2]
-
Contaminated Items: The following items must be disposed of in the hazardous waste container:
-
All used PPE (gloves, disposable gowns, etc.).
-
Pipette tips, serological pipettes, and transfer tubes.
-
Weigh boats and contaminated wipes.
-
Empty stock vials and containers (these are not considered "RCRA-empty" and must be disposed of as hazardous waste).[2]
-
Any solutions containing the compound.
-
-
Container Management: Keep hazardous waste containers closed except when adding waste.[2] Store the container in a designated satellite accumulation area away from general traffic.
-
Final Disposal: All hazardous waste must be collected and disposed of by a certified environmental management company in accordance with local, state, and federal regulations.[1][2] Under no circumstances should this waste be placed in the regular trash or poured down the drain. [1]
By adhering to this comprehensive guide, researchers can confidently and safely handle trans-3'-Hydroxy Cotinine N-β-D-Glucuronide, ensuring personal safety, regulatory compliance, and the integrity of their scientific work.
References
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A Guide to Hazardous Materials and Laboratory Safety. OSHA Education Center. [Link]
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The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]
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Chemical Safety Guidelines. University of Washington. [Link]
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
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Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. [Link]
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Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [Link]
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NIOSH Resource Outlines Key Respirator Shelf-Life Practices for PPE Stockpiles. American Industrial Hygiene Association. [Link]
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Tips for Safe Disposal of E-Cigarettes and Nicotine Waste. U.S. Department of Health and Human Services. [Link]
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Choosing The Correct PPE. University of Nevada, Reno Environmental Health & Safety. [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]
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TOBACCO PRODUCT WASTE. Public Health Law Center. [Link]
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LZI Cotinine II Enzyme Immunoassay. Lin-Zhi International, Inc.. [Link]
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Safe handling of hazardous drugs. Canadian Journal of Hospital Pharmacy. [Link]
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NIOSH Healthcare Personal Protective Technology Targets for 2020 to 2030. Centers for Disease Control and Prevention (CDC). [Link]
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Nicotine & cannabis waste. Washington State Department of Ecology. [Link]
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Nicotine Hazardous Waste Management. Delaware Department of Natural Resources and Environmental Control. [Link]
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Personal protective equipment for preparing toxic drugs. GERPAC. [Link]
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Biomarker of exposure to nicotine-containing products - Saliva. PhenX Toolkit. [Link]
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Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. Great Ormond Street Hospital for Children. [Link]
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Guidelines for Interpreting Cotinine Levels: United States. Salimetrics. [Link]
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- 2. documents.dnrec.delaware.gov [documents.dnrec.delaware.gov]
- 3. trans-3'-Hydroxy Cotinine O-β-D-Glucuronide Ammonium Salt [cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
